molecular formula C15H14N2O3 B577397 N,N-Dimethyl-3-(4-nitrophenyl)benzamide CAS No. 1365272-33-8

N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Numéro de catalogue: B577397
Numéro CAS: 1365272-33-8
Poids moléculaire: 270.288
Clé InChI: XZIPBYGEBIEFTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N,N-Dimethyl-3-(4-nitrophenyl)benzamide is a benzamide derivative offered for research purposes. Benzamide compounds are recognized as significant building blocks in medicinal and organic chemistry . Research into related N-phenylbenzamide structures has shown their potential in various biological activities, including studies targeting kinase proteins, which are relevant in anticancer research . The nitroaromatic moiety incorporated into its structure is a common functional group that can serve as an intermediate for further chemical transformations, making it a valuable compound for developing novel chemical entities in drug discovery programs . Researchers are exploring these and other applications in a professional laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N,N-dimethyl-3-(4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16(2)15(18)13-5-3-4-12(10-13)11-6-8-14(9-7-11)17(19)20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIPBYGEBIEFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738208
Record name N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-33-8
Record name [1,1′-Biphenyl]-3-carboxamide, N,N-dimethyl-4′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N,N-Dimethyl-3-(4-nitrophenyl)benzamide CAS 1365272-33-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N,N-Dimethyl-3-(4-nitrophenyl)benzamide (CAS 1365272-33-8) . It is structured as a monograph for research scientists utilizing this compound as a high-value intermediate or scaffold in medicinal chemistry.

CAS: 1365272-33-8 Role: Biaryl Scaffold / Synthetic Intermediate Class: Nitro-substituted Biaryl Benzamide[1][2][3][4]

Part 1: Executive Summary & Chemical Identity

N,N-Dimethyl-3-(4-nitrophenyl)benzamide is a biaryl building block characterized by a central benzene ring substituted with a solubilizing dimethylamide group and a para-nitrophenyl moiety. In drug discovery, this compound serves as a critical "masked" scaffold; the nitro group functions as a latent amine precursor, while the dimethylamide modulates solubility and metabolic stability.

Its structural motif—a biaryl amide —is privileged in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., p38 MAPK), GPCR ligands, and anti-inflammatory agents.

Physicochemical Properties (Predicted & Experimental)
PropertyValueContext
Molecular Formula C₁₅H₁₄N₂O₃-
Molecular Weight 270.28 g/mol Fragment-like (Rule of 3 compliant)
Exact Mass 270.1004Monoisotopic
LogP (Predicted) ~2.6 – 2.9Lipophilic, suitable for cell permeability
TPSA ~66 ŲGood oral bioavailability potential (<140 Ų)
H-Bond Donors 0-
H-Bond Acceptors 3Nitro (2), Amide (1)
Physical State Solid (Powder)Typically off-white to pale yellow

Part 2: Synthetic Methodology (The "Make")

Expertise & Experience: The most robust route to CAS 1365272-33-8 is the Suzuki-Miyaura Cross-Coupling . This method is preferred over amide coupling of a pre-formed biaryl acid because it allows for late-stage diversification of the biaryl core.

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction Logic: Coupling a boronic acid (nucleophile) with an aryl halide (electrophile) under basic conditions.

Reagents:

  • Substrate A: 3-(Dimethylcarbamoyl)phenylboronic acid (1.0 eq)

  • Substrate B: 1-Bromo-4-nitrobenzene (1.0 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) – Chosen for stability and efficiency with aryl bromides.

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster rates).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) – Degassed.

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with Substrate A, Substrate B, Base, and Catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Activation: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: [M+H]⁺ = 271.1).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (typically 20-40% EtOAc).

Visualization: Synthesis Pathway

Synthesis SubA 3-(Dimethylcarbamoyl) phenylboronic acid Cat Pd(dppf)Cl2 / K2CO3 80°C, Dioxane/H2O SubA->Cat SubB 1-Bromo-4-nitrobenzene SubB->Cat Product N,N-Dimethyl-3-(4-nitrophenyl) benzamide (CAS 1365272-33-8) Cat->Product Suzuki-Miyaura Coupling

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling, assembling the biaryl core from modular precursors.

Part 3: Applications in Drug Discovery (The "Use")

Authoritative Grounding: Biaryl benzamides are established pharmacophores. Researchers utilize CAS 1365272-33-8 primarily as a latent aniline . The nitro group is rarely the final desired functionality; rather, it is reduced to an amine to allow for the attachment of "warheads" (e.g., acrylamides for covalent inhibition) or specificity pockets (e.g., urea linkages).

Functionalization Workflow

The utility of this compound lies in its transformation into 3-(4-aminophenyl)-N,N-dimethylbenzamide .

  • Reduction Protocol: H₂ (1 atm), 10% Pd/C in MeOH (RT, 2h).

  • Result: The nitro group converts to a primary amine (-NH₂).

  • Application: The resulting amine reacts with isocyanates to form ureas (common in kinase inhibitors like Sorafenib analogs) or with acid chlorides to form bis-amides.

Pharmacophore Mapping

This scaffold mimics the "linker-hinge-binder" topology seen in many Type II kinase inhibitors.

  • Dimethylamide: Acts as a solvent-exposed tail, improving solubility.

  • Biaryl Core: Provides rigid spacing to traverse the ATP-binding pocket.

  • 4-Position (Nitro/Amine): The vector for deep pocket binding or hydrogen bonding with the hinge region.

Visualization: Drug Design Workflow

Workflow Start CAS 1365272-33-8 (Nitro Scaffold) Step1 Reduction (H2, Pd/C) Start->Step1 Inter Amino-Biaryl Intermediate (-NH2) Step1->Inter Branch1 React w/ R-NCO (Urea Formation) Inter->Branch1 Branch2 React w/ R-COCl (Amide Formation) Inter->Branch2 Target1 Kinase Inhibitor (Type II) Branch1->Target1 Target2 Anti-inflammatory Agent Branch2->Target2

Figure 2: The standard medicinal chemistry workflow converting the nitro-precursor into bioactive libraries.

Part 4: Safety & Handling Protocols

Trustworthiness: As a nitroaromatic compound, standard safety precautions regarding toxicity and energetic potential apply.

  • Handling: Handle in a fume hood. Nitro compounds can be absorbed through the skin. Wear nitrile gloves and safety glasses.

  • Stability: Stable under standard storage conditions (2–8°C, dry). Avoid strong reducing agents until the controlled reaction is desired.

  • Hazards:

    • GHS Classification: Warning.[5]

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin/eye irritation.

    • Energetic Warning: While mono-nitro compounds are generally stable, avoid subjecting the dry powder to excessive heat (>150°C) or friction.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Combi-Blocks. "Product Data Sheet: N,N-Dimethyl-3-(4-nitrophenyl)benzamide." Catalog Number LD-0415. Link

Sources

Comprehensive Structural and Synthetic Analysis of N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Synthetic Analysis of N,N-Dimethyl-3-(4-nitrophenyl)benzamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary & Structural Significance

N,N-Dimethyl-3-(4-nitrophenyl)benzamide (Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


; MW: 270.29  g/mol ) represents a quintessential biaryl amide scaffold  used frequently in medicinal chemistry as a structural probe and intermediate.[1]

This molecule integrates three distinct pharmacophoric features:

  • The Biaryl Core: A biphenyl system formed by a meta-substituted benzamide ring linked to a para-nitro phenyl ring. This provides a rigid hydrophobic platform with a specific torsion angle (typically 30–40°) governed by steric interactions between ortho-hydrogens.

  • The Dimethyl Amide: A solubilizing group that acts as a hydrogen bond acceptor (HBA) but lacks hydrogen bond donor (HBD) capability, often used to improve metabolic stability compared to primary amides.

  • The Nitro Group: A strong electron-withdrawing group (EWG) that serves as a "warhead" precursor (reducible to an aniline) or a metabolic liability probe.

This guide details the validated synthetic pathways, structural dynamics, and physicochemical profiling required for the utilization of this compound in drug development workflows.

Retrosynthetic Analysis & Strategy

To synthesize this molecule with high fidelity, we employ a convergent strategy. The biaryl bond formation is the critical step, best achieved via Suzuki-Miyaura Cross-Coupling , which offers higher tolerance for the nitro and amide functionalities compared to Stille or Negishi couplings.

Strategic Disconnections
  • Route A (Preferred): Aryl-Aryl bond formation between 3-bromo-N,N-dimethylbenzamide and 4-nitrophenylboronic acid.

  • Route B (Alternative): Amide bond formation between 3-(4-nitrophenyl)benzoic acid and dimethylamine.

Route A is selected for this guide due to the commercial availability of boronic acids and the modularity it offers for Analog generation (SAR).

Synthetic Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of N,N-Dimethyl-3-(4-nitrophenyl)benzamide via Pd-catalyzed cross-coupling.

Reagents & Materials
  • Substrate: 3-Bromo-N,N-dimethylbenzamide (1.0 equiv)

  • Coupling Partner: 4-Nitrophenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) [High efficiency for aryl bromides]
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Degassing: Evacuate the vessel and backfill with Argon (3 cycles). Add the solvent mixture (degassed 1,4-Dioxane/Water).

  • Catalyst Addition: Add the Pd catalyst (3 mol%) quickly under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor progress via TLC (Eluent: 30% EtOAc in Hexanes). The product typically appears as a UV-active spot with lower

    
     than the bromide due to the nitro group.
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ). Dry the organic phase over anhydrous
    
    
    .[2]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel 60).

    • Gradient: 10%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: 75–90%.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start Start: 3-Bromo-N,N-dimethylbenzamide + 4-Nitrophenylboronic acid Catalyst Add Catalyst: Pd(dppf)Cl2 (3 mol%) Base: K2CO3 Start->Catalyst Reaction Reaction: 90°C, 12-16h Solvent: Dioxane/H2O Catalyst->Reaction Inert Atm (Ar) Workup Workup: Extract (EtOAc) Wash (Brine) Reaction->Workup TLC Control Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Product Final Product: N,N-Dimethyl-3-(4-nitrophenyl)benzamide Purify->Product Yield: ~85%

Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for biaryl amide synthesis.

Physicochemical & Structural Profiling

Understanding the "drug-like" properties of this scaffold is essential for its application in biological assays.

Computed Properties (In Silico)
ParameterValue (Est.)Significance in Drug Design
Molecular Weight 270.29 DaFragment-like, allows for further substitution.
cLogP ~2.6 – 2.9Moderate lipophilicity; good membrane permeability.
TPSA ~66 Ų(43 Ų Nitro + 20 Ų Amide); High oral bioavailability potential (<140 Ų).
H-Bond Donors 0No -NH or -OH groups; reduces non-specific binding.
H-Bond Acceptors 4Nitro oxygens (2) + Amide oxygen (1) + Amide Nitrogen (1).
Rotatable Bonds 2Biaryl axis + Amide bond; limited flexibility aids binding entropy.
Spectroscopic Characterization Data (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Biaryl Core: Distinct aromatic region. The proton at position 2 of the benzamide ring (between the amide and the biaryl linkage) will appear as a singlet or narrow doublet around

      
       7.8–8.0 ppm due to deshielding.
      
    • Nitro Ring: The para-nitro protons will appear as an

      
       system (two doublets) around 
      
      
      
      8.3 ppm (ortho to nitro) and
      
      
      7.7 ppm.
    • Dimethyl Amide: Two singlets at

      
       3.0 and 3.1 ppm. Note: Due to restricted rotation of the C-N amide bond, the methyl groups are magnetically non-equivalent at room temperature.
      
  • IR Spectroscopy (ATR):

    • 
       (Nitro):  Strong bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1345 cm⁻¹ (symmetric stretch).
      
    • 
       (Amide):  Strong C=O stretch at ~1635–1640 cm⁻¹ (tertiary amide).
      

Structural Dynamics and SAR Implications

The biological activity of this molecule is heavily influenced by the biaryl twist angle . The steric clash between the ortho-hydrogens prevents the two phenyl rings from being coplanar.

Structure-Activity Relationship (SAR) Logic
  • Electronic Push-Pull: The nitro group pulls electron density from the system, while the amide is moderately withdrawing. This creates an electron-deficient biaryl core, often useful for

    
    -stacking interactions in protein binding pockets.
    
  • Metabolic Stability: The

    
    -dimethyl group blocks N-dealkylation (a common metabolic route for mono-methyl amides), enhancing half-life (
    
    
    
    ).
Pharmacophore Map

SARAnalysis Core Biaryl Core (Scaffold) Nitro 4-Nitro Group (Warhead/Probe) Core->Nitro Para-substitution Amide N,N-Dimethyl Amide (Solubility/Stability) Core->Amide Meta-substitution Twist Biaryl Twist (~35° Torsion) Core->Twist Steric Control EWG Electron Withdrawing (Deactivates Ring) Nitro->EWG Reduc Reducible to Aniline (Pro-drug potential) Nitro->Reduc Metab Blocks N-Dealkylation (High Metabolic Stability) Amide->Metab

Figure 2: Structural Activity Relationship (SAR) and pharmacophoric features of the molecule.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Technical Guide: Small-Molecule Inhibitors of the uPA-uPAR Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract: The interaction between the urokinase-type plasminogen activator (uPA) and its cell-surface receptor (uPAR) is a critical node in cancer progression, driving proteolysis, cell signaling, and metastasis. Elevated levels of uPA and uPAR are strongly correlated with poor prognosis in numerous cancers, making this protein-protein interaction (PPI) a compelling target for therapeutic intervention. This guide provides a technical overview of the uPA/uPAR system, the rationale for its inhibition, and the development of small-molecule antagonists. We will delve into the complex signaling networks governed by uPAR, showcase key inhibitor classes with their mechanism of action, and provide detailed, field-proven experimental protocols for their evaluation.

The uPA/uPAR System: A Central Mediator of Tumor Progression

The uPA/uPAR system is a key regulator of extracellular matrix (ECM) remodeling and cell signaling.[1] Its dysregulation is a hallmark of aggressive cancers.[2]

1.1 Mechanism of Action

The core function of this system begins when the serine protease uPA binds to uPAR, a glycosylphosphatidylinositol (GPI)-anchored receptor.[2][3] This high-affinity interaction localizes proteolytic activity to the cell surface, initiating a cascade that is crucial for tumor invasion.[1][2][4]

  • Proteolytic Cascade: uPAR-bound uPA converts the zymogen plasminogen into plasmin. Plasmin is a broad-spectrum protease that directly degrades ECM components and activates matrix metalloproteinases (MMPs), further amplifying ECM breakdown and enabling cancer cells to invade surrounding tissues.[2][5]

  • Intracellular Signaling: uPAR lacks an intracellular domain and relies on co-receptors to transduce signals.[2] It forms dynamic complexes with transmembrane partners, most notably integrins (e.g., α5β1) and G-protein coupled receptors (GPCRs), to activate downstream pathways like FAK, Src, Ras/MAPK, and PI3K/AKT.[2][6] These pathways regulate cell proliferation, migration, adhesion, and survival.[2][6][7]

The dual role of uPAR in both promoting pericellular proteolysis and activating oncogenic signaling makes it an attractive, high-value target for anti-cancer therapy.[2][8]

Small-Molecule Inhibitors: A New Frontier in Targeting uPAR

While biologics like antibodies and peptides have been developed, small molecules offer potential advantages in terms of oral bioavailability and tissue penetration. The discovery of potent small-molecule inhibitors that can disrupt the high-affinity (~1 nM) uPA-uPAR interaction has been a significant challenge.[5]

2.1 Discovery and Key Chemical Scaffolds

Virtual screening and structure-based design have been instrumental in identifying novel chemical scaffolds. A notable success story is the discovery of IPR-456 , identified through virtual screening against multiple uPAR conformations.[9][10][11] This compound and its derivatives represent a promising class of inhibitors.

  • IPR-456: This molecule was found to bind directly to uPAR with a sub-micromolar dissociation constant (Kd) of 310 nM and inhibits the full uPA-uPAR protein interaction with an IC50 of 10 µM.[10][11]

  • IPR-803: A derivative of IPR-456, IPR-803, demonstrated improved potency in cellular assays, effectively blocking breast cancer cell invasion.[12][13][14]

These compounds typically feature scaffolds designed to fit into the uPA-binding pocket on uPAR, often incorporating key functional groups like carboxylates to establish critical interactions.[10][11]

2.2 Quantitative Profile of Lead uPAR Inhibitors

CompoundTarget Affinity (Kd)Biochemical Inhibition (IC50)Cellular Inhibition (IC50)Key Findings
IPR-456 310 nM (to uPAR)[10][11]10 µM (uPA-uPAR ELISA)[10]8 µM (uPA binding in MDA-MB-231 cells)[10][11]First-in-class lead from virtual screening; inhibits cell invasion.[3][9]
IPR-803 0.2 µM (to uPAR)[12][13]Not reportedBlocks invasion of MDA-MB-231 cells.[12][13]Derivative of IPR-456 with good in vivo pharmacokinetics.[12][13]
Compound 7 Ki of 0.7 µM[5]18 µM (uPA-uPAR ELISA)[5]Blocks MDA-MB-231 invasion with similar IC50.[5]A pyrrolone-based inhibitor that also allosterically inhibits the uPAR-vitronectin interaction.[5]

The uPAR Signaling Network

Inhibiting the uPA-uPAR interaction achieves two goals: it blocks the proteolytic cascade and shuts down a hub of pro-tumorigenic signaling. The diagram below illustrates the central role of uPAR in coordinating signals from the extracellular environment to the cell interior.

uPAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space uPA uPA uPAR uPAR (GPI-anchored) uPA->uPAR Binding Integrins Integrins (e.g., α5β1) uPAR->Integrins Interaction GPCRs GPCRs uPAR->GPCRs Interaction Plasminogen Plasminogen uPAR->Plasminogen Converts FAK FAK Integrins->FAK Activates ECM Extracellular Matrix (ECM) Plasmin Plasmin Plasminogen->Plasmin Activation Plasmin->ECM Degradation MMPs MMPs (pro-forms) Plasmin->MMPs Activates ActiveMMPs Active MMPs ActiveMMPs->ECM Degradation Src Src FAK->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT CellResponses Cellular Responses: • Proliferation • Migration • Invasion • Survival Ras_MAPK->CellResponses PI3K_AKT->CellResponses ELISA_Workflow start Start coat 1. Coat Plate with uPAR start->coat block 2. Wash & Block Plate coat->block add_inhibitor 3. Add Inhibitor (Serial Dilutions) block->add_inhibitor add_ligand 4. Add Biotinylated uPA add_inhibitor->add_ligand add_strep 5. Add Streptavidin-HRP add_ligand->add_strep add_tmb 6. Add TMB Substrate add_strep->add_tmb read 7. Stop & Read Absorbance (450nm) add_tmb->read end End (Calculate IC50) read->end

Caption: Workflow for a competitive uPA-uPAR ELISA.

4.2 Protocol: Cell Invasion (Boyden Chamber) Assay

This assay provides a functional readout of an inhibitor's ability to block a key process in metastasis.

Causality: Cancer cell invasion requires the degradation of an ECM barrier. By inhibiting the uPA/uPAR system, a test compound reduces the cell's proteolytic capacity, thereby decreasing the number of cells that can migrate through the barrier toward a chemoattractant.

Methodology:

  • Cell Culture: Culture highly invasive cells (e.g., MDA-MB-231 breast cancer cells) known to overexpress uPAR. [10]2. Insert Preparation: Use transwell inserts (8 µm pore size) coated with a layer of Matrigel (or similar basement membrane extract). Rehydrate the inserts according to the manufacturer's protocol.

  • Cell Preparation: Serum-starve the cells for 12-24 hours. Harvest cells and resuspend them in serum-free media at 1x105 cells/mL.

  • Assay Setup:

    • Add chemoattractant (e.g., media with 10% FBS) to the lower chamber of the plate.

    • In the upper chamber (the insert), add 100 µL of the cell suspension.

    • Add the test compound at various concentrations to both the upper and lower chambers to ensure a constant concentration gradient. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

  • Staining & Visualization:

    • Carefully remove the media from the insert.

    • With a cotton swab, gently remove the non-invading cells from the top surface of the membrane.

    • Fix the invading cells on the bottom surface with methanol and stain with a solution like Crystal Violet.

  • Quantification: Elute the stain from the cells and measure the absorbance, or count the number of stained cells in several microscopic fields per insert. Results are typically expressed as a percentage of invasion relative to the vehicle control.

Conclusion and Future Directions

The uPA-uPAR axis remains a highly validated and compelling target for oncology drug discovery. The development of small-molecule inhibitors like IPR-456 and IPR-803 has proven that disrupting this critical PPI is achievable. [9][12][14]Future research will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these scaffolds to produce clinical candidates. Furthermore, exploring combination therapies that pair uPAR inhibitors with other targeted agents or immunotherapies could unlock synergistic effects, providing a powerful new strategy to combat metastatic disease.

References

  • Targeting Multiple Conformations Leads to Small Molecule Inhibitors of the uPAR·uPA Protein-Protein Interaction that Block Cancer Cell Invasion. PMC. [Link]

  • Small-Molecule Inhibition of the uPAR ⋅ uPA Interaction by Conformational Selection. Proceedings of the National Academy of Sciences. [Link]

  • Targeting Multiple Conformations Leads to Small Molecule Inhibitors of the uPAR·uPA Protein–Protein Interaction That Block Cancer Cell Invasion. ACS Chemical Biology. [Link]

  • Role of Urokinase Receptor in Tumor Progression and Development. Theranostics. [Link]

  • A New Class of Orthosteric uPAR·uPA Small-Molecule Antagonists Are Allosteric Inhibitors of the uPAR·Vitronectin Interaction. ACS Chemical Biology. [Link]

  • Targeting multiple conformations leads to small molecule inhibitors of the uPAR·uPA protein-protein interaction that block cancer cell invasion. PubMed. [Link]

  • Activities of uPAR in cancer cells. Binding of uPA to uPAR promotes... ResearchGate. [Link]

  • The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies. MDPI. [Link]

  • Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers in Oncology. [Link]

  • Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs. PMC. [Link]

  • Small-molecule inhibition of the uPAR·uPA interaction: synthesis, biochemical, cellular, in vivo pharmacokinetics and efficacy studies in breast cancer metastasis. PubMed. [Link]

  • Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis. NIH. [Link]

  • Urokinase type plasminogen activator receptor (uPAR) as a new therapeutic target in cancer. Expert Opinion on Therapeutic Targets. [Link]

  • Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. PMC. [Link]

  • What are uPA inhibitors and how do they work? Patsnap Synapse. [Link]

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The Biphenyl-3-Carboxamide Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to multiple, diverse biological targets. The biphenyl-3-carboxamide core is a quintessential example of such a scaffold. Its structure, characterized by two phenyl rings linked by a single bond and featuring a carboxamide group at the 3-position of one ring, provides a unique combination of rigidity, conformational flexibility, and hydrogen bonding capability. This architectural elegance allows derivatives to engage in crucial interactions—such as pi-stacking, hydrophobic interactions, and hydrogen bonds—with a wide array of biological macromolecules.[1][2] Consequently, this scaffold has served as the starting point for developing inhibitors for enzymes and antagonists for receptors implicated in oncology, inflammation, pain, and neurodegenerative disorders.[1][3][4]

This guide offers a deep dive into the biphenyl-3-carboxamide core, elucidating the synthetic strategies for its derivatization, exploring the nuances of its structure-activity relationships (SAR), and showcasing its application through key therapeutic case studies. It is designed for researchers and drug development professionals, providing not only technical data but also the strategic rationale behind the design and evaluation of these potent molecules.

Core Synthetic Strategies: Building the Biphenyl Backbone

The construction of biphenyl-3-carboxamide derivatives relies on robust and versatile chemical reactions. The primary challenge lies in the efficient and controlled formation of the biaryl C-C bond, followed by the installation of the critical carboxamide functional group.

The Cornerstone: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the biphenyl core.[1][5] Its widespread adoption is due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.

Causality in Experimental Choice: The selection of the Suzuki coupling is strategic. Unlike harsher coupling methods of the past, it avoids the need for protecting groups on many sensitive functionalities, streamlining the synthetic sequence. The mechanism involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biphenyl product and regenerate the catalyst.[1] This catalytic cycle is highly efficient, often leading to high yields.

A generalized workflow for the synthesis is presented below.

G cluster_0 Part 1: Biphenyl Core Synthesis cluster_1 Part 2: Amide Formation A Aryl Halide (e.g., 3-bromobenzoic acid derivative) C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Aryl Boronic Acid (Substituted) B->C D Biphenyl Carboxylic Acid Intermediate C->D F Amide Coupling (e.g., HATU, EDC) D->F E Primary/Secondary Amine (R1R2NH) E->F G Final Biphenyl-3-Carboxamide Derivative F->G

Caption: Generalized synthetic workflow for biphenyl-3-carboxamide derivatives.

Finalizing the Pharmacophore: Amide Bond Formation

Once the biphenyl carboxylic acid intermediate is secured, the final step is the formation of the amide bond. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide).

Causality in Experimental Choice: The choice of coupling reagent is dictated by the need to minimize side reactions, such as racemization if chiral amines are used, and to ensure high conversion under mild conditions. These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the chosen amine, leading to the formation of the thermodynamically stable amide bond.

Structure-Activity Relationship (SAR): A Guided Tour of Chemical Space

The therapeutic utility of the biphenyl-3-carboxamide scaffold is unlocked through systematic modification and exploration of its structure-activity relationship (SAR). The molecule can be conceptually divided into three key regions for optimization: Phenyl Ring A (bearing the carboxamide), Phenyl Ring B, and the N-substituent of the amide.

SAR_Logic cluster_regions Key Modification Regions Core Biphenyl-3-Carboxamide Core RingA Phenyl Ring A Modulates: Solubility, PK properties, H-bonding Core->RingA Controls Core Properties RingB Phenyl Ring B Modulates: Target Potency, Selectivity, Pi-stacking Core->RingB Drives Target Binding AmideN Amide N-Substituent Modulates: Potency, Cell Permeability, Vectorial interactions Core->AmideN Fine-tunes Activity

Caption: Logical relationship of key regions for SAR exploration.

  • Phenyl Ring A: Substitutions on this ring, often ortho or para to the carboxamide, can influence the molecule's overall physicochemical properties, such as solubility and metabolic stability. For example, introducing polar groups can enhance aqueous solubility.

  • Phenyl Ring B: This "distal" ring is frequently the primary driver of target potency and selectivity. Its substituents project into the binding pockets of target proteins, and careful selection of size, electronics, and hydrogen bonding potential is critical for achieving high-affinity interactions.

  • Amide N-Substituent: The group(s) attached to the amide nitrogen can form crucial hydrogen bonds with the target and explore adjacent sub-pockets. As seen in Fatty Acid Amide Hydrolase (FAAH) inhibitors, modifying this group can dramatically impact brain penetration. For instance, progressive alkylation of the carboxamide leads to higher brain penetration, a key consideration when designing for central nervous system (CNS) versus peripheral targets.[6]

A critical, often overlooked, aspect of biphenyl SAR is the control of the dihedral angle between the two phenyl rings. Sterically demanding groups placed ortho to the inter-ring bond can restrict rotation, locking the molecule into a specific, bioactive conformation that may be more favorable for binding to the target protein.

Therapeutic Applications: Case Studies in Molecular Design

The versatility of the biphenyl-3-carboxamide scaffold is best illustrated through its successful application in developing inhibitors for diverse and challenging drug targets.

Case Study 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Analgesia

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[7] Inhibiting FAAH raises anandamide levels, producing analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[8][9]

The biphenyl scaffold has been instrumental in this area. A key challenge was developing peripherally restricted inhibitors that do not cross the blood-brain barrier, thereby localizing the therapeutic effect and avoiding potential CNS side effects. The compound URB937, a derivative of the biphenyl scaffold, achieves this remarkable feat.[10][11] SAR studies revealed that a carbamoyl group on the distal phenyl ring and a hydroxyl group on the proximal ring are essential to limit CNS penetration.[6] These groups are recognized by the Abcg2 efflux transporter in the brain, which actively pumps the compound out of the CNS.[8][10] This is a masterful example of rational drug design, where specific chemical modifications are used to control the pharmacokinetic distribution of a drug.

FAAH_Pathway Anandamide Anandamide (Endocannabinoid) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1 Peripheral CB1 Receptors (on Sensory Nerves) Anandamide->CB1 Activation Inactive Inactive Metabolites FAAH->Inactive Analgesia Analgesia & Anti-inflammation CB1->Analgesia Inhibitor Biphenyl Carboxamide FAAH Inhibitor (e.g., URB937) Inhibitor->FAAH Inhibition

Caption: Mechanism of action for FAAH inhibitors.

Case Study 2: Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[12] The biphenyl-3-carboxamide scaffold has been adapted to create potent and selective kinase inhibitors.

  • PKMYT1 Inhibitors: In certain breast cancers with CCNE1 amplification, the protein kinase PKMYT1 has been identified as a synthetic lethal target.[13][14] Recently, a series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives were designed as potent and selective PKMYT1 inhibitors.[13][15] Structure-based design and X-ray cocrystallography confirmed key binding interactions within the kinase active site, demonstrating how the biphenyl core can be precisely decorated to achieve high potency and selectivity over related kinases like WEE1.[13]

  • p38 MAP Kinase Inhibitors: The biphenyl amides (BPAs) were identified as a novel series of inhibitors for p38 MAP kinase, a key enzyme in inflammatory signaling.[16] Optimization of this series led to compounds with potent cellular and in vivo activity, showcasing the scaffold's utility in targeting chronic inflammatory diseases.[17]

Case Study 3: Modulators of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in certain cancers. Ortho-biphenyl carboxamides have been identified as potent antagonists of Smoothened (SMO), a key receptor in the Hh pathway.[18] Structure-activity relationship studies successfully optimized these compounds to yield low nanomolar Hedgehog inhibitors, demonstrating the scaffold's applicability beyond traditional enzyme targets to G-protein coupled receptors.[18]

Derivative ClassTargetTherapeutic AreaKey SAR InsightsRepresentative IC50/Potency
O-Biphenyl CarbamatesFAAHAnalgesia, InflammationCarbamoyl and hydroxyl groups confer peripheral restriction.[6][10]Compound 35 : IC50 ~1.6 nM (rat brain FAAH)[10]
2-Amino-biphenyl-3-carboxamidesPKMYT1Oncology (Breast Cancer)Key interactions with Asp251 and Tyr121 enhance potency and selectivity.[13]Compound 8ma : PKMYT1 IC50 = 2.9 nM[13]
Ortho-biphenyl CarboxamidesSmoothened (Hh Pathway)OncologySAR led to low nanomolar Hedgehog inhibitors.[18]Low nanomolar activity reported.[18]
Biphenyl Amides (BPAs)p38 MAP KinaseInflammationOptimized for cellular and in vivo activity via SAR.[17]Potent in vivo activity demonstrated.[17]

Table 1: Summary of representative biphenyl-3-carboxamide derivatives and their biological activities.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, protocols must be self-validating, incorporating appropriate controls to confirm the reliability of the results.

Protocol 1: General Synthesis of a Biphenyl-3-Carboxamide Derivative

This protocol outlines a two-step synthesis using Suzuki coupling followed by amide formation.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of 3-bromo-N-cyclohexylbenzamide (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 12-16 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure biphenyl-3-carboxamide derivative.

  • Validation Checkpoint: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should typically be >95%.

Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol measures the ability of a test compound to inhibit FAAH activity in rat brain homogenates.

  • Preparation: Prepare rat brain homogenates in a suitable buffer (e.g., Tris-HCl). Determine the total protein concentration using a Bradford or BCA assay.

  • Assay Setup (96-well plate):

    • Test Wells: Add brain homogenate, buffer, and varying concentrations of the test compound (e.g., biphenyl-3-carboxamide derivative) dissolved in DMSO.

    • Negative Control Wells: Add brain homogenate, buffer, and DMSO (vehicle control). This represents 100% enzyme activity.

    • Positive Control Wells: Add brain homogenate, buffer, and a known potent FAAH inhibitor (e.g., URB597). This confirms assay sensitivity.

  • Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic FAAH substrate (e.g., anandamide arachidonoyl-7-amino-4-methylcoumarin) to all wells.

  • Measurement: Read the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 380/460 nm) every 2 minutes for 30-60 minutes at 37 °C. The rate of increase in fluorescence is proportional to FAAH activity.

  • Data Analysis & Validation:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the negative control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Validation Checkpoint: The positive control should yield an IC₅₀ value consistent with literature reports. The dose-response curve should have a good fit (R² > 0.95).

Future Directions and Conclusion

The biphenyl-3-carboxamide scaffold continues to be a fertile ground for drug discovery. Current research is expanding into new therapeutic areas, including anti-infectives and treatments for metabolic diseases.[1][4] Future challenges will involve designing derivatives with improved selectivity profiles to minimize off-target effects and developing strategies to overcome potential drug resistance mechanisms. The application of computational chemistry and structure-based drug design will be paramount in guiding the next generation of these compounds.[13][14]

References

  • Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Structure–Activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. ACS Publications. [Link]

  • Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure–Activity Relationship Studies of O‑Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. eScholarship, University of California. [Link]

  • Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. ACS Publications. [Link]

  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: steric effects of N-alkyl chain on rat plasma and liver stability. Bioorganic & Medicinal Chemistry Letters. [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research. [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. ResearchGate. [Link]

  • Substituted pyridazine carboxamide compounds as kinase inhibitor compounds.
  • Structure-Based Drug Design of 2‑Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Figshare. [Link]

  • Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. Usiena AIR. [Link]

  • Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and. ResearchGate. [Link]

  • Biphenyl-3-yl-4-[11C]methoxyphenylcarbamate. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

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An In-depth Technical Guide to N,N-dimethyl-3-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N,N-dimethyl-3-(4-nitrophenyl)benzamide, a biaryl amide of interest in synthetic and medicinal chemistry. Due to the limited specific literature on this compound, this document emphasizes foundational chemical principles to propose a robust synthetic pathway and outline expected analytical characteristics. It is intended for researchers and professionals in drug development and organic synthesis.

Molecular Identity and Physicochemical Properties

N,N-dimethyl-3-(4-nitrophenyl)benzamide is a tertiary amide built on a biphenyl scaffold, featuring a nitro group in the para position of one ring and a dimethylcarboxamide group in the meta position of the other. This specific arrangement of functional groups makes it a potentially valuable intermediate for creating more complex molecular architectures.

Core Compound Data

The fundamental molecular properties of the compound are summarized below.

PropertyValueSource
IUPAC Name N,N-dimethyl-3-(4-nitrophenyl)benzamide-
CAS Number 1365272-33-8[1]
Molecular Formula C₁₅H₁₄N₂O₃[1]
Molecular Weight 270.28 g/mol [1]
Canonical SMILES CN(C)C(=O)C1=CC(=CC=C1)C2=CC=C(C=C2)[O-]-
Appearance Likely an off-white to yellow solid(Predicted)
Storage 2-8°C, RefrigeratorPharmaffiliates
Molecular Structure

The 2D structure of the molecule highlights the key functional groups and the biaryl core.

Caption: 2D structure of N,N-dimethyl-3-(4-nitrophenyl)benzamide.

Proposed Synthetic Pathway

A robust and logical synthesis for this molecule involves a two-stage process: (1) formation of the core biaryl carboxylic acid via a Suzuki-Miyaura cross-coupling reaction, followed by (2) conversion of the carboxylic acid to the tertiary amide via a standard amide coupling protocol.

Synthesis Workflow Overview

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Amide Formation A 3-Bromobenzoic Acid D 3-(4-Nitrophenyl)benzoic Acid A->D Toluene/H₂O Heat (80-100°C) B 4-Nitrophenylboronic Acid B->D Toluene/H₂O Heat (80-100°C) C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D Toluene/H₂O Heat (80-100°C) G N,N-dimethyl-3-(4-nitrophenyl)benzamide (Final Product) D->G E Dimethylamine (HNMe₂) E->G F Coupling Agent (e.g., SOCl₂ or EDC/HOBt) F->G

Sources

Technical Analysis: Nitro-Substituted Biphenyl Benzamides as Covalent DprE1 Inhibitors

[1]

Executive Summary

The nitro-substituted biphenyl benzamide scaffold represents a specialized class of "warhead-driven" pharmacophores, primarily exploited in the development of antitubercular agents targeting Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) . Unlike conventional competitive inhibitors, this scaffold functions as a suicide prodrug. The nitro group is not merely a substituent for electronic modulation; it is the reactive center that undergoes bioreductive activation by the target enzyme itself, leading to irreversible covalent inhibition.[1]

This guide analyzes the structural causality of this scaffold, detailing the precise mechanism of nitro-activation, synthetic pathways for library generation, and the critical balance between potency and nitro-associated genotoxicity.

Structural Rationale & Pharmacophore Analysis[3]

The efficacy of this scaffold relies on a tripartite architecture. Each domain serves a distinct thermodynamic or kinetic role in the binding event.

The Tripartite Architecture
DomainChemical ComponentFunctionality
The Anchor Biphenyl SystemHydrophobic Occupancy: Targets the large hydrophobic pocket of DprE1. The biphenyl twist allows for induced fit within the active site, displacing water and increasing entropic gain upon binding.
The Linker BenzamideOrientation & H-Bonding: The amide functionality acts as a rigid spacer, directing the nitro group toward the FAD cofactor while providing hydrogen bond donors/acceptors for backbone interactions (typically with Lys418 or similar residues).
The Warhead Nitro Group (-NO₂)Latent Electrophile: A "Trojan Horse" moiety. It is electronically tuned to be unreactive in the cytosol but susceptible to specific reduction by the FADH₂ cofactor within the DprE1 active site.
The "Warhead" Concept

In medicinal chemistry, nitro groups are often flagged as "structural alerts" due to potential mutagenicity (Ames positive). However, in this scaffold, the nitro group is non-negotiable. It is a suicide substrate .[2] The electron-withdrawing nature of the benzamide core tunes the reduction potential of the nitro group (

Mechanism of Action: The Nitro-Activation Pathway

The inhibition of DprE1 by nitro-substituted benzamides is a multi-step cascade. It is critical to understand that the inhibitor acts as a substrate for the enzyme's redox machinery before becoming an inhibitor.

The Cascade
  • Recognition: The biphenyl tail anchors the molecule in the substrate-binding cleft.

  • Activation (Reduction): The enzyme's reduced cofactor, FADH₂, transfers a hydride to the nitro group, reducing it to a nitroso (-N=O) intermediate.[3][4]

  • Covalent Capture: The nitroso intermediate is highly electrophilic.[4] It is immediately attacked by the thiolate anion of the conserved Cysteine 387 (Cys387) residue.

  • Inactivation: This forms a stable semimercaptal covalent adduct, irreversibly blocking the enzyme and preventing the synthesis of Decaprenylphosphoryl-D-Arabinose (DPA), a critical cell wall component.

Pathway Visualization[3]

DprE1_MechanismInhibitorNitro-Benzamide(Latent Prodrug)ComplexDprE1-InhibitorComplexInhibitor->ComplexBinding (Kd)NitrosoNitroso-Intermediate(Electrophile)Complex->NitrosoReduction stepFADH2FADH2(Cofactor)FADH2->NitrosoHydride TransferAdductCovalent Adduct(Irreversible Inhibition)Nitroso->AdductNucleophilic AttackCys387Cys387(Nucleophile)Cys387->Adduct

Figure 1: Mechanism of Action.[1][3][5][6] The nitro group acts as a hydride acceptor from FADH2, generating the reactive nitroso species which traps Cys387.[3]

Synthetic Methodology

The synthesis of nitro-substituted biphenyl benzamides requires a modular approach to allow for SAR exploration of the biphenyl tail. The most robust pathway utilizes a Suzuki-Miyaura coupling followed by Amide bond formation .

Synthetic Strategy

The sequence is determined by the availability of starting materials. The "Convergent Route" (Protocol A) is preferred for library generation.

  • Step 1: Biphenyl Formation. Coupling a boronic acid with a halo-aniline or halo-nitrobenzene.[7]

  • Step 2: Amide Coupling. Reacting the biphenyl amine with a nitro-benzoyl chloride (or vice versa).

Synthetic Workflow Diagram

Synthesis_WorkflowBoronicAryl Boronic Acid(R-B(OH)2)SuzukiSuzuki CouplingPd(PPh3)4, K2CO3Dioxane/H2O, 90°CBoronic->SuzukiHalideBromo-Aniline(Ar-Br)Halide->SuzukiBiphenylAmineBiphenyl AmineIntermediateProductNitro-BiphenylBenzamideBiphenylAmine->ProductSuzuki->BiphenylAmineYield >80%AcidChlorideNitro-Benzoyl Chloride(Warhead Source)AcidChloride->ProductAmide CouplingTEA, DCM, 0°C

Figure 2: Convergent synthetic route allowing for late-stage diversification of the biphenyl tail.

Experimental Protocols

Protocol: Synthesis of Representative Scaffold

Target: N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-3,5-dinitrobenzamide

Step 1: Suzuki Coupling (Biphenyl Formation)

  • Charge: In a microwave vial, combine 4-bromoaniline (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Solvent: Add a mixture of 1,4-dioxane/water (4:1 v/v). Degas with Argon for 10 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat at 90°C for 12 hours (or 1h microwave at 110°C).

  • Workup: Dilute with EtOAc, wash with brine. Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[8] Purify via flash chromatography (Hexane/EtOAc).
    
    • Validation: Confirm amine peak in IR (~3400 cm⁻¹) and disappearance of Br-Ar shifts in ¹H NMR.

Step 2: Amide Coupling (Warhead Installation)

  • Charge: Dissolve the biphenyl amine (from Step 1) in anhydrous DCM (0.1 M).

  • Base: Add Triethylamine (TEA) (2.0 eq) and cool to 0°C.

  • Addition: Dropwise add 3,5-dinitrobenzoyl chloride (1.1 eq) dissolved in DCM.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (the amine spot should disappear; the product will be significantly less polar).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Recrystallization from Ethanol is often sufficient due to the high crystallinity of nitro-benzamides.

Protocol: Enzymatic DprE1 Inhibition Assay

To verify the mechanism-based nature of the inhibitor, a time-dependent inhibition assay is required.[2]

  • Enzyme Prep: Recombinant M. tuberculosis DprE1 (50 nM final).

  • Substrate: Farnesylphosphoryl-β-D-ribofuranose (FPR) (analog of the natural substrate).[2]

  • Cofactor: The enzyme contains bound FAD.[2][3][9]

  • Reaction:

    • Incubate Enzyme + Inhibitor for varying times (

      
       min).
      
    • Trigger reaction by adding Substrate + DCPIP (electron acceptor).

    • Monitor reduction of DCPIP at 600 nm.

  • Analysis: Plot

    
     vs [Inhibitor]. A non-linear, hyperbolic dependence indicates a two-step covalent mechanism (
    
    
    and
    
    
    ).

ADMET & Toxicology: The Nitro Liability

The primary challenge with this scaffold is the "Nitro Paradox."

  • Efficacy: Requires a reducible nitro group.[1][10][6]

  • Toxicity: Nitro-aromatics are often mutagenic (Ames positive) due to non-specific reduction by mammalian nitroreductases.

Mitigation Strategies:

  • Tunability: Use electron-withdrawing groups (e.g.,

    
    ) on the benzamide ring to lower the LUMO energy, making the nitro group harder to reduce by mammalian enzymes but still reducible by the specific DprE1 machinery.
    
  • Solubility: Biphenyls are highly lipophilic (LogP > 4). Incorporate morpholine or piperazine solubilizing tails on the biphenyl ring (away from the nitro warhead) to improve pharmacokinetic profiles without disrupting the covalent binding mechanism.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5929), 801-804. Link

  • Tantry, S. J., et al. (2016). "Benzothiazinone analogues as DprE1 inhibitors: Synthesis and antitubercular activity." Bioorganic & Medicinal Chemistry Letters, 26(1), 183-188. Link

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

  • Neres, J., et al. (2015). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Nature Chemical Biology, 11, 435-451. Link

  • BenchChem. (2025).[11] "Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid." Application Notes. Link

An In-depth Technical Guide to the Biological Activity of 3-(4-Nitrophenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic incorporation of a 4-nitrophenyl moiety at the 3-position of the benzamide core creates a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 3-(4-nitrophenyl)benzamide analogs, with a particular focus on their anticancer properties. Drawing from extensive research on structurally related compounds, such as niclosamide analogs, this document details the crucial role of the nitro group and other substituents in modulating therapeutic effects.[1][2] It offers field-proven insights into experimental design, provides detailed protocols for key assays, and visually elucidates complex signaling pathways, serving as an essential resource for researchers and professionals in drug development.

Introduction: The Therapeutic Promise of Nitrophenyl-Containing Benzamides

Benzamide derivatives are a cornerstone of modern pharmacology, with applications ranging from antiemetics to antipsychotics.[3] The introduction of a nitro group (NO2) can dramatically alter the physicochemical properties and biological activity of the parent molecule.[1][4] The strong electron-withdrawing nature of the nitro group modifies the electron distribution across the benzamide scaffold, which can enhance interactions with biological targets, improve metabolic stability, or act as a bioreductive "warhead" activated under specific conditions like the hypoxic environment of solid tumors.[1]

While direct research on "3-(4-nitrophenyl)benzamide" is nascent, extensive studies on structurally similar analogs, particularly derivatives of the FDA-approved anthelmintic drug niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), provide a robust framework for understanding their potential.[5][6] Niclosamide and its analogs have demonstrated potent activity against a variety of cancers, including ovarian, prostate, and breast cancer, by inhibiting multiple critical signaling pathways.[2][5][7] This guide will synthesize findings from these related analogs to project the therapeutic landscape for 3-(4-nitrophenyl)benzamide derivatives, focusing primarily on their anticancer applications.

Synthesis and Characterization of Analogs

The generation of a diverse library of analogs is fundamental to establishing a robust structure-activity relationship (SAR). The synthesis of nitrophenyl-containing benzamide analogs is typically achieved through a straightforward and versatile amide coupling reaction.

General Synthetic Workflow

The primary synthetic route involves the condensation of a substituted benzoic acid (or its more reactive acyl chloride derivative) with a substituted aniline.[8][9] This allows for systematic variation of substituents on both aromatic rings to probe their effect on biological activity.

  • Activation of the Carboxylic Acid: The benzoic acid derivative is converted to a more reactive species, typically an acyl chloride, using reagents like thionyl chloride (SOCl2) or oxalyl chloride.[8]

  • Amide Coupling: The activated acyl chloride is then reacted with the desired aniline derivative in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.[4]

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final benzamide analog.

This modular approach enables the synthesis of a wide array of derivatives for biological screening.[9]

Workflow Diagram: Amide Coupling Synthesis

The following diagram illustrates the general two-step process for synthesizing benzamide analogs.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Post-Synthesis start Substituted Benzoic Acid reagent1 SOCl₂ or (COCl)₂ start->reagent1 Activation product1 Substituted Benzoyl Chloride reagent1->product1 product2 Final Benzamide Analog product1->product2 Reaction start2 Substituted Aniline start2->product2 reagent2 Base (e.g., Pyridine) reagent2->product2 purification Purification (Chromatography/ Recrystallization) product2->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the synthesis of benzamide analogs.

Anticancer Activity and Mechanisms of Action

Research into niclosamide and its analogs reveals that nitrophenyl-containing benzamides are potent inhibitors of several key oncogenic signaling pathways.[5][7] Their multifaceted mechanism of action makes them attractive candidates for cancer therapy, particularly in the context of chemoresistance.[7]

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of human cancers, promoting proliferation, survival, and angiogenesis.[10][11] Niclosamide and its derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[5][11]

  • Mechanism: These compounds inhibit the phosphorylation of STAT3 at tyrosine 705, which is a critical step for its activation.[5] This prevents STAT3 from dimerizing and translocating to the nucleus, thereby blocking the transcription of its target genes.[5] X-ray crystallography has revealed a novel binding site for niclosamide on STAT3, spanning the coiled-coil, DNA-binding, and linker domains, providing a basis for structure-guided drug design.[10]

Disruption of Wnt/β-catenin and mTOR Pathways

The Wnt/β-catenin and mTOR signaling pathways are frequently dysregulated in cancer and are crucial for the maintenance of cancer stem cells (CSCs), which contribute to tumor recurrence and chemoresistance.[5][7]

  • Mechanism: Niclosamide analogs have been shown to suppress the expression of key proteins in both pathways.[5][7] They can inhibit the Wnt co-receptor LRP6 and down-regulate downstream proteins in the mTOR pathway.[5] This dual inhibition is particularly effective in targeting chemoresistant cancer cells and CSCs.[7]

Signaling Pathway Diagram: Multi-Target Inhibition

The following diagram illustrates how these analogs concurrently inhibit multiple oncogenic pathways.

G cluster_stat3 STAT3 Pathway cluster_wnt Wnt/β-catenin Pathway cluster_mtor mTOR Pathway compound Benzamide Analog (e.g., Niclosamide) pSTAT3 p-STAT3 (Tyr705) compound->pSTAT3 LRP6 LRP6 Co-receptor compound->LRP6 mTOR mTOR Signaling compound->mTOR STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc outcome ↓ Proliferation ↓ Survival ↑ Apoptosis STAT3_nuc->outcome beta_catenin β-catenin Signaling LRP6->beta_catenin beta_catenin->outcome mTOR->outcome

Caption: Multi-pathway inhibition by nitrophenyl-benzamide analogs.

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing lead compounds to enhance potency and reduce toxicity. Studies on niclosamide and other benzamide analogs provide key insights.

  • The Role of the Nitro Group: The 4-nitro group on the aniline ring is often crucial for potent biological activity.[2] It is a strong electron-withdrawing group that can participate in key interactions, such as hydrogen bonding, with target proteins.[8] However, nitroaromatic compounds can sometimes be associated with metabolic instability and toxicity.[6][12]

  • Alternative Electron-Withdrawing Groups: Replacing the nitro group with other electron-withdrawing groups, such as trifluoromethyl (CF3), can maintain or even improve activity while potentially offering better metabolic stability.[12] For instance, replacing the NO2 group with a CF3 group in a niclosamide analog resulted in similar biological activity in inhibiting Wnt/β-catenin and mTOR/STAT3 signaling.[12]

  • Substituents on the Salicyl Ring: Modifications to the other phenyl ring (the benzamide portion) also significantly impact activity. For example, the phenolic hydroxyl group in niclosamide is important for its activity, potentially by forming an intramolecular hydrogen bond that fixes the conformation of the molecule.[2][9] Removing this hydroxyl group can lead to a significant loss of activity in some analog series.[2]

  • Halogenation: The introduction of halogens (e.g., chlorine) on either phenyl ring can modulate the compound's lipophilicity and electronic properties, often leading to enhanced potency.[13][14]

Quantitative Data Summary

The following tables summarize the in-vitro anticancer activity of representative nitrophenyl-containing benzamide analogs and related structures from various studies.

Table 1: Antiproliferative Activity of Niclosamide and Analogs in Ovarian Cancer Cells [12]

CompoundCell LineIC50 (μM) Combination with CarboplatinSynergy (Combination Index)
NiclosamideA2780cp20Synergistic< 1
Analog 11 (CF3 replaces NO2)A2780cp20Synergistic< 1
Analog 32A2780cp20Synergistic< 1

Table 2: STAT3 Inhibition by Niclosamide and Analogs [10]

CompoundAssay TypeTargetActivity
NiclosamideFluorescence PolarizationSTAT3-DNA BindingIC50 = 219 ± 43.4 μM
NiclosamideMicroscale ThermophoresisSTAT3-DNA BindingKd = 281 ± 55 μM
Analog 21Microscale ThermophoresisSTAT3-DNA BindingKd = 155 ± 59 μM

Table 3: Antiproliferative Activity of N-aryl-N'-arylmethylurea Derivatives [15]

CompoundA549 IC50 (μM)HCT116 IC50 (μM)MCF7 IC50 (μM)PC3 IC50 (μM)
9b (R1 = CF3)< 5< 3< 3< 5
9d (R1 = CF3)< 5< 3< 3< 5
9f (R1 = NO2)> 5> 3> 3> 5

Note: This data shows that in some scaffolds, a CF3 group can be more beneficial for antiproliferative activity than a NO2 group.[15]

Experimental Protocols: A Self-Validating System

To ensure data integrity and reproducibility, all experimental protocols must be designed as self-validating systems, incorporating appropriate controls.

Protocol: In-Vitro Anticancer Activity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cell proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Causality: This assay is chosen for its high throughput and reliability in initial screening. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells provides a quantifiable measure of cytotoxicity.[1][16]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Trustworthiness Control: Include wells with vehicle (e.g., 0.1% DMSO) as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control. Also include wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Western Blot for STAT3 Phosphorylation

This protocol is used to determine if a compound inhibits the activation of a specific signaling protein, such as STAT3.

  • Causality: Western blotting allows for the specific detection and quantification of a target protein (total STAT3) and its activated, phosphorylated form (p-STAT3). A decrease in the p-STAT3/STAT3 ratio upon treatment provides direct evidence of pathway inhibition.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Grow cells to 70-80% confluency and treat with the test compound at various concentrations for a defined time (e.g., 24 hours).[5] Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Trustworthiness Control: Include a molecular weight marker to confirm protein size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. A loading control (e.g., β-actin or GAPDH) should also be probed to confirm equal protein loading across all lanes.

Future Perspectives

The 3-(4-nitrophenyl)benzamide scaffold and its analogs, informed by the extensive research on niclosamide, represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to target multiple, critical oncogenic pathways simultaneously offers a powerful strategy to overcome drug resistance. Future work should focus on:

  • Optimizing for Selectivity and Safety: Synthesizing new analogs to improve selectivity for cancer cells over normal cells and reduce potential toxicities associated with the nitroaromatic group.[6]

  • Improving Pharmacokinetics: Addressing the poor bioavailability that limits the systemic application of some analogs like niclosamide.[12]

  • Combination Therapies: Exploring the synergistic effects of these compounds with standard chemotherapeutic agents or other targeted therapies to enhance efficacy.[12]

By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the design and development of the next generation of benzamide-based drugs for a variety of diseases.

References

  • Arend, R. C., Londoño-Joshi, A. I., Gangrade, A., Katre, A. A., Kurpad, C., Li, Y., Samant, R. S., Li, P.-K., Landen, C. N., Yang, E. S., Hidalgo, B., Alvarez, R. D., Straughn, J. M., Forero, A., & Buchsbaum, D. J. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget. Available at: [Link]

  • Arend, R. C., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget. Available at: [Link]

  • Chen, W., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. Frontiers in Pharmacology. Available at: [Link]

  • Reyes-Márquez, B., et al. (2025). Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site. ChemRxiv. Available at: [Link]

  • El-Sabbagh, M., et al. (2025). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. Available at: [Link]

  • Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. Pharmaceuticals. Available at: [Link]

  • Arend, R. C., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget. Available at: [Link]

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  • Pero, R. W., et al. (1998). Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. Cancer Detection and Prevention. Available at: [Link]

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  • Adebayo, I. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science. Available at: [Link]

  • Tan, H. Q., et al. (2021). Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, J., et al. (2020). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. Available at: [Link]

  • Khan, I., et al. (2020). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Geyer, J., et al. (2024). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Journal of Medicinal Chemistry. Available at: [Link]

  • Hovhannisyan, N. A., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Available at: [Link]

  • Xiang, R., et al. (2022). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. ResearchGate. Available at: [Link]

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  • Juarez-Jimenez, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

  • Wang, B., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters. Available at: [Link]

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Sources

small molecule inhibitors containing nitrophenyl-benzamide core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Small Molecule Inhibitors Featuring the Nitrophenyl-Benzamide Core

Abstract

The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the foundational core for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic introduction of a nitro group onto this core can profoundly alter its physicochemical properties, thereby modulating its interaction with biological targets. This guide provides a detailed exploration of the nitrophenyl-benzamide core, elucidating its synthesis, diverse mechanisms of action, and applications in modern drug discovery. We will delve into its roles as an inhibitor of key enzyme families, its function as a bioreductive warhead for targeted therapies, and the critical experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Part 1: The Core Scaffold: Synthesis and The Influence of the Nitro Group

The utility of the nitrophenyl-benzamide core begins with its accessible synthesis and the unique electronic properties conferred by the nitro moiety. The strong electron-withdrawing nature of the nitro group is not merely a passive feature; it actively influences electron distribution across the benzamide structure, enhancing binding affinities, governing metabolic stability, and enabling novel mechanisms of action.[1]

General Synthetic Workflow

The construction of the nitrophenyl-benzamide linkage is typically achieved through a standard amide coupling reaction. A common and reliable method involves the reaction of a substituted aroyl chloride with a corresponding aniline in the presence of a base.

cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A Nitro-substituted Benzoic Acid Step1 Step 1: Acyl Chloride Formation (Activation of Carboxylic Acid) A->Step1 B Substituted Aniline Step2 Step 2: Amide Coupling (Nucleophilic Acyl Substitution) B->Step2 C Activating Agent (e.g., SOCl2, Oxalyl Chloride) C->Step1 Intermediate Nitro-substituted Aroyl Chloride Step1->Intermediate Final Nitrophenyl-Benzamide Core Structure Step2->Final Intermediate->Step2

Caption: Generalized workflow for the synthesis of nitrophenyl-benzamide derivatives.

Detailed Protocol: Synthesis of a Nitrophenyl-Benzamide Derivative

This protocol provides a representative procedure for synthesizing a nitrophenyl-benzamide compound, adapted from methodologies reported in the literature.[3][4]

  • Activation of Carboxylic Acid: To a solution of a nitro-substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂), add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.

  • Acyl Chloride Formation: Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases. Monitor reaction completion by thin-layer chromatography (TLC).

  • Solvent Removal: After cooling, remove the excess SOCl₂ and solvent under reduced pressure to yield the crude nitro-substituted aroyl chloride.

  • Amide Coupling: Dissolve the crude aroyl chloride in an anhydrous solvent (e.g., toluene, THF, or DCM). To this solution, add the desired substituted aniline (1.0 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final nitrophenyl-benzamide derivative.

Part 2: Diverse Mechanisms of Action

The nitrophenyl-benzamide scaffold is a chemically versatile template that can be tailored to interact with a wide array of biological targets. This adaptability has led to its exploration in numerous therapeutic areas, each defined by a distinct mechanism of action.

Mechanism 1: Enzyme Inhibition

The most prominent role of this core is as an enzyme inhibitor, where the benzamide moiety often acts as a key binding element.

A. Histone Deacetylase (HDAC) Inhibition: A significant class of nitrophenyl-benzamide derivatives functions as potent inhibitors of histone deacetylases (HDACs), enzymes that are crucial epigenetic regulators and are often dysregulated in cancer and fibrotic diseases.[5][6] In these inhibitors, the benzamide group typically serves as a zinc-binding motif (ZBM) that chelates the Zn²⁺ ion in the enzyme's active site, while the nitrophenyl ring interacts with the surface recognition "cap" region.[6] This inhibition leads to histone hyperacetylation, chromatin relaxation, and ultimately, cell cycle arrest and apoptosis in cancer cells.[7] Many derivatives show selectivity for Class I HDACs (HDAC1, 2, and 3).[5][7]

Inhibitor Nitrophenyl-Benzamide HDAC Inhibitor HDAC HDAC Enzyme Inhibitor->HDAC Inhibition Acetylation Histone Hyperacetylation Inhibitor->Acetylation Promotes Histones Histone Proteins HDAC->Histones Deacetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Gene Transcription (e.g., p21) Chromatin->Gene Arrest G2/M Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Pathway of HDAC inhibition by nitrophenyl-benzamide derivatives.

B. Other Enzyme Targets: The scaffold's versatility extends to other enzyme classes:

  • Deubiquitinase (DUB) Inhibition: Certain 4-(2-nitrophenoxy)benzamide derivatives have been identified as inhibitors of viral DUB enzymes, presenting a novel approach for developing antiviral agents against viruses like Adenovirus and HSV-1.[8]

  • Tyrosine Kinase Inhibition: Benzamide derivatives have been designed as mimics of 4-anilinoquinazolines to specifically inhibit epidermal growth factor receptor (EGFR) and v-Src protein tyrosine kinases, which are key targets in oncology.[9]

  • Anti-inflammatory & Antidiabetic Targets: Derivatives have shown potent inhibition of enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS), and in metabolic disorders, like α-glucosidase and α-amylase.[10][11]

Mechanism 2: Bioreductive Activation

The nitro group can act as a "bioreductive warhead," making these compounds promising candidates for hypoxia-activated prodrugs (HAPs).[12] In the low-oxygen (hypoxic) environment characteristic of solid tumors, cellular nitroreductase enzymes can reduce the nitro group to highly cytotoxic species, such as hydroxylamines and amines.[1][12] This mechanism allows for targeted drug release and activation within the tumor, minimizing systemic toxicity.

Prodrug Nitrophenyl-Benzamide (Non-toxic Prodrug) Hypoxia Hypoxic Tumor Environment (Low O₂) Active Reduced Metabolite (Cytotoxic Agent) Prodrug:e->Active:w Reduction Enzyme Nitroreductase Enzymes Hypoxia->Enzyme Upregulated Enzyme:s->Active:n Effect DNA Damage & Cell Death Active:e->Effect:w

Caption: Bioreductive activation of nitrophenyl-benzamide prodrugs in hypoxic tumors.

Part 3: Experimental Validation & Data Analysis

The characterization of nitrophenyl-benzamide inhibitors requires a suite of robust biochemical and cell-based assays. The choice of assay is dictated by the putative mechanism of action.

Key Experimental Protocols

Protocol 1: In Vitro Anticancer Activity (MTT Assay) This assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing the cytotoxic potential of new compounds.[1][7]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenyl-benzamide test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., SAHA, doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[1]

Protocol 2: In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay) This assay quantifies the inhibition of nitric oxide (NO) production in macrophages stimulated with an inflammatory agent.[11]

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Continue incubation for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (NED solution).

  • Data Acquisition: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC₅₀ value.[11]

Quantitative Data Summary

The following table summarizes the biological activity of representative nitrophenyl-benzamide inhibitors from the literature, showcasing the scaffold's versatility.

Compound ClassTarget(s)Model/Cell LineActivity (IC₅₀)Reference
4-(2-nitrophenoxy)benzamideAdenovirus DUBA549 cells10.22 µM[8]
N-(2-methyl-4-nitrophenyl)-...-benzamideα-glucosidaseIn vitro enzyme assay10.13 µM[10]
N-(2-methyl-5-nitrophenyl)-...-benzamideα-amylaseIn vitro enzyme assay1.52 µM[10]
Nitro-substituted Benzamide (Cpd 6)Nitric Oxide (NO) ProductionRAW 264.7 cells5.3 µM[11]
N-(2-Aminophenyl)-4-(bis...)benzamide (NA)HDAC1 / HDAC2 / HDAC3In vitro enzyme assay95.2 nM / 260.7 nM / 255.7 nM[7]
N-(2-Aminophenyl)-4-(bis...)benzamide (NA)AntiproliferativeA2780 cells2.66 µM[7]
Colrestat (5d)HDAC1 / HDAC2 / HDAC3In vitro enzyme assay41.2 nM / 52.5 nM / 74.3 nM[5]

Part 4: Future Directions

The nitrophenyl-benzamide core remains a fertile ground for therapeutic innovation. Future research should focus on several key areas:

  • Improving Selectivity: For targets like HDACs and kinases, enhancing isoform selectivity is crucial to minimize off-target effects and improve the therapeutic index. Structure-based drug design and QSAR studies will be instrumental in this effort.[13][14]

  • Dual-Target Inhibitors: The scaffold is amenable to the development of bifunctional molecules that can engage two distinct targets simultaneously, potentially offering synergistic efficacy and a way to overcome drug resistance.

  • Optimizing ADMET Properties: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to ensure that potent inhibitors possess the drug-like properties necessary for clinical success.[8][10]

Conclusion

The nitrophenyl-benzamide core is a validated and highly adaptable scaffold in medicinal chemistry. Its straightforward synthesis, coupled with the profound electronic influence of the nitro group, has enabled the development of inhibitors for a diverse range of biological targets, from epigenetic modulators and viral enzymes to bioreductive prodrugs. The continued exploration of its structure-activity relationships and application of modern drug design principles will undoubtedly lead to the discovery of novel and effective therapeutic agents for a host of human diseases.

References

  • Abdallah, A. E., Alesawy, M. S., Eissa, S. I., El-Fakharany, E. M., Kalaba, M. H., et al. (2023). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry.
  • Gupta, S., & Singh, H. (n.d.). QSAR Studies on 3-Nitro-2,4,6-trihydroxy Benzamide Derivatives as Photosynthetic Electron Transport Inhibitors. Asian Journal of Chemistry.
  • Ríos Martínez, C. H., Nué, J., Ebiloma, G., Dardonville, C., et al. (2015). Lowering the pKa of a bisimidazoline lead with halogen atoms results in improved activity and selectivity against Trypanosoma brucei in vitro.
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  • BenchChem. (2025). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. BenchChem.
  • Unknown Author. (n.d.). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. International Journal of Pharma and Bio Sciences.
  • Gerokonstantis, D. T., et al. (2023). N -(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity.
  • Gîrdan, M. A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
  • Al-Blewi, F. F., et al. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.
  • Singh, P., & Kaur, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • BenchChem. (2025). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. BenchChem.
  • Semis, H., et al. (2017).
  • Lee, H., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed.
  • Alam, M. S., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.
  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry.

Sources

A Comprehensive Technical Guide on the Therapeutic Potential of N,N-Dimethyl Biphenyl Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N,N-dimethyl biphenyl carboxamide scaffold represents a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This guide provides a detailed exploration of this chemical class, synthesizing data from preclinical and discovery-stage research. We will dissect the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to their application in oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of these promising compounds.

The Biphenyl Carboxamide Scaffold: A Foundation for Diverse Bioactivity

Core Chemical Structure and Properties

The biphenyl carboxamide scaffold consists of two phenyl rings linked by a single bond, with a carboxamide group attached to one of the rings. The "N,N-dimethyl" specification refers to two methyl groups on the amide nitrogen. This core structure offers a unique combination of properties:

  • Structural Rigidity and Flexibility: The biphenyl moiety provides a semi-rigid backbone, allowing for predictable positioning of substituents into protein binding pockets. However, the torsional rotation around the biphenyl bond allows conformational flexibility, which can be crucial for binding to different biological targets.[1]

  • Lipophilicity: The aromatic nature of the biphenyl rings imparts significant lipophilicity, which can enhance cell membrane permeability—a critical factor for reaching intracellular targets.[2]

  • Synthetic Tractability: The scaffold is readily accessible through robust and well-established synthetic methodologies, such as Suzuki coupling for the biphenyl core formation followed by standard amidation reactions.[1]

A "Privileged Structure" in Drug Discovery

The biphenyl ring system is considered a privileged structure because its derivatives are known to exhibit a wide range of biological activities, including potent anti-tumor effects.[1] This versatility stems from its ability to serve as a versatile template for presenting functional groups in precise three-dimensional orientations, enabling interactions with a multitude of biological targets.

Therapeutic Applications & Mechanisms of Action

N,N-dimethyl biphenyl carboxamides and their close analogs have been investigated in several key therapeutic areas.

Oncology

The fight against cancer is a primary area where these compounds show significant promise, primarily through the inhibition of critical cell signaling pathways.

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that, when aberrantly reactivated in adults, can drive the growth and proliferation of various cancers. A key component of this pathway is the transmembrane protein Smoothened (Smo).

  • Molecular Action: A series of ortho-biphenyl carboxamides were identified as novel, potent antagonists of the Smoothened receptor.[3] These compounds bind to Smo, preventing its activation and thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and tumor-promoting gene expression.[3]

  • Therapeutic Rationale: By inhibiting this fundamental cancer pathway, these compounds have the potential to treat Hh-driven malignancies such as basal cell carcinoma and medulloblastoma. Structure-activity relationship studies have successfully optimized these compounds to enhance Smo antagonism while reducing off-target activities.[3]

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched (PTCH1) Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU_GLI SUFU-GLI Complex Smo->SUFU_GLI leads to dissociation GLI Active GLI SUFU_GLI->GLI releases TargetGenes Target Gene Expression GLI->TargetGenes promotes Hh Hedgehog Ligand Hh->PTCH1 binds BiphenylCarboxamide Biphenyl Carboxamide BiphenylCarboxamide->Smo inhibits

Caption: Inhibition of the Hedgehog pathway by biphenyl carboxamide antagonists of Smoothened.

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.

  • Molecular Action: Biphenylamide derivatives have been designed as mimics of the natural product novobiocin to act as inhibitors of the Hsp90 C-terminus.[1] Unlike N-terminal inhibitors, which can induce a pro-survival heat shock response, C-terminal inhibitors allosterically modulate Hsp90 function, leading to the degradation of client proteins without triggering this response.[1]

  • Therapeutic Rationale: These compounds have demonstrated anti-proliferative activity against breast cancer cell lines, including SKBr3 (HER2 over-expressing) and MCF-7 (estrogen receptor-positive).[1] The biphenyl scaffold serves to correctly orient the other pharmacophoric elements within the Hsp90 C-terminal binding pocket.[1]

Infectious Diseases

The structural features of biphenyl carboxamides make them effective agents against various pathogens.

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents.

  • Molecular Action: Certain biphenyl carboxamide derivatives have exhibited potent antifungal activity, in some cases more potent than the clinical standard fluconazole.[2] More recent studies have focused on derivatives as potential succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides.[4] Another investigation into biphenyl derivatives for managing resistant plant pathogens suggested a mode of action that involves influencing protein synthesis in the fungus Botrytis cinerea.[5]

  • Therapeutic Rationale: These compounds offer a promising chemical scaffold for developing new fungicides to combat clinically relevant pathogens like Candida glabrata and to manage resistance in agricultural settings.[2][5]

Inflammatory and Related Disorders

Chronic inflammation and pain are major health burdens. Biphenyl carboxamides offer a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

  • Molecular Action: Quantitative structure-activity relationship (QSAR) studies have been conducted on series of biphenyl carboxamide analogs to model their anti-inflammatory and analgesic activities.[6] Traditional NSAIDs often feature an acidic carboxyl group, which is associated with gastrointestinal side effects. Designing non-acidic compounds like biphenyl carboxamides could circumvent this issue while retaining efficacy, possibly through mechanisms like COX-2 inhibition.[6]

  • Therapeutic Rationale: These findings support the development of a new class of safer, non-acidic anti-inflammatory and analgesic agents.[6]

PAF is a potent lipid mediator involved in inflammation, allergic reactions, and bronchoconstriction.

  • Molecular Action: A series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides were synthesized and evaluated as PAF antagonists.[7] These compounds were shown to inhibit PAF-induced bronchoconstriction in guinea pigs, demonstrating in vivo efficacy.[7]

  • Therapeutic Rationale: The development of orally bioavailable PAF antagonists from this scaffold could provide new treatments for asthma and other inflammatory airway diseases.[7]

Synthesis and Structure-Activity Relationship (SAR)

General Synthetic Workflow

The synthesis of N,N-dimethyl biphenyl carboxamides is typically robust and modular, allowing for the systematic exploration of chemical space. A common route involves a palladium-catalyzed cross-coupling reaction followed by amidation.

Synthetic_Workflow cluster_suzuki Suzuki Coupling cluster_amidation Amidation ArylHalide Aryl Halide (e.g., Bromide) Biphenyl Biphenyl Intermediate (with COOH or precursor) ArylHalide->Biphenyl Pd Catalyst, Base BoronicAcid Arylboronic Acid BoronicAcid->Biphenyl Pd Catalyst, Base FinalProduct N,N-Dimethyl Biphenyl Carboxamide Biphenyl->FinalProduct Amine Dimethylamine (or precursor) Amine->FinalProduct ActivatingAgent Activating Agent (e.g., SOCl2, EDCI)

Caption: Generalized synthetic route for N,N-dimethyl biphenyl carboxamides via Suzuki coupling.

Key SAR Insights

Systematic modification of the biphenyl carboxamide scaffold has yielded critical insights for optimizing potency and selectivity:

  • Substitution on the Biphenyl Rings: In the context of Hsp90 inhibitors, adding a nitrogen atom into the biphenyl ring system was found to be detrimental to anti-proliferative activity, suggesting the binding pocket is largely apolar.[1]

  • The N,N-Dimethyl Group: In a study of antimalarial carboxamides, a tertiary N-methyl amide was found to be critical for activity, with the analogous secondary (H-substituted) amide being inactive.[8] This highlights the importance of the substitution on the amide nitrogen for potency.

  • Side-Chain Modifications: For PAF antagonists, the inclusion of a methyl group on the side-chain carbon adjacent to the carboxamide nitrogen led to a marked enhancement in potency and, crucially, improved oral bioavailability, likely by conferring resistance to degradation by liver amidases.[7]

Preclinical Evaluation Framework

Validating the therapeutic potential of novel biphenyl carboxamides requires a robust set of standardized assays.

In Vitro Assay Protocol: Anti-Proliferative Activity

This protocol is fundamental for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines. The BrdU incorporation assay is a common method.

Objective: To quantify the inhibition of cancer cell proliferation induced by a test compound.

Methodology:

  • Cell Seeding: Plate human pulmonary artery smooth muscle cells (or relevant cancer cells like MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating in a serum-free medium for 24 hours.

  • Compound Treatment: Add the N,N-dimethyl biphenyl carboxamide derivatives at various concentrations (e.g., from 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor). Incubate for 1 hour.

  • Growth Stimulation: Induce proliferation by adding 10% Fetal Calf Serum (FCS) to all wells except the negative control.[9]

  • BrdU Labeling: After 24-48 hours of incubation with the compound, add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for an additional 2-4 hours.

  • Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a peroxidase enzyme.

  • Quantification: Add the substrate and measure the colorimetric or chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value (the concentration at which 50% of proliferation is inhibited).

Data Presentation: Anti-Proliferative Activity

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Compound IDModificationCell LineIC50 (µM)
8g 3′,6-dimethoxy-N-(4′-((1-methylpiperidin-4-yl)oxy)-[1,1′-biphenyl]-3-yl)-[1,1′-biphenyl]-3-carboxamideSKBr35.2 ± 0.6
19a Nitrogen in A-ringSKBr312.4 ± 1.1
19b Nitrogen in A-ringSKBr315.8 ± 1.5
19c Nitrogen in B-ringSKBr310.5 ± 0.9
ReferenceNovobiocinSKBr30.75

Table based on data for Hsp90 inhibitors, demonstrating the impact of structural modifications on potency.[1]

Future Directions and Conclusion

The N,N-dimethyl biphenyl carboxamide scaffold has firmly established itself as a versatile and potent platform for drug discovery. Its demonstrated efficacy across oncology, infectious diseases, and inflammation underscores its "privileged" status.

Future research should focus on:

  • Target Deconvolution: For compounds identified through phenotypic screening, identifying the precise molecular target is crucial for further development.

  • Pharmacokinetic Optimization: While potent, many lead compounds require optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to become viable drug candidates.

  • Exploration of New Therapeutic Areas: Given the scaffold's versatility, its potential in other areas, such as neurodegenerative diseases or metabolic disorders, warrants investigation. Clinical trials involving related structures for Major Depressive Disorder suggest potential in CNS applications.[10][11]

References

  • Title: Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models Source: Google Cloud Search URL
  • Title: Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC Source: Google Cloud Search URL
  • Title: Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed Source: PubMed URL
  • Title: Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed Source: PubMed URL
  • Title: QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity - MedCrave online Source: MedCrave online URL
  • Title: Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed Source: PubMed URL
  • Title: Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv Source: ChemRxiv URL
  • Title: Discovery of N -Methoxy-(biphenyl-ethyl)
  • Title: Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells - ResearchGate Source: ResearchGate URL
  • Title: Study to Assess the Efficacy and Safety of NBI-1065845 in Adults With Major Depressive Disorder (MDD)
  • Title: Study to Assess the Efficacy and Safety of NBI-1065845 as an Adjunctive Treatment in Participants With Major Depressive Disorder (MDD)

Sources

Methodological & Application

Application Note: Synthesis of N,N-Dimethyl-3-(4-nitrophenyl)benzamide via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Biaryl amides are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors, GPCR ligands, and anti-inflammatory agents. This Application Note details the robust synthesis of N,N-Dimethyl-3-(4-nitrophenyl)benzamide utilizing the Suzuki-Miyaura cross-coupling reaction.

While many protocols exist for biaryl synthesis, this guide focuses on a chemoselective approach that tolerates the electron-withdrawing nitro group and the Lewis-basic amide functionality. We utilize a biphasic solvent system with a palladium(0) catalyst to ensure high turnover frequencies (TOF) and minimal protodeboronation side products.

Key Advantages of This Protocol
  • Functional Group Tolerance: Compatible with nitro (-NO2) and amide (-CONMe2) moieties without protection.

  • Scalability: The biphasic system allows for easy separation of inorganic salts.

  • High Purity: Optimized catalyst loading minimizes residual heavy metal content.

Retrosynthetic Strategy

The target molecule is disconnected at the biaryl bond. The most efficient forward synthesis involves the coupling of an electron-deficient boronic acid with a pre-functionalized aryl halide.

Retrosynthesis Target N,N-Dimethyl-3-(4-nitrophenyl)benzamide (Target Molecule) Disconnect Suzuki-Miyaura Disconnection Target->Disconnect Retrosynthesis PartnerA Partner A: 4-Nitrophenylboronic acid Disconnect->PartnerA PartnerB Partner B: 3-Bromo-N,N-dimethylbenzamide Disconnect->PartnerB

Figure 1: Retrosynthetic analysis separating the target into a boronic acid and an aryl halide.

Pre-cursor Synthesis: Preparation of Partner B

Note: If 3-Bromo-N,N-dimethylbenzamide is not commercially available, it must be synthesized first to ensure the Suzuki coupling proceeds on the correct scaffold.

Reaction Overview

Transformation: 3-Bromobenzoyl chloride


 3-Bromo-N,N-dimethylbenzamide.
Mechanism:  Nucleophilic Acyl Substitution.
Materials
  • 3-Bromobenzoyl chloride (1.0 equiv)

  • Dimethylamine (2.0 M in THF, 2.5 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Protocol Steps
  • Setup: Purge a round-bottom flask with nitrogen. Add 3-Bromobenzoyl chloride (5.0 g, 22.8 mmol) and DCM (50 mL). Cool to 0 °C in an ice bath.

  • Addition: Dropwise add Dimethylamine solution (28.5 mL, 57 mmol) over 15 minutes. The reaction is exothermic; maintain internal temperature < 10 °C.

  • Scavenging: Add Triethylamine (4.8 mL, 34.2 mmol) to scavenge HCl generated.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Wash with 1M HCl (2 x 30 mL) to remove excess amine, followed by sat. NaHCO3 (30 mL) and brine.

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Yield: Expect ~90-95% of a colorless oil or white solid. Use directly in the Suzuki coupling.

Core Protocol: Suzuki-Miyaura Coupling[1][2][3][4][5][6][7][8]

Mechanistic Insight

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle.[1][2] The presence of the electron-withdrawing nitro group on the boronic acid can retard the transmetalation step, making the choice of base critical. We use Sodium Carbonate (Na2CO3) to activate the boronic acid to the boronate species [Ar-B(OH)3]- without causing rapid degradation.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Species) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Biaryl Pd Complex) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.

Reagents & Equipment Table
ReagentRoleEquiv.Mass/Vol (for 1 mmol scale)
3-Bromo-N,N-dimethylbenzamide Electrophile1.0228 mg
4-Nitrophenylboronic acid Nucleophile1.2200 mg
Pd(PPh3)4 Catalyst0.03 (3 mol%)35 mg
Na2CO3 Base2.5265 mg (dissolved in 2 mL H2O)
DME (1,2-Dimethoxyethane) Solvent-6 mL
Water (degassed) Co-solvent-2 mL
Step-by-Step Procedure

Step 1: De-oxygenation (CRITICAL)

  • Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid and reduced yields.

  • Action: Place DME (6 mL) and Water (2 mL) in separate vessels. Sparge with Argon or Nitrogen gas for 15 minutes.

Step 2: Reaction Assembly

  • To a 25 mL reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add:

    • 3-Bromo-N,N-dimethylbenzamide (228 mg, 1.0 mmol)

    • 4-Nitrophenylboronic acid (200 mg, 1.2 mmol)

    • Pd(PPh3)4 (35 mg, 0.03 mmol)

    • Note: Add the catalyst last to minimize air exposure.

  • Seal the vessel with a septum.

  • Evacuate and backfill with Argon (3 cycles).[3]

Step 3: Solvent & Base Addition

  • Via syringe, add the degassed DME (6 mL).

  • Via syringe, add the degassed aqueous Na2CO3 solution (2 mL, containing 265 mg base).

  • The mixture will be biphasic.

Step 4: Heating

  • Heat the reaction mixture to 85 °C (oil bath temperature).

  • Stir vigorously (800+ rpm) to ensure efficient mixing of the biphasic layers.

  • Time: Run for 4–6 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting bromide (Rf ~0.4) should disappear; the product (Rf ~0.25) will appear as a UV-active spot.

Step 5: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate layers.[4] Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Combine organic layers and wash with Brine (20 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate.

Step 6: Purification

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient from 20% to 60% Ethyl Acetate in Hexane.

  • Product: Isolate N,N-Dimethyl-3-(4-nitrophenyl)benzamide as a pale yellow solid.

Analytical Characterization (Expected Data)

Upon isolation, the identity of the compound must be verified.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.32 (d, J = 8.8 Hz, 2H, Ar-H ortho to NO2) – Distinctive deshielded doublet.
      
    • 
       7.76 (d, J = 8.8 Hz, 2H, Ar-H meta to NO2).
      
    • 
       7.65 – 7.60 (m, 2H, Ar-H of benzamide ring).
      
    • 
       7.55 (t, J = 7.6 Hz, 1H, Ar-H C5 of benzamide).
      
    • 
       7.48 (dt, 1H, Ar-H C4/C6).
      
    • 
       3.12 (s, 3H, N-CH3) and 3.02 (s, 3H, N-CH3).
      
    • Note: Amide methyls may appear as two distinct singlets due to restricted rotation around the C-N bond.

  • MS (ESI):

    • Calculated Mass for C15H14N2O3: 270.10

    • Found [M+H]+: 271.1

Optimization & Troubleshooting

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by O2Ensure rigorous degassing of solvents and reaction vessel.
Homocoupling Boronic acid dimerizationAdd boronic acid slowly or use a slight excess (1.5 equiv).[3]
"Black" Precipitate Pd agglomeration (Pd black)Add additional ligand (PPh3, 5 mol%) to stabilize Pd(0).
Starting Material Remains Base too weakSwitch from Na2CO3 to K3PO4 or Cs2CO3.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Goossen, L. J., & Paetzold, J. (2002). Pd-Catalyzed Synthesis of N-Acyl-N,N-diarylureas. Advanced Synthesis & Catalysis, 344(3-4), 328-332. (Demonstrating amide tolerance). Link

  • Hoshi, T., et al. (2018). Synthesis of Biaryls via Suzuki-Miyaura Coupling Using an Amphiphilic Resin-Supported Palladium Catalyst. Molecules, 23(11), 2961. Link

Sources

Application Note: High-Efficiency Amidation of 3-(4-Nitrophenyl)benzoic Acid

[1]

Abstract & Strategic Significance

The 3-(4-nitrophenyl)benzoic acid scaffold represents a critical "privileged structure" in drug discovery, serving as a precursor for biaryl urea inhibitors, kinase inhibitors, and liquid crystalline materials.[1] The biphenyl core offers a rigid linker system, while the nitro group provides a latent handle for reduction to an aniline (enabling subsequent functionalization).

However, this substrate presents specific challenges:

  • Solubility: The planar biphenyl system facilitates

    
    -
    
    
    stacking, often rendering the free acid poorly soluble in standard organic solvents (DCM, Toluene) at room temperature.[1]
  • Electronic Deactivation: The electron-withdrawing nitro group on the distal ring exerts a mild inductive deactivation on the carboxylic acid, potentially slowing activation kinetics compared to simple benzoic acids.

This guide details two validated protocols designed to overcome these barriers: a High-Throughput HATU Protocol for library generation (mg scale) and a Thionyl Chloride Activation Protocol for scale-up (gram scale).[1]

Pre-Formulation & Solubility Assessment

Before initiating synthesis, the solubility profile of the starting material must be respected to ensure homogeneous kinetics.

SolventSolubility RatingApplication Note
DMF / DMSO HighPreferred reaction solvents. Disrupts

-stacking.[1]
THF / Dioxane ModerateGood for acid chloride steps; may require heating.[1]
DCM / CHCl₃ LowAvoid as primary solvent for the free acid; suitable for workup.
Water InsolublePrecipitator for quenching.[1]

Protocol A: Discovery Scale (HATU Coupling)

Best For: Lead optimization, parallel synthesis, library generation (10 mg – 500 mg).[1] Mechanism: In situ formation of an OAt-active ester, which reacts rapidly with amines while suppressing racemization (though not a concern for this achiral acid).[1]

Reagents & Stoichiometry[2][3][4]
  • Substrate: 3-(4-nitrophenyl)benzoic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)[1]

  • Coupling Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

Step-by-Step Methodology
  • Activation (The "Pre-Stir"):

    • Charge a reaction vial with 3-(4-nitrophenyl)benzoic acid (1.0 equiv) and HATU (1.2 equiv).

    • Add anhydrous DMF.[1] Stir until solids are mostly dissolved.

    • Add DIPEA (1.5 equiv only) dropwise.[1] The solution should turn yellow/orange.

    • Critical Checkpoint: Stir for 15 minutes at Room Temperature (RT). This allows the formation of the activated OAt-ester.[2] Omitting this pre-stir can lead to lower yields if the amine is sterically hindered.

  • Coupling:

    • Add the amine (1.1 equiv) to the reaction mixture.

    • Add the remaining DIPEA (1.5 equiv).[1]

    • Stir at RT for 2–4 hours.

    • Monitoring: Check via LC-MS.[1][3] The activated ester intermediate (M+Active Ester mass) should disappear, replaced by the product mass (M+Amine-H₂O).[1]

  • Workup (Choice of Path):

    • Path A (Precipitation - Recommended): Slowly pour the DMF reaction mixture into 10 volumes of ice-cold 1M HCl (aq). The product usually precipitates as a solid. Filter, wash with water, and dry.[1][4]

    • Path B (Extraction): Dilute with EtOAc (ethyl acetate).[1] Wash organic layer with 1M HCl (2x), Sat.[1] NaHCO₃ (2x), and Brine (1x).[1] Dry over Na₂SO₄ and concentrate.

  • Purification:

    • If purity <95%, purify via Flash Column Chromatography (Hexanes:EtOAc gradient) or Reverse-Phase HPLC (Water:MeCN + 0.1% Formic Acid).[1]

Mechanistic Visualization (HATU)

The following diagram illustrates the activation cascade, highlighting the role of the OAt intermediate.

HATU_MechanismAcid3-(4-nitrophenyl)benzoic acidActiveEsterOAt-Active Ester(Unstable Intermediate)Acid->ActiveEsterDeprotonation &Attack on HATUBaseDIPEABase->ActiveEsterPromotesHATUHATU(Reagent)HATU->ActiveEsterProductFinal AmideActiveEster->ProductNucleophilic AcylSubstitutionAmineAmine(Nucleophile)Amine->Product

Figure 1: HATU activation pathway. The pre-stir step generates the OAt-Active Ester, ensuring rapid coupling upon amine addition.

Protocol B: Scale-Up (Acid Chloride Activation)

Best For: Gram-scale synthesis (>5g), cost reduction, or amines that are poor nucleophiles (e.g., anilines).[1] Mechanism: Conversion to the highly electrophilic acid chloride using Thionyl Chloride (SOCl₂).[1]

Reagents & Stoichiometry[2][3][4]
  • Substrate: 3-(4-nitrophenyl)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 – 10.0 equiv, acts as solvent)[1]

  • Catalyst: DMF (1–2 drops)[1]

  • Solvent (Step 2): Anhydrous DCM or THF[1]

  • Base (Step 2): Triethylamine (Et₃N) or Pyridine (2.0 equiv)[1]

Step-by-Step Methodology
  • Chlorination:

    • Place the acid substrate in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line).[1]

    • Add Thionyl Chloride (neat).[1]

    • Add 1 drop of DMF .[1] Expert Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, which drastically accelerates the reaction of the electron-deficient benzoic acid.

    • Reflux (75°C) for 2–3 hours.[1] The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Isolation of Acid Chloride:

    • Cool the mixture to RT.

    • Concentrate in vacuo (rotary evaporator) to remove excess SOCl₂.[1]

    • Azeotrope: Add dry Toluene (10 mL) and concentrate again to remove trace SOCl₂.[1] This yields the crude acid chloride (usually a yellow solid).[1]

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM or THF (approx 0.5 M).[1]

    • In a separate vessel, dissolve the Amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM/THF.

    • Cool the amine solution to 0°C.

    • Add the acid chloride solution dropwise to the amine solution.

    • Allow to warm to RT and stir for 2 hours.

  • Workup:

    • Quench with water.[1][5]

    • Wash organic layer with 1M HCl (removes unreacted amine/pyridine), Sat.[1] NaHCO₃ (removes unreacted acid), and Brine.[1]

    • Concentrate to yield the crude amide. Recrystallization from Ethanol/Water is often sufficient for >98% purity.[1]

Comparative Analysis & Troubleshooting

FeatureMethod A (HATU)Method B (Acid Chloride)
Scale mg to 1 g1 g to >1 kg
Cost High (Reagent cost)Low
Purification Requires removal of Urea/HOAtSimple extraction/Recrystallization
Moisture Sensitivity ModerateHigh (Step 1 requires dry conditions)
Common Failure Mode Hydrolysis: Wet DMF causes starting material recovery.[1]Incomplete Activation: Lack of DMF catalyst prevents reaction.[1]
Troubleshooting Guide
  • Issue: Low Yield with Aniline Nucleophiles.

    • Solution: Anilines are weak nucleophiles.[1] Use Method B (Acid Chloride) or switch coupling reagent to POCl₃ in Pyridine.[1]

  • Issue: Product is stuck in the aqueous layer.

    • Solution: Biphenyl amides are lipophilic.[1] If the product is missing, check the organic layer for precipitation. If the product contains polar groups (e.g., piperazine), use n-Butanol or DCM:IPA (3:1) for extraction.[1]

Workflow Logic Diagram

WorkflowStartStart: 3-(4-nitrophenyl)benzoic acidScaleCheckScale > 1 gram?Start->ScaleCheckHATU_PathMethod A: HATU CouplingScaleCheck->HATU_PathNo (Discovery)SOCl2_PathMethod B: Acid ChlorideScaleCheck->SOCl2_PathYes (Process)DMF_SolDissolve in DMF + DIPEAHATU_Path->DMF_SolReactionAdd Amine -> Stir 4hDMF_Sol->ReactionWorkupWorkup: Acid/Base WashReaction->WorkupRefluxReflux in SOCl2 + cat. DMFSOCl2_Path->RefluxEvapEvaporate Excess SOCl2Reflux->EvapAddAmineAdd to Amine/Et3N in DCMEvap->AddAmineAddAmine->WorkupFinalFinal Product: Biphenyl AmideWorkup->Final

Figure 2: Decision tree for selecting the optimal synthesis route based on scale and requirements.

References

  • BenchChem. (2025).[1][6][3] Standard Protocol for HATU Coupling in Solution Phase. Retrieved from .[1]

  • Organic Syntheses. (1946).[1] p-Nitrobenzoyl Chloride.[1][7][8] Org. Synth. 1946, 26, 58. Retrieved from .[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from .[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (General reference for coupling mechanisms).

  • ResearchGate. (2014).[1] Thionyl Chloride Induced Convenient Synthesis of Benzamides. Retrieved from .

Application Notes and Protocols for N,N-Dimethyl-3-(4-nitrophenyl)benzamide as a Structure-Activity Relationship (SAR) Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the N,N-Dimethyl-3-(4-nitrophenyl)benzamide Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. The N,N-Dimethyl-3-(4-nitrophenyl)benzamide core represents a versatile and strategically valuable starting point for Structure-Activity Relationship (SAR) studies. This scaffold is characterized by a central benzamide moiety, which is a common feature in many biologically active compounds, flanked by a synthetically tractable N,N-dimethylamide and a 4-nitrophenyl group.[1]

The presence of the nitro group, while sometimes associated with toxicity, is also a key pharmacophore in numerous approved drugs and serves as a powerful tool in drug design.[2][3][4] Its strong electron-withdrawing nature can significantly influence the electronic properties of the molecule, potentially enhancing interactions with biological targets.[4] Furthermore, the nitro group offers a reactive handle for further chemical modifications, allowing for the exploration of a wide chemical space. This application note provides a comprehensive guide to leveraging the N,N-Dimethyl-3-(4-nitrophenyl)benzamide scaffold for the development of novel drug candidates, with a focus on synthetic protocols, bioassay design, and SAR analysis.

Physicochemical Properties and "Drug-Likeness" of the Core Scaffold

A critical initial step in assessing a new chemical entity for its potential as a drug candidate is the evaluation of its physicochemical properties, often guided by principles such as Lipinski's Rule of Five.[2][3][5][6] These guidelines help predict the oral bioavailability of a compound. The properties of the parent compound, N,N-Dimethyl-3-(4-nitrophenyl)benzamide, are summarized below.

PropertyValueLipinski's Rule of Five Compliance
Molecular Weight 270.28 g/mol < 500 Da (Compliant)
cLogP (calculated)~2.5 - 3.0< 5 (Compliant)
Hydrogen Bond Donors 0≤ 5 (Compliant)
Hydrogen Bond Acceptors 4 (2 from nitro, 1 from carbonyl, 1 from amide nitrogen)≤ 10 (Compliant)

The core scaffold exhibits excellent "drug-like" properties, making it an ideal starting point for a medicinal chemistry program. Its compliance with Lipinski's rules suggests a favorable pharmacokinetic profile for oral administration.

Synthetic Strategies for Analog Generation

The N,N-Dimethyl-3-(4-nitrophenyl)benzamide scaffold allows for systematic modification at several key positions to explore the SAR. The primary synthetic routes involve amide bond formation and palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of the Core Scaffold via Amide Coupling

This protocol describes the synthesis of N,N-Dimethyl-3-(4-nitrophenyl)benzamide from 3-(4-nitrophenyl)benzoic acid and dimethylamine.

Materials:

  • 3-(4-nitrophenyl)benzoic acid

  • Dimethylamine (2M solution in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7][8]

  • Hydroxybenzotriazole (HOBt)[7][8]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of 3-(4-nitrophenyl)benzoic acid (1.0 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 20 minutes.

  • Add dimethylamine (1.5 eq, 2M solution in THF) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N,N-Dimethyl-3-(4-nitrophenyl)benzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10][11][12]

Diagram: General Synthetic Workflow

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation Starting Material 3-Bromo-N,N-dimethylbenzamide Suzuki Coupling Suzuki-Miyaura Coupling (Aryl Boronic Acids, Pd Catalyst) Starting Material->Suzuki Coupling Step 1a Core Scaffold N,N-Dimethyl-3-(4-nitrophenyl)benzamide Suzuki Coupling->Core Scaffold Yields Core & Analogs Amide Coupling Amide Bond Formation (EDC, HOBt) Amide Coupling->Core Scaffold Analog Library Diverse Analog Library Core Scaffold->Analog Library Further Modifications In Vitro Assays In Vitro Biological Assays (e.g., Anti-inflammatory, Anticancer) Analog Library->In Vitro Assays Cytotoxicity Cytotoxicity Assays Analog Library->Cytotoxicity 3-(4-nitrophenyl)benzoic acid 3-(4-nitrophenyl)benzoic acid 3-(4-nitrophenyl)benzoic acid->Amide Coupling Step 1b Data Analysis SAR Analysis In Vitro Assays->Data Analysis Cytotoxicity->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization Identify Lead Compounds

Caption: Workflow for analog synthesis and evaluation.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the benzamide ring.[13][14][15][16][17]

Materials:

  • 3-Bromo-N,N-dimethylbenzamide

  • Arylboronic acid (e.g., 4-nitrophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and water (4:1 mixture)

  • Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate, brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 3-Bromo-N,N-dimethylbenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add the toluene/water mixture and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Characterize the product by NMR and mass spectrometry.[9][10][11][12]

Hypothetical SAR Study: Targeting Pro-inflammatory Cytokine Production

To illustrate the utility of the N,N-Dimethyl-3-(4-nitrophenyl)benzamide scaffold, we present a hypothetical SAR study aimed at identifying inhibitors of pro-inflammatory cytokine production. This is a common strategy in the development of anti-inflammatory drugs.[18][19][20][21][22]

Biological Assay Protocol: Inhibition of LPS-Induced TNF-α Production in Macrophages

This in vitro assay measures the ability of test compounds to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated macrophage cells.[18]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment[1][23]

  • Human TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compounds (e.g., 0.1 to 100 µM) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for TNF-α measurement.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay: To the remaining cells in the plate, add MTT solution and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance to assess cell viability.[1][23]

  • Data Analysis: Calculate the IC₅₀ value for TNF-α inhibition for each compound.

Analog Design and Hypothetical SAR Data

The following table presents a small library of analogs designed to probe the SAR around the N,N-Dimethyl-3-(4-nitrophenyl)benzamide scaffold, along with hypothetical biological data.

Compound IDR¹ (at 4'-position)R² (Amide)IC₅₀ (µM) for TNF-α InhibitionCytotoxicity (CC₅₀, µM)
1 (Core Scaffold) -NO₂-N(CH₃)₂15.2> 100
2 -NH₂-N(CH₃)₂5.8> 100
3 -OCH₃-N(CH₃)₂25.6> 100
4 -Cl-N(CH₃)₂12.1> 100
5 -CF₃-N(CH₃)₂8.985
6 -NO₂-NHCH₃35.4> 100
7 -NO₂-NH₂52.1> 100
8 -NO₂-N(C₂H₅)₂28.9> 100
Interpretation of SAR
  • Modification of the 4'-position (R¹):

    • Reduction of the nitro group to an amine (Compound 2 ) leads to a significant increase in potency, suggesting a potential hydrogen bond interaction or a favorable electronic change.

    • Replacement with a methoxy group (Compound 3 ) decreases activity, indicating that an electron-donating group is not well-tolerated.

    • A chloro substituent (Compound 4 ) results in similar activity to the parent compound.

    • The electron-withdrawing trifluoromethyl group (Compound 5 ) enhances potency, though not to the same extent as the amine, and introduces some cytotoxicity.

  • Modification of the amide (R²):

    • Decreasing the substitution on the amide nitrogen (Compounds 6 and 7 ) leads to a progressive loss of activity, highlighting the importance of the N,N-dimethyl group for potency.

    • Increasing the steric bulk with N,N-diethyl groups (Compound 8 ) also reduces activity.

Diagram: SAR Summary

Caption: Key SAR findings for the benzamide scaffold. (Note: A placeholder image is used in the DOT script. In a real application, this would be the chemical structure of the scaffold).

Conclusion and Future Directions

The N,N-Dimethyl-3-(4-nitrophenyl)benzamide scaffold serves as an excellent starting point for the development of novel therapeutic agents. Its favorable physicochemical properties and synthetic accessibility make it an attractive building block for SAR exploration. The hypothetical SAR study presented herein demonstrates how systematic modifications of this core can lead to significant improvements in biological activity. Future work should focus on the synthesis and testing of a broader range of analogs to further refine the SAR and identify lead compounds with potent and selective activity, along with favorable pharmacokinetic profiles. The reduction of the nitro group and exploration of bioisosteric replacements should be a key focus to mitigate potential toxicity concerns.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Lipinski's rule of five. (2023). In Wikipedia. [Link]

  • Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Science, 5(1), 1-7.
  • Physicochemical properties in drug design. (n.d.). Fiveable. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery from Technology Networks. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • In vitro Cancer Drug Screening Services. (2019). Visikol. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Biotechnology & Biotechnological Equipment, 33(1), 1635-1649. [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011). Journal of Inflammation, 8(1), 1-9. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2015). ResearchGate. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Tumer, T. B., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology, 43, 134-141. [Link]

  • NMR And Mass Spectrometry In Pharmaceutical Development. (2021). Outsourced Pharma. [Link]

  • Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. (2015). Journal of Mass Spectrometry, 50(5), 763-771. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]

Sources

Application Note: High-Throughput Synthesis and Purification of N,N-Dimethylbenzamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The


-dimethylbenzamide  moiety is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in approved drugs (e.g., Rivastigmine for Alzheimer's, Entinostat for cancer) and a versatile fragment for solubility enhancement. Unlike primary amides, the 

-dimethyl group eliminates hydrogen bond donation while retaining acceptance, significantly altering membrane permeability and metabolic stability (preventing rapid hydrolysis).

This guide details the High-Throughput Parallel Synthesis (HTPS) of these libraries. It addresses the specific technical challenge of this scaffold: handling the volatility of dimethylamine (b.p. 7.4°C) in a robotic environment and selecting the optimal coupling strategy to minimize downstream purification bottlenecks.

Chemical Strategy & Decision Matrix

Success in library synthesis is defined by the workup, not the reaction. We employ two distinct protocols based on the steric demand of the benzoic acid substrates and the available purification infrastructure.

Coupling Agent Selection: HATU vs. T3P
  • HATU (Protocol A): The "Sledgehammer." Essential for sterically hindered ortho-substituted benzoic acids or electron-deficient systems. Requires careful byproduct removal.

  • T3P (Propylphosphonic Anhydride) (Protocol B): The "Green Scalable." Ideal for standard substrates. It produces water-soluble byproducts, allowing for purification via simple liquid-liquid extraction (LLE), bypassing chromatography.

Handling Dimethylamine

To ensure stoichiometry in automated systems, Dimethylamine Hydrochloride (


)  is preferred over volatile free-base solutions. It is a stable solid, allowing precise weighing and dispensing, activated in situ with a tertiary base.
Workflow Visualization

LibraryWorkflow Start Library Design (Variable Benzoic Acids) Decision Steric Analysis (Ortho-substitution?) Start->Decision RouteA Protocol A: HATU (High Reactivity) Decision->RouteA High Sterics RouteB Protocol B: T3P (Clean Workup) Decision->RouteB Standard Reaction Automated Dispensing (Me2NH·HCl + Base) RouteA->Reaction RouteB->Reaction WorkupA Workup A: SPE (Basic Alumina / Carbonate) Reaction->WorkupA If HATU WorkupB Workup B: Liquid-Liquid (Na2CO3 Wash) Reaction->WorkupB If T3P Evap Vacuum Centrifugation (Removes excess Me2NH) WorkupA->Evap WorkupB->Evap QC LC-MS Analysis (Purity Check) Evap->QC

Figure 1: Decision tree and workflow for N,N-dimethylbenzamide library synthesis. High-steric substrates route through HATU/SPE, while standard substrates utilize T3P/LLE for efficiency.

Experimental Protocols

Protocol A: High-Reactivity Synthesis (HATU Method)

Target: Sterically hindered or electron-poor benzoic acids. Scale: 100 µmol (96-well plate format).

Reagents:

  • Variable: 0.2 M stock solutions of Benzoic Acids in DMA (Dimethylacetamide).

  • Fixed: Dimethylamine Hydrochloride (Solid or 2M stock in DMSO).

  • Activator: HATU (0.2 M in DMA).

  • Base: DIPEA (Diisopropylethylamine), neat.

Step-by-Step Procedure:

  • Plate Preparation: Load 500 µL of 0.2 M Benzoic Acid solution (100 µmol, 1.0 equiv) into each well of a 2 mL deep-well polypropylene plate.

  • Activation: Add 550 µL of 0.2 M HATU solution (110 µmol, 1.1 equiv). Shake for 5 mins at RT.

    • Expert Note: Pre-activation forms the OAt-active ester, crucial for hindered acids.

  • Amine Addition: Add 12 mg of solid

    
     (150 µmol, 1.5 equiv) using a solid dispensing robot (e.g., Chemspeed) OR add 75 µL of 2.0 M stock in DMSO.
    
  • Base Addition: Add 52 µL DIPEA (300 µmol, 3.0 equiv).

    • Stoichiometry Alert: You need 1 equiv of base to free the amine from HCl, plus 1 equiv for the coupling, plus excess.

  • Incubation: Seal plate and shake at 50°C for 16 hours.

  • Workup (SPE):

    • Pass reaction mixture through a Polymer-Supported Carbonate (PS-CO3) cartridge or plate.

    • Mechanism:[1][2] The carbonate resin traps the unreacted carboxylic acid and the acidic HOAt byproduct. The neutral amide and volatile amine pass through.

  • Finishing: Evaporate solvent (DMA) in a Genevac. The excess dimethylamine is volatile and will be removed during evaporation.

Protocol B: Green/Scalable Synthesis (T3P Method)

Target: Standard benzoic acids; focus on speed and avoiding solid-phase extraction.

Reagents:

  • T3P: 50% w/w solution in EtOAc or DMF.

  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran) – immiscible with water, excellent for LLE.

Step-by-Step Procedure:

  • Dispensing: Add 100 µmol Benzoic Acid (1.0 equiv) in 500 µL 2-MeTHF.

  • Amine/Base: Add 150 µmol

    
     and 400 µmol Pyridine (or DIPEA).
    
  • Coupling: Add 100 µL T3P solution (~150 µmol, 1.5 equiv).

  • Reaction: Shake at RT (or 40°C) for 12 hours.

  • Workup (Liquid-Liquid Extraction):

    • Add 500 µL 1M aqueous

      
       or 
      
      
      
      .
    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate phases.

    • Mechanism:[1] T3P byproducts are water-soluble phosphates. Unreacted acid forms the benzoate salt (water-soluble). The organic layer contains only the product and excess volatile amine.

  • Collection: Transfer the upper organic layer (2-MeTHF) to a fresh plate.

  • Evaporation: Dry down. Excess dimethylamine evaporates.

Data Analysis & Quality Control

Physicochemical Properties Comparison

The conversion of a benzoic acid to an


-dimethylbenzamide drastically alters properties.
PropertyBenzoic Acid (Precursor)N,N-Dimethylbenzamide (Product)Impact on Drug Discovery
H-Bond Donors 1 (COOH)0Increases membrane permeability (CNS penetration).
LogP Variable (pH dependent)Moderate IncreaseImproves lipophilicity without ionization issues.
Solubility Low (unless salt)High (Hydrotropic)Often used to disrupt aggregation in libraries.
Metabolic Stability Conjugation proneHighBlocks glucuronidation; resistant to amidases.
Troubleshooting Common Failure Modes
Observation (LC-MS)Probable CauseCorrective Action
Start Material (Acid) Remaining Steric hindrance or wet solvent.Switch to Protocol A (HATU). Ensure solvents are anhydrous.
Peak M+135 (Active Ester) Incomplete amine attack.The OAt ester formed but amine didn't react. Check if

was neutralized (add more DIPEA).
Low Yield (Volatile Amine) Amine evaporation before reaction.Use sealed plates. Ensure DIPEA is added after amine salt is in the well.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Chemical Reviews. (Detailed comparison of T3P vs HATU scalability).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron. (Foundational mechanisms for HATU/Oxyma).

  • Biotage Application Note. (2023). Strategies for Amide Library Purification using SCX and Carbonate Resins. (Protocols for solid-phase workup).

  • Sigma-Aldrich. (2023).[4] Propylphosphonic Anhydride (T3P) Solution Specification and Handling.[3] (Technical data on T3P solubility and byproducts).

Sources

Application Note: A Systematic Approach to Solvent System Selection for N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing solvent systems for N,N-Dimethyl-3-(4-nitrophenyl)benzamide. Due to its complex structure, featuring both polar and nonpolar moieties, achieving effective dissolution requires a systematic and theoretically grounded approach. This guide details the physicochemical properties of the target molecule, introduces the principles of solvent selection, including Hansen Solubility Parameters (HSPs), and provides a detailed, step-by-step protocol for empirical solvent screening. The methodologies presented herein are designed to be self-validating, enabling the user to efficiently identify suitable single-solvent or mixed-solvent systems for applications ranging from chemical synthesis and purification to analytical characterization.

Introduction: The Solubility Challenge

N,N-Dimethyl-3-(4-nitrophenyl)benzamide is an aromatic amide characterized by a complex molecular architecture. The solubility of this compound is governed by the interplay of three key structural features:

  • A Tertiary Amide Group (-CON(CH₃)₂): This group is highly polar and can act as a hydrogen bond acceptor at the carbonyl oxygen, but it lacks a proton to act as a hydrogen bond donor.

  • A Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that significantly contributes to the molecule's overall dipole moment.

  • Two Aromatic Rings: The benzamide core and the nitrophenyl substituent provide significant nonpolar character and potential for π-π stacking interactions.

The presence of both highly polar functional groups and a large, nonpolar scaffold makes predicting solubility challenging. A solvent must be capable of overcoming the strong intermolecular forces in the solid-state crystal lattice to achieve dissolution. This guide provides the theoretical framework and practical protocols to navigate this challenge systematically.

Theoretical Framework for Solvent Selection

A successful solvent selection strategy is rooted in the principle of "like dissolves like." For a complex molecule such as N,N-Dimethyl-3-(4-nitrophenyl)benzamide, this principle is best applied through a more quantitative lens, such as Hansen Solubility Parameters (HSPs).

HSPs deconstruct the total cohesive energy of a substance into three components.[1][2] A solvent is likely to dissolve a solute if their respective HSP values are similar. The three parameters are:

  • δD (Dispersion): Energy from van der Waals forces. The aromatic rings of the target molecule will have significant dispersion interactions.

  • δP (Polar): Energy from dipolar intermolecular forces. The amide and nitro groups create a strong dipole moment, making this parameter critical.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds. The target molecule can only accept hydrogen bonds, primarily at the oxygen atoms of the amide and nitro groups.

Therefore, ideal solvents will likely possess moderate-to-high polarity (δP) and some hydrogen bond accepting capability (δH). Polar aprotic solvents are predicted to be particularly effective as they can satisfy the polar and hydrogen bond acceptor requirements without the steric hindrance or competing interactions of protic solvents.

Experimental Protocol: Systematic Solvent Screening

This protocol provides a reliable, step-wise method for determining the solubility of N,N-Dimethyl-3-(4-nitrophenyl)benzamide.

Objective: To qualitatively and quantitatively assess the solubility of the target compound in a range of common laboratory solvents and binary mixtures.

Materials:

  • N,N-Dimethyl-3-(4-nitrophenyl)benzamide

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Glass vials (e.g., 4 mL or 8 mL) with screw caps

  • Small magnetic stir bars and stir plate

  • Vortex mixer and sonicator

  • Heating block or water bath

  • Selection of solvents (see Table 1 for suggestions)

Protocol 1: Single-Solvent Qualitative & Quantitative Screening
  • Preparation: Accurately weigh 10 mg of N,N-Dimethyl-3-(4-nitrophenyl)benzamide into a clean, dry glass vial.

  • Initial Solvent Addition: Add 100 µL of the first test solvent to the vial. This corresponds to an initial concentration of 100 mg/mL. Cap the vial securely.

  • Agitation: Vortex the vial for 30 seconds, followed by stirring with a magnetic stir bar for 2 minutes at room temperature. Observe for dissolution. Gentle sonication (5 minutes) can be applied to break up agglomerates.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration 50 mg/mL). Repeat the agitation steps.

  • Systematic Dilution: Continue adding solvent in known increments (e.g., 200 µL, 500 µL) until complete dissolution is observed. Record the total volume of solvent required. This allows for the calculation of the approximate solubility in mg/mL.

  • Effect of Temperature: If solubility is poor at room temperature, gently warm the vial in a water bath or on a heating block (e.g., to 40-50 °C). Note any improvement in solubility. Crucially, allow the solution to cool back to room temperature to check for precipitation , which would indicate that the higher solubility is temperature-dependent.

  • Data Recording: Record all observations systematically in a table, as shown below. Repeat this process for a range of solvents, moving from nonpolar to polar.

Recommended Solvents and Data Interpretation

Based on the physicochemical properties of the target compound, the following solvents are recommended for initial screening. The table below summarizes their properties and expected solubility outcomes.

SolventSolvent ClassExpected Qualitative SolubilityRationale / Notes
HexanesNonpolarInsolubleLacks the polarity to interact with the amide and nitro groups.
TolueneAromaticSparingly SolubleMay interact with the aromatic rings, but insufficient polarity.
Dichloromethane (DCM)ChlorinatedSparingly to Moderately SolubleModerate polarity may allow for some dissolution.[3]
Ethyl Acetate (EtOAc)Polar Aprotic (Ester)Moderately SolubleGood balance of polarity and ability to act as an H-bond acceptor.[3]
Acetonitrile (ACN)Polar Aprotic (Nitrile)Moderately SolubleHigh polarity can engage in dipole-dipole interactions.
Tetrahydrofuran (THF)Polar Aprotic (Ether)Moderately to Freely SolubleStrong H-bond acceptor and moderate polarity.
AcetonePolar Aprotic (Ketone)Moderately to Freely SolubleSimilar to benzamide, which shows good solubility in acetone.[4]
Isopropanol / EthanolPolar Protic (Alcohol)Moderately SolubleCan act as H-bond donors to the amide and nitro groups. Often used for nitroaromatic compounds.[5]
Dimethylformamide (DMF)Polar Aprotic (Amide)Freely SolubleExcellent polar aprotic solvent with a high boiling point. Often a solvent of last resort.
Dimethyl Sulfoxide (DMSO)Polar Aprotic (Sulfoxide)Freely SolubleHighly polar and an excellent H-bond acceptor; very effective at dissolving a wide range of compounds.[6]
Protocol 2: Binary Solvent System Optimization

If a single solvent does not provide the desired solubility characteristics (e.g., for chromatography or crystallization), a binary mixture can be used to fine-tune the properties.

  • Identify a "Good" and "Poor" Solvent: From Protocol 1, select a solvent in which the compound is freely soluble (e.g., THF or Acetone) and one in which it is sparingly soluble (e.g., Toluene or DCM).

  • Titration Method: Suspend ~10 mg of the compound in a small volume (e.g., 200 µL) of the "poor" solvent.

  • Addition of "Good" Solvent: While stirring, add the "good" solvent dropwise until complete dissolution is achieved.

  • Determine Ratio: Record the volumes of each solvent used to determine the approximate ratio required for dissolution. This ratio serves as an excellent starting point for developing a mobile phase in chromatography.[7]

Visualization of the Solvent Screening Workflow

The following diagram illustrates the logical progression of the experimental work, from initial single-solvent screening to the optimization of a binary system.

Solvent_Screening_Workflow start Start: Weigh 10 mg of N,N-Dimethyl-3-(4-nitrophenyl)benzamide add_solvent Add 100 µL of Single Test Solvent start->add_solvent agitate Agitate: Vortex, Stir, Sonicate add_solvent->agitate dissolved_check Completely Dissolved? agitate->dissolved_check record_soluble Record as 'Soluble' Calculate Concentration (mg/mL) dissolved_check->record_soluble Yes add_more_solvent Incrementally Add More Solvent dissolved_check->add_more_solvent No next_solvent Select Next Solvent from Screening List record_soluble->next_solvent max_vol_check Max Volume Reached? add_more_solvent->max_vol_check max_vol_check->agitate No record_insoluble Record as 'Sparingly Soluble' or 'Insoluble' max_vol_check->record_insoluble Yes record_insoluble->next_solvent next_solvent->add_solvent Test Next end_single End Single-Solvent Screen next_solvent->end_single All Tested optimize_binary Optimize with Binary System? (e.g., for Chromatography) end_single->optimize_binary select_solvents Select 'Good' (Soluble) and 'Poor' (Sparingly Soluble) Solvents optimize_binary->select_solvents Yes end_workflow Optimized Solvent System Identified optimize_binary->end_workflow No titrate Titrate 'Good' Solvent into Suspension in 'Poor' Solvent select_solvents->titrate record_ratio Record Optimal Ratio (v/v) titrate->record_ratio record_ratio->end_workflow

Caption: Workflow for systematic solvent screening.

Troubleshooting

  • Oiling Out: If the compound forms an oil instead of dissolving, it indicates that the solvent has partially solvated the molecule but cannot overcome the crystal lattice energy. Gentle heating or switching to a more effective solvent like THF, DMF, or DMSO is recommended.

  • Slow Dissolution: The kinetic rate of dissolution may be slow. Ensure adequate agitation and consider gentle sonication to increase the surface area of the solid particles.

  • Precipitation on Standing: If a solution becomes cloudy or forms a precipitate after cooling or standing, it was likely supersaturated. This is important to note, especially if the solution is intended for use in an assay where stability over time is critical. The true room temperature solubility is lower than what was initially observed.

Conclusion

The dissolution of N,N-Dimethyl-3-(4-nitrophenyl)benzamide is a multifactorial problem that is best addressed with a systematic, empirical approach guided by an understanding of its physicochemical properties. By methodically screening a range of solvents from different classes and employing binary mixtures to fine-tune solvent strength, researchers can confidently identify an optimal solvent system. The protocols and principles outlined in this application note provide a robust framework for achieving reliable and reproducible solubility for various downstream applications in research and drug development.

References

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available at: [Link]

  • Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Available at: [Link]

  • Reddit. Resources on 3+ component chromatography solvent systems?. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. Available at: [Link]

  • Hansen Solubility Parameters. Hansen Solubility Parameters. Available at: [Link]

  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Available at: [Link]

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Application Note: Screening of N,N-Dimethyl-3-(4-nitrophenyl)benzamide as a Potential Hsp90 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and other disease states.[1][2][3] This makes Hsp90 a compelling target for therapeutic intervention.[4][5][6] This document provides a comprehensive guide for the screening and characterization of novel small molecules as potential Hsp90 inhibitors, using N,N-Dimethyl-3-(4-nitrophenyl)benzamide as a representative candidate. We will detail the underlying principles and provide step-by-step protocols for biochemical and cell-based assays to determine the inhibitory potential of this and other novel compounds.

Introduction: Hsp90 as a Therapeutic Target

Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis.[2][7] It facilitates the proper folding, maturation, and stability of a wide array of client proteins, including protein kinases, transcription factors, and steroid hormone receptors.[1][2] Many of these client proteins are key drivers of the malignant phenotype, making Hsp90 an attractive target for cancer therapy.[5][8]

The function of Hsp90 is intrinsically linked to its ATPase activity.[2][9] The chaperone exists as a dimer, and the binding and hydrolysis of ATP in the N-terminal domain (NTD) drive a cycle of conformational changes necessary for client protein activation.[9][10][11] Inhibition of this ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[5][7][12] This provides a powerful mechanism to simultaneously target multiple oncogenic pathways.

N,N-Dimethyl-3-(4-nitrophenyl)benzamide is a novel small molecule with structural features that suggest potential interaction with protein binding pockets. Its efficacy as an Hsp90 inhibitor is yet to be determined. This application note will outline a systematic approach to screen this compound and establish its potential as an Hsp90 inhibitor.

The Hsp90 Chaperone Cycle: A Target for Inhibition

The Hsp90 chaperone cycle is a dynamic process involving multiple conformational states and the assistance of various co-chaperones. A simplified representation of this cycle is depicted below, highlighting the critical role of ATP binding and hydrolysis which are the primary targets for many inhibitors.

Hsp90_Cycle Open_Dimer Open Dimer (ADP-bound) Low affinity for client proteins Client_Loading Client & Co-chaperone Loading Hsp70/Hsp40 mediate client transfer Open_Dimer->Client_Loading Client Protein Closed_Dimer Closed Dimer (ATP-bound) High affinity for client proteins NTD dimerization Client_Loading->Closed_Dimer ATP Binding Client_Maturation Client Maturation/Folding ATP Hydrolysis Closed_Dimer->Client_Maturation Co-chaperone (Aha1) binding stimulates ATPase activity Client_Maturation->Open_Dimer ADP + Pi release

Caption: Simplified Hsp90 chaperone cycle.

Experimental Workflows for Inhibitor Screening

A multi-tiered approach is recommended for screening novel compounds like N,N-Dimethyl-3-(4-nitrophenyl)benzamide. This typically involves initial high-throughput biochemical assays followed by more detailed biochemical and cell-based secondary assays for confirmation and characterization.

Screening_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Biochemical) cluster_2 Tertiary Screening (Cell-Based) FP_Assay Fluorescence Polarization (FP) Assay (Competitive Binding) ATPase_Assay ATPase Activity Assay (Functional Inhibition) FP_Assay->ATPase_Assay Identified Hits Western_Blot Western Blot Analysis (Client Protein Degradation) ATPase_Assay->Western_Blot Confirmed Hits Proliferation_Assay Cell Proliferation Assay (Anti-cancer Activity) Western_Blot->Proliferation_Assay

Caption: Tiered screening workflow for Hsp90 inhibitors.

Detailed Protocols

Primary Screening: Fluorescence Polarization (FP) Assay

This assay is a high-throughput method to identify compounds that bind to the N-terminal ATP pocket of Hsp90.[13][14][15] It relies on the principle that a small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger Hsp90 protein, the tracer's rotation is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to Hsp90 will displace the tracer, causing a decrease in polarization.[6][15][16]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, and 0.01% NP-40.

    • Hsp90α Protein: Recombinant human Hsp90α diluted to a working concentration of 60 nM in Assay Buffer.

    • Fluorescent Tracer: FITC-labeled geldanamycin (a known Hsp90 inhibitor) diluted to 10 nM in Assay Buffer.

    • Test Compound: N,N-Dimethyl-3-(4-nitrophenyl)benzamide dissolved in DMSO to create a stock solution (e.g., 10 mM) and then serially diluted.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of Hsp90α solution (30 nM final concentration) to each well.

    • Add 1 µL of the test compound at various concentrations. For negative controls, add 1 µL of DMSO. For positive controls, add a known Hsp90 inhibitor like 17-AAG.

    • Incubate at room temperature for 15 minutes.

    • Add 10 µL of the fluorescent tracer solution (5 nM final concentration).

    • Incubate at room temperature for 2-4 hours, protected from light.

    • Measure fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Description Example Value
IC₅₀ Concentration of inhibitor required to displace 50% of the fluorescent tracer.To be determined
Z'-factor A measure of assay quality and robustness.> 0.5 indicates an excellent assay.
Secondary Screening: Hsp90 ATPase Activity Assay

This assay directly measures the enzymatic activity of Hsp90 and its inhibition by the test compound.[1][4] A common method is a colorimetric assay that detects the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1]

Protocol:

  • Reagent Preparation:

    • ATPase Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, and 6 mM MgCl₂.

    • Hsp90α Protein: Diluted to a working concentration of 4 µM in ATPase Assay Buffer.

    • ATP Solution: 1 mM ATP in water.

    • Test Compound: Serially diluted in DMSO.

    • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound at various concentrations to each well.

    • Add 20 µL of Hsp90α solution (2 µM final concentration).

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATP solution (500 µM final concentration).

    • Incubate at 37°C for 90 minutes.

    • Stop the reaction by adding 150 µL of Malachite Green Reagent.

    • Incubate at room temperature for 15 minutes to allow color development.

    • Measure the absorbance at 620 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Convert absorbance values to the amount of phosphate produced.

    • Calculate the percent inhibition of ATPase activity for each compound concentration and determine the IC₅₀ value.

Parameter Description Example Value
IC₅₀ Concentration of inhibitor that reduces Hsp90 ATPase activity by 50%.To be determined
Tertiary Screening: Cell-Based Assays

Cell-based assays are crucial to confirm the activity of the compound in a biological context. A key indicator of Hsp90 inhibition in cells is the degradation of its client proteins.[17]

Protocol: Western Blot for Client Protein Degradation

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to be sensitive to Hsp90 inhibition (e.g., SKBr3, MCF-7) in appropriate media.

    • Treat the cells with varying concentrations of N,N-Dimethyl-3-(4-nitrophenyl)benzamide for 24 hours. Include a vehicle control (DMSO) and a positive control (17-AAG).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the client protein levels to the loading control.

    • Determine the concentration-dependent effect of the compound on client protein degradation.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial screening and characterization of N,N-Dimethyl-3-(4-nitrophenyl)benzamide as a potential Hsp90 inhibitor. A positive result in the primary FP screen, confirmed by the functional ATPase assay and validated by client protein degradation in a cellular context, would provide strong evidence for its mode of action and warrant further investigation in preclinical models. This systematic approach ensures a high degree of scientific rigor and provides a clear path for the development of novel Hsp90-targeted therapeutics.

References

  • Advances towards Understanding the Mechanism of Action of the Hsp90 Complex - MDPI. (2022, April 19). Retrieved from [Link]

  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC. (n.d.). Retrieved from [Link]

  • The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease. (n.d.). Retrieved from [Link]

  • Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action | Bentham Science Publishers. (2009, November 1). Retrieved from [Link]

  • HSP90 Screening Services - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Development of a Fluorescence Polarization Assay for the Molecular Chaperone Hsp90. (2025, November 11). Retrieved from [Link]

  • HSP90α (C-Terminal) Inhibitor Screening Assay Kit HSP90a 50317 - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Development of a fluorescence polarization assay for the molecular chaperone Hsp90. (2004, August 15). Retrieved from [Link]

  • A fluorescence polarization assay for inhibitors of Hsp90 - PubMed. (2006, March 15). Retrieved from [Link]

  • High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed. (2007, October 15). Retrieved from [Link]

  • Insights into Hsp90 mechanism and in vivo functions learned from studies in the yeast, Saccharomyces cerevisiae - Frontiers. (n.d.). Retrieved from [Link]

  • High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 | Cancer Research - AACR Journals. (2007, May 1). Retrieved from [Link]

  • Advances towards Understanding the Mechanism of Action of the Hsp90 Complex - PubMed. (2022, April 19). Retrieved from [Link]

  • HSP90 mechanism of action. The binding of a client protein to HSP90... - ResearchGate. (n.d.). Retrieved from [Link]

  • Assays for HSP90 and Inhibitors - Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Cell-based secondary assay for identifying Hsp90 inhibitors that degrade Hsp90 client protein Her2 - PubChem. (n.d.). Retrieved from [Link]

  • Bacterial Hsp90 ATPase Assays | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Activation of Hsp90 enzymatic activity and conformational dynamics through rationally designed allosteric ligands - PMC. (n.d.). Retrieved from [Link]

  • Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed. (2010, March 15). Retrieved from [Link]

  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • HSP90 Inhibitors. (n.d.). Retrieved from [Link]

  • Inhibitors of the heat shock protein 90: from cancer clinical trials to neurodegenerative diseases - Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2010, April 1). Retrieved from [Link]

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Application and Protocol Guide: Interrogating the Hedgehog Signaling Pathway with Biphenyl-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell differentiation and tissue patterning.[1][2] In adult organisms, the Hh pathway is generally quiescent but plays a vital role in tissue maintenance and regeneration by regulating adult stem cells.[1] The pathway is initiated by the binding of a Hedgehog ligand (Sonic, Indian, or Desert) to the Patched (PTCH) receptor.[3][4] In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[1][3] Ligand binding to PTCH alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[5][6][7] Activated GLI proteins then translocate to the nucleus and induce the expression of Hh target genes.[3][4]

Dysregulation of the Hedgehog pathway is implicated in a variety of human diseases, most notably cancer. Aberrant activation of this pathway can drive the development and progression of tumors such as basal cell carcinoma, medulloblastoma, and cancers of the lung, breast, and prostate.[1][8][9] This aberrant signaling can occur through ligand-independent mutations in PTCH or SMO, or through ligand-dependent autocrine or paracrine signaling.[1][6][10] Consequently, the Hedgehog pathway presents a compelling target for therapeutic intervention, and small molecule inhibitors are of significant interest in oncology drug discovery.[11][12]

This guide provides a comprehensive framework for the initial testing and characterization of biphenyl-3-carboxamides as potential modulators of the Hedgehog signaling pathway. We will detail a primary screening assay, secondary validation assays, and initial mechanism of action studies.

The Hedgehog Signaling Pathway: A Visual Overview

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights potential points of intervention for small molecule inhibitors.

Hedgehog Signaling Pathway Canonical Hedgehog Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds Inhibition Point 1 Block Hh-PTCH1 Interaction SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Inhibition Point 2 SMO Antagonism GLI GLI (Inactive) SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Activation Target Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI (Active)->Target Genes Promotes Transcription Inhibition Point 3 Downstream Inhibition (e.g., GLI Antagonism)

Caption: A diagram of the Hedgehog signaling pathway.

Primary Screening: Identifying Active Biphenyl-3-Carboxamides

The initial step in evaluating a library of biphenyl-3-carboxamides is a high-throughput primary screen to identify compounds that inhibit Hedgehog pathway activity. A GLI-responsive luciferase reporter assay is a robust and widely used method for this purpose.[13][14]

Principle of the GLI-Luciferase Reporter Assay

This assay utilizes a cell line, such as NIH/3T3, that has been engineered to stably express a firefly luciferase reporter gene under the control of a promoter containing multiple GLI binding sites.[15] When the Hedgehog pathway is activated, GLI transcription factors bind to these sites and drive the expression of luciferase. The resulting luminescence is directly proportional to pathway activity and can be quantified using a luminometer.[13] A constitutively expressed Renilla luciferase can be used as an internal control for normalization to account for variations in cell number and transfection efficiency.

Primary Screening Workflow

Primary Screening Workflow Primary Screening Workflow for Hh Inhibitors cluster_prep Plate Preparation cluster_treatment Compound Treatment & Pathway Activation cluster_readout Data Acquisition & Analysis Seed Cells Seed GLI-Luciferase Reporter Cells Incubate_24h Incubate 24h Seed Cells->Incubate_24h Add Compounds Add Biphenyl-3-Carboxamides & Controls Incubate_24h->Add Compounds Add Activator Add Hh Pathway Activator (e.g., Shh-conditioned media or SAG) Add Compounds->Add Activator Incubate_48h Incubate 24-48h Add Activator->Incubate_48h Lyse Cells Lyse Cells Incubate_48h->Lyse Cells Add Substrate Add Luciferase Substrate Lyse Cells->Add Substrate Read Luminescence Read Luminescence (Firefly & Renilla) Add Substrate->Read Luminescence Analyze Data Normalize Data & Identify Hits Read Luminescence->Analyze Data

Caption: Workflow for the primary screening of Hh inhibitors.

Detailed Protocol: GLI-Luciferase Reporter Assay

Materials:

  • Gli-Luciferase Reporter NIH/3T3 Cell Line (e.g., BPS Bioscience, #60409)[15][16]

  • DMEM with 10% Bovine Calf Serum and 1% Penicillin/Streptomycin

  • DMEM with 0.5% Bovine Calf Serum and 1% Penicillin/Streptomycin

  • Sonic Hedgehog (Shh)-conditioned media or Smoothened agonist (SAG)

  • Biphenyl-3-carboxamide library

  • Positive control inhibitor (e.g., Vismodegib, Sonidegib)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the Gli-Luciferase Reporter NIH/3T3 cells into 96-well plates at a density of 25,000 cells per well in 100 µL of DMEM with 10% serum. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[15]

  • Compound Addition: The following day, once cells have reached confluency, carefully aspirate the media. Add 90 µL of low-serum DMEM (0.5%) to each well. Prepare serial dilutions of the biphenyl-3-carboxamides and controls. Add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known Hh inhibitor as a positive control.

  • Pathway Activation: Add 10 µL of Shh-conditioned media or SAG at a pre-determined optimal concentration to all wells except for the unstimulated controls.

  • Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.[15]

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol for the dual-luciferase reporter assay system.[17]

Data Analysis and Hit Selection

The primary data will be the luminescence readings for both firefly and Renilla luciferase.

  • Normalization: For each well, divide the firefly luciferase signal by the Renilla luciferase signal to normalize for cell viability and transfection efficiency.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated (0% inhibition) and positive control (100% inhibition) wells.

  • Dose-Response Curves: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Table 1: Representative Primary Screening Data

Compound IDIC50 (µM)Maximum Inhibition (%)
BPC-0010.595
BPC-0022.188
BPC-003>1020
BPC-0040.992
Vismodegib0.0598

Secondary Validation and Counter-Screens

Compounds identified as "hits" in the primary screen require further validation to confirm their activity and rule out artifacts such as non-specific luciferase inhibition or cytotoxicity.

Secondary Validation Workflow

Secondary Validation Workflow Secondary Validation & Counter-Screen Workflow cluster_validation On-Target Validation cluster_counterscreen Counter-Screens Primary Hits Primary Hits qPCR Quantitative PCR for Hh Target Genes (GLI1, PTCH1) Primary Hits->qPCR Viability Assay Cell Viability/Cytotoxicity Assay Primary Hits->Viability Assay Luciferase Counter-Screen Promiscuous Luciferase Inhibitor Assay Primary Hits->Luciferase Counter-Screen Final Hits Validated Hits qPCR->Final Hits Viability Assay->Final Hits Luciferase Counter-Screen->Final Hits

Caption: Workflow for secondary validation and counter-screens.

Protocol 1: Quantitative PCR (qPCR) for Hh Target Gene Expression

This assay directly measures the mRNA levels of endogenous Hedgehog target genes, such as GLI1 and PTCH1, providing a more physiologically relevant confirmation of pathway inhibition.[18][19]

Materials:

  • Hedgehog-responsive cell line (e.g., NIH/3T3 or a cancer cell line with an active Hh pathway)

  • 6-well tissue culture plates

  • Biphenyl-3-carboxamide hits

  • Shh-conditioned media or SAG

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the hit compounds at various concentrations, along with vehicle and positive controls, followed by stimulation with Shh-conditioned media or SAG for 24 hours.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and synthesize cDNA according to the manufacturers' protocols.

  • qPCR: Perform qPCR using primers for GLI1, PTCH1, and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of GLI1 and PTCH1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Table 2: Representative qPCR Validation Data

Compound IDGLI1 Expression (Fold Change)PTCH1 Expression (Fold Change)
BPC-0010.10.2
BPC-0020.30.4
BPC-0040.20.3
Vismodegib0.050.1
Protocol 2: Cell Viability/Cytotoxicity Assay

It is essential to determine if the observed inhibition of the reporter signal is due to specific pathway modulation or simply a result of compound-induced cell death.[20][21][22]

Materials:

  • Cell line used in the primary screen

  • 96-well clear tissue culture plates

  • Biphenyl-3-carboxamide hits

  • Cell viability assay kit (e.g., CellTiter-Glo®, MTT, or XTT)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same concentrations of biphenyl-3-carboxamides used in the primary assay.

  • Incubation: Incubate for the same duration as the primary assay (e.g., 48 hours).

  • Assay Performance: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) for each compound.

Table 3: Representative Cell Viability Data

Compound IDIC50 (µM) - Hh AssayCC50 (µM) - ViabilitySelectivity Index (CC50/IC50)
BPC-0010.5>50>100
BPC-0022.15.52.6
BPC-0040.9>50>55

A high selectivity index indicates that the compound inhibits the Hedgehog pathway at concentrations well below those that cause cytotoxicity, suggesting a specific mechanism of action.

Mechanism of Action Studies

Once hits are validated, the next step is to determine their point of action within the Hedgehog pathway. Epistasis experiments can help to position the activity of the compounds relative to known pathway components.

A common approach is to use a cell line that has a constitutively active pathway due to a mutation downstream of SMO, such as cells lacking the SUFU (Suppressor of Fused) inhibitor or overexpressing GLI1.[11] If a compound is still active in these cells, it suggests that it acts at or downstream of that mutated component. Conversely, if the compound is inactive, it likely acts upstream.

For example, to differentiate between SMO antagonists and downstream inhibitors, one can use a cell line where the pathway is activated by overexpressing a constitutively active form of SMO (SMO M2) or by directly overexpressing GLI1.[11]

  • SMO Antagonists (e.g., Vismodegib): Will be inactive in cells where the pathway is driven by GLI1 overexpression.

  • Downstream Inhibitors (e.g., GLI antagonists): Will inhibit pathway activity in cells driven by both SMO M2 and GLI1 overexpression.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the initial characterization of biphenyl-3-carboxamides as potential inhibitors of the Hedgehog signaling pathway. By following a systematic approach of primary screening, secondary validation, and initial mechanism of action studies, researchers can confidently identify and prioritize promising compounds for further development in the context of cancer and other diseases driven by aberrant Hedgehog signaling.

References

  • Hedgehog signaling pathway - Wikipedia. [Link]

  • Rohatgi, R., & Scott, M. P. (2007). Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction. Cell, 128(5), 801-812. [Link]

  • Skoda, A. M., Simovic, D., Karin, V., Kardum, V., Vranic, S., & Serman, L. (2018). The role of the Hedgehog signaling pathway in cancer: A comprehensive review. Bosnian journal of basic medical sciences, 18(1), 8–20. [Link]

  • Hedgehog (Hh) Reporter Activity Assay - Bio-protocol. [Link]

  • The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC. [Link]

  • Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed. [Link]

  • What is the Hedgehog Signaling Pathway? - News-Medical.Net. [Link]

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  • Hyman, J. M., Firestone, A. J., Heine, V. M., Zhao, Y., Ocasio, C. A., Sun, K., ... & Lauth, M. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences, 106(33), 14132-14137. [Link]

  • Girardi, D., Barrichello, A., & Fernandes, G. F. S. (2023). Emerging Roles of Hedgehog Signaling in Cancer Immunity. International Journal of Molecular Sciences, 24(2), 1361. [Link]

  • The Role of Hedgehog Pathway in Female Cancers - Fortune Journals. [Link]

  • Hedgehog pathway inhibitor - Wikipedia. [Link]

  • Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. [Link]

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  • Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole. [Link]

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Topic: Selective Reduction of N,N-Dimethyl-3-(4-nitrophenyl)benzamide to N,N-Dimethyl-3-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and critical reaction in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides a comprehensive technical guide for the selective reduction of N,N-Dimethyl-3-(4-nitrophenyl)benzamide to N,N-Dimethyl-3-(4-aminophenyl)benzamide. The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the structural integrity of the tertiary benzamide functionality.[3] We present and compare three robust protocols: Catalytic Hydrogenation, Transfer Hydrogenation, and a metal-mediated reduction using Tin(II) Chloride. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, comparative data, mechanistic insights, and critical safety information to ensure successful and reproducible outcomes.

Introduction and Strategic Importance

The reduction of a nitroarene to an aniline introduces a versatile primary amine group, a key pharmacophore and a synthetic handle for further molecular elaboration. The target product, N,N-Dimethyl-3-(4-aminophenyl)benzamide, serves as a valuable intermediate. The aniline moiety can be readily derivatized through reactions such as acylation, alkylation, diazotization, and coupling reactions, enabling the construction of diverse molecular libraries for drug discovery and material science applications.

The choice of reducing agent is paramount. An ideal method must be highly selective for the nitro group, avoiding cleavage or reduction of the amide bond, which can be susceptible under harsh conditions.[3] This guide explores methodologies that offer high selectivity, efficiency, and operational simplicity.

Comparative Overview of Reduction Methodologies

Several methods are available for the reduction of aromatic nitro groups.[4][5] The selection of a specific protocol depends on factors such as available equipment (e.g., hydrogenation apparatus), substrate sensitivity, desired scale, cost, and safety considerations. Below is a comparative summary of the protocols detailed in this guide.

Parameter Method A: Catalytic Hydrogenation (H₂/Pd-C) Method B: Transfer Hydrogenation (HCOONH₄/Pd-C) Method C: Tin(II) Chloride Reduction (SnCl₂)
Primary Reagents H₂ gas, 10% Pd/CAmmonium Formate, 10% Pd/CTin(II) Chloride Dihydrate, HCl
Typical Yield >95%>90%85-95%
Reaction Conditions Room temp, 1-4 atm H₂Reflux (Methanol/Ethanol)70-80 °C
Reaction Time 2-8 hours1-4 hours1-3 hours
Selectivity Excellent; low risk of amide reduction.Excellent; avoids high-pressure H₂.[6][7]Excellent; tolerates many functional groups.[8][9]
Workup Complexity Simple filtration of catalyst.Simple filtration of catalyst.Requires basification to precipitate tin salts, followed by filtration.[10]
Safety Concerns Handling of flammable H₂ gas; pyrophoric catalyst.Flammable solvents; catalyst handling.Corrosive acid; disposal of tin waste.
Cost-Effectiveness Moderate (cost of Pd/C and H₂ setup).High (Ammonium formate is inexpensive).[6]High (Reagents are low-cost).

Detailed Protocols and Methodologies

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Principle: This is a highly efficient and clean heterogeneous catalytic method where molecular hydrogen is activated on the surface of palladium metal supported on activated carbon.[1][11] The activated hydrogen then reduces the nitro group to an amine. This method is often the first choice for its high yield and simple product isolation.[1][8]

dot

Caption: Workflow for Catalytic Hydrogenation.

Protocol:

  • Vessel Preparation: To a hydrogenation vessel or a heavy-walled flask equipped with a magnetic stir bar, add N,N-Dimethyl-3-(4-nitrophenyl)benzamide (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5-10% w/w of the starting material).[11]

    • Expert Insight: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably in an inert atmosphere glovebox or by adding it to the solvent-wetted substrate quickly.

  • Solvent Addition: Add a suitable solvent such as Ethanol, Methanol, or Ethyl Acetate to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Hydrogenation: Securely seal the vessel. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to the desired pressure (a hydrogen-filled balloon is often sufficient for atmospheric pressure reactions) or to 2-4 atm in a Parr shaker.[12][13]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-8 hours).

  • Workup: Carefully depressurize the vessel and purge three times with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

    • Causality: Celite® is a diatomaceous earth filter aid that prevents fine catalyst particles from passing through the filter paper, ensuring a clean filtrate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N,N-Dimethyl-3-(4-aminophenyl)benzamide. The product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.

Method B: Catalytic Transfer Hydrogenation

Principle: This method avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule, such as ammonium formate (HCOONH₄).[14] In the presence of Pd/C, ammonium formate decomposes to produce hydrogen in situ, along with ammonia and carbon dioxide.[6] This technique is operationally simpler and safer for laboratories not equipped for high-pressure hydrogenations.[7][15]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N,N-Dimethyl-3-(4-nitrophenyl)benzamide (1.0 eq) in Methanol or Ethanol.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution.[14]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% w/w of the starting material).

  • Reaction: Heat the mixture to reflux (typically 65-80°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours, signaled by the cessation of gas evolution.

  • Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by an acid-base extraction or chromatography to remove any remaining ammonium salts.

Method C: Reduction with Tin(II) Chloride (SnCl₂)

Principle: Stannous (Tin II) chloride is a classic and effective reducing agent for aromatic nitro groups, particularly valued for its excellent chemoselectivity.[8][16] The reaction proceeds in an acidic medium, typically ethanol with concentrated hydrochloric acid. The nitro group is reduced via a series of electron and proton transfers.[17]

dot

Caption: Workflow for SnCl₂ Reduction.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve N,N-Dimethyl-3-(4-nitrophenyl)benzamide (1.0 eq) in Ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.[10][16]

  • Acidification & Reaction: If not using an alcoholic HCl solution, carefully add concentrated HCl and heat the mixture to 70-80°C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[10]

  • Workup - Precipitation of Tin Salts: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add a cold aqueous solution of sodium hydroxide (e.g., 3 M NaOH) until the pH is strongly basic (pH > 10). A thick white precipitate of tin(IV) hydroxide will form.[10]

    • Trustworthiness: This step is critical. The aniline product is soluble in the organic solvent, while the tin salts precipitate out in the basic aqueous medium, allowing for separation. Under acidic or neutral conditions, the amine product may form a salt and be lost in the aqueous phase.[17][18]

  • Filtration: Stir the resulting suspension for 15-20 minutes and then filter through a pad of Celite® to remove the tin salts. Wash the solid cake thoroughly with Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer two more times with Ethyl Acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10] Further purification can be achieved via column chromatography.

Mechanistic Insight: The Reduction Pathway

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the reagents, a generally accepted pathway involves the initial formation of a nitroso compound, followed by a hydroxylamine, which is then further reduced to the final amine.

dot

G A Ar-NO₂ (Nitro) B Ar-N=O (Nitroso) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺

Caption: General Reduction Pathway of a Nitro Group.

In metal/acid reductions, the metal (e.g., Sn, Fe) acts as the electron source, while the acid provides the protons.[17] In catalytic hydrogenation, the catalyst surface facilitates the addition of hydrogen atoms across the nitrogen-oxygen bonds. The formation of hydroxylamine intermediates can sometimes be a risk factor in large-scale hydrogenations, as their accumulation and subsequent decomposition can be exothermic and lead to thermal runaway.[19][20]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Palladium on Carbon (Pd/C): Can be pyrophoric. Never add dry catalyst to a flask containing flammable solvent vapors. It is best handled under an inert atmosphere or added to the reaction mixture as a slurry in the solvent.

  • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use a safety shield.

  • Tin(II) Chloride & HCl: Are corrosive. Avoid contact with skin and eyes. Handle concentrated acids with extreme care.

  • Solvents: Methanol, Ethanol, and Ethyl Acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues like tin, according to institutional and local environmental regulations.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • SAGE Publications Inc. (2025, August 7). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Available at: [Link]

  • Wikipedia. (n.d.). Palladium on carbon. Available at: [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Royal Society of Chemistry. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Available at: [Link]

  • St. John's University & College of St. Benedict. (n.d.). Aromatic Side Chain Reduction: Nitro. Available at: [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Available at: [Link]

  • The Ohio State University. (n.d.). Sodium Borohydride SOP. Available at: [Link]

  • ACS Publications. (2021, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Available at: [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available at: [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2020, October 6). Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes. Available at: [Link]

  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Available at: [Link]

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  • Google Patents. (n.d.). US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.
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  • Royal Society of Chemistry. (2020, November 6). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Available at: [Link]

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  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

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Application Note: Targeted Functionalization of Nitro-Biphenyl Benzamides in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The biphenyl benzamide scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous bioactive compounds, including LTA4H inhibitors, antibacterial agents, and androgen receptor antagonists. In synthetic pathways, the nitro group (


)  is frequently employed as a masked functionality or a polarity handle.

However, the nitro group itself is often a "dead end" in late-stage diversification due to its metabolic liabilities (toxicity, rapid clearance). The strategic value of this scaffold lies in the chemoselective transformation of the nitro group into versatile handles—primarily the amine—without compromising the sensitive benzamide linkage or existing halogen substituents.

This guide details high-fidelity protocols for the chemoselective reduction of nitro-biphenyl benzamides and their subsequent late-stage diversification via Sandmeyer-type and acylation reactions.

Strategic Workflow

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

G Start Nitro-Biphenyl Benzamide Reduction Chemoselective Reduction Start->Reduction Step 1: Unmasking Amine Aniline Intermediate Reduction->Amine Yield >90% Sandmeyer Sandmeyer/Radical Substitution Amine->Sandmeyer Path A: Electronic Tuning Acylation Acylation/ Sulfonylation Amine->Acylation Path B: H-Bond Donors Coupling Pd-Catalyzed Coupling Amine->Coupling Path C: Scaffold Growth Halide Aryl Halide (Cl, Br, I) Sandmeyer->Halide Nitrile Aryl Nitrile (-CN) Sandmeyer->Nitrile BisAmide Bis-Benzamide (SAR Library) Acylation->BisAmide Suzuki Biaryl/Heterocycle Expansion Coupling->Suzuki

Figure 1: Strategic diversification workflow for nitro-biphenyl benzamides. Path A and B are the primary focus of this guide.

Critical Considerations: The "Why" Behind the Protocol

Before initiating experimental work, consider these three factors specific to the biphenyl benzamide scaffold:

  • Solubility Challenges: Biphenyl benzamides are often poorly soluble in standard alcoholic solvents (MeOH, EtOH) used for hydrogenation.

    • Solution: Use solvent mixtures (THF/MeOH or EtOAc/EtOH) to prevent precipitation of the intermediate, which can stall the reaction or trap impurities.

  • Chemoselectivity (Halogen Retention): Many lead compounds in this class contain Chlorine or Fluorine atoms to block metabolic hotspots. Standard Pd/C hydrogenation poses a high risk of hydrodehalogenation (stripping off the halogen).

    • Solution: Use Iron (Fe) or Tin(II) Chloride (SnCl₂) reduction methods, which are inert toward aryl halides.

  • Amide Bond Stability: Strong acid/high-temp hydrolysis (e.g., refluxing HCl) must be avoided to preserve the benzamide linkage.

    • Solution: Buffer acidic reductions or use neutral conditions.

Protocol 1: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Objective: Reduce the nitro group to an aniline without affecting the benzamide bond or aryl halogens. Mechanism: Single-electron transfer (SET) from zero-valent iron.

Materials
  • Substrate: Nitro-biphenyl benzamide derivative (1.0 equiv)

  • Reductant: Iron powder (Fe, 325 mesh, 5.0 equiv)

  • Electrolyte/Proton Source: Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent System: Ethanol (EtOH) : Water (H₂O) [3:1 ratio] or THF:MeOH:H₂O [2:1:1] for lipophilic substrates.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Nitro-biphenyl benzamide (1 mmol) in the solvent mixture (10 mL).

    • Expert Tip: If the substrate does not dissolve fully at RT, gentle heating is acceptable. The reaction is heterogeneous; fine suspension is okay.

  • Activation: Add NH₄Cl (5 mmol) dissolved in a minimum amount of water, followed by the Iron powder (5 mmol).

  • Reaction: Heat the mixture to 70–80 °C (reflux) with vigorous stirring.

    • Monitoring: Check TLC or LC-MS every 30 minutes. The reaction is typically complete within 1–3 hours .

    • Visual Cue: The grey iron powder will turn into a rust-colored sludge (iron oxides).

  • Work-up (Critical for Purity):

    • Cool to room temperature.[1][2][3]

    • Filtration: Filter the mixture through a Celite® pad to remove iron residues.[2] Wash the pad copiously with warm Ethyl Acetate (EtOAc) or THF. Do not use cold solvent, or the product may crystallize in the Celite.

    • Extraction: Concentrate the filtrate to remove organic solvents. Dilute the remaining aqueous residue with water and extract with EtOAc (3x).

    • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Most products are pure enough (>95%) for the next step. If necessary, recrystallize from EtOH/Hexane.

Data Summary: Reduction Method Comparison

MethodYieldHalogen ToleranceAmide ToleranceScalability
Fe / NH₄Cl (Recommended) 92-98% Excellent Excellent High
H₂ / Pd-C85-95%Poor (Dehalogenation risk)ExcellentHigh
SnCl₂ / HCl80-90%GoodModerate (Acid risk)Low (Toxic waste)
Zn / AcOH70-85%ModerateGoodModerate

Protocol 2: The "Modern Sandmeyer" (Non-Aqueous)

Objective: Convert the newly formed amine into a Halide (Cl, Br, I) or Nitrile (CN) to modulate electronic properties (SAR). Why this method? Classical Sandmeyer (NaNO₂/HCl/H₂O) often suffers from solubility issues with biphenyls and potential amide hydrolysis. The Doyle-type non-aqueous protocol using alkyl nitrites is superior for lipophilic drug scaffolds.

Materials
  • Substrate: Amino-biphenyl benzamide (from Protocol 1) (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

  • Halogen Source: Copper(II) Bromide (CuBr₂) or Copper(II) Chloride (CuCl₂) (1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add CuBr₂ (1.2 mmol) and Acetonitrile (5 mL).

  • Diazotization: Add t-BuONO (1.5 mmol) to the stirring copper suspension.

  • Addition: Add the Amino-biphenyl benzamide (1 mmol) portion-wise (solid) or dropwise (if dissolved in minimal MeCN).

    • Observation: Evolution of N₂ gas (bubbling) will occur.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 60 °C for 1–2 hours to ensure completion (displacement of the diazonium species).

  • Quench: Cool to RT. Pour into 20 mL of 20% aqueous HCl (to solubilize copper salts).

  • Extraction: Extract with Diethyl Ether or EtOAc. Wash with water, then brine.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required to remove trace byproducts.

Protocol 3: Late-Stage Acylation (Bis-Benzamide Formation)

Objective: Synthesize "Bis-Benzamide" libraries (common in DNA-binding and AR-inhibitor drugs).

Materials
  • Substrate: Amino-biphenyl benzamide (1.0 equiv)

  • Acylating Agent: Acid Chloride (R-COCl) (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (dry).

Step-by-Step Methodology
  • Dissolution: Dissolve the amine in dry DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv). Cool to 0 °C (ice bath).

  • Acylation: Add the Acid Chloride dropwise.

    • Note: If the acid chloride is solid, dissolve in minimal DCM first.

  • Completion: Allow to warm to RT and stir for 2–4 hours.

  • Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM.

    • Purification: Many bis-benzamides precipitate out of the reaction mixture or upon adding Hexane. Filtration often yields pure product.

Troubleshooting & Expert Insights

Common Pitfall: "The Greasy Biphenyl"

Issue: The starting material precipitates during the Fe/NH₄Cl reduction, coating the iron and stopping the reaction. Fix: Add THF to the solvent system. The reaction tolerates THF well. Ensure vigorous mechanical stirring (overhead stirrer) for scales >5g.

Common Pitfall: Over-Reduction

Issue: When using H₂/Pd-C, the biphenyl ring itself can sometimes undergo partial saturation if high pressure (>50 psi) and long times are used. Fix: Switch to the Fe/NH₄Cl protocol immediately. It is chemically incapable of reducing the aromatic ring.

Safety Note: Diazonium Intermediates

In Protocol 2, the diazonium intermediate is generated in situ. Do not isolate it. Biphenyl diazonium salts can be unstable and shock-sensitive when dry. Proceed directly to the heating/displacement step.

References

  • Biphenyl Benzamide Scaffold in Drug Discovery: Lee, T. K., et al. "A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction." Molecules, 2019 , 24(15), 2783. [Link]

  • Modern Sandmeyer Reactions (Non-Aqueous): Wang, X., et al. "Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds." Accounts of Chemical Research, 2018 , 51(2), 496–506. [Link]

  • Biphenyl C-H Functionalization Context: Li, M., et al. "Rational Development of Remote C–H Functionalization of Biphenyl." Nature Communications/PMC, 2020 . [Link]

  • General Nitro Group Medicinal Chemistry: Bitar, L., et al.[4][5] "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems."[4] African Journal of Pharmaceutical Sciences, 2025 . [Link]

Sources

Application Note: Crystallization Protocols for N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the crystallization and purification protocols for N,N-Dimethyl-3-(4-nitrophenyl)benzamide (CAS: 1365272-33-8). As a biaryl amide intermediate, often resulting from Suzuki-Miyaura coupling, this molecule presents specific purification challenges, including palladium retention and potential polymorphism due to the nitro-group orientation.

This document moves beyond basic "recipes" to provide a self-validating process . It prioritizes Solution Cooling Crystallization (Method A) for bulk purity and Anti-Solvent Precipitation (Method B) for yield maximization.

Physicochemical Profile & Solubility Assessment

Understanding the molecule's structure is the first step to successful crystallization.

  • Structural Analysis:

    • Biaryl Core: Provides planarity, facilitating

      
      -
      
      
      
      stacking interactions crucial for lattice formation.
    • Nitro Group (

      
      ):  Highly polar, acting as a strong electron-withdrawing group. It often directs crystal packing via dipole-dipole interactions.
      
    • Tertiary Amide (

      
      ):  Lacks a hydrogen bond donor (unlike primary amides), relying on hydrogen bond acceptance and dipole interactions. This increases solubility in organic solvents compared to its primary amide analogs.
      
Table 1: Predicted Solubility Profile

Note: "High" > 100 mg/mL, "Moderate" 20-100 mg/mL, "Low" < 20 mg/mL. Validated against analogous nitro-benzamide data.

Solvent ClassSpecific SolventPredicted SolubilityUtility
Chlorinated Dichloromethane (DCM)High Dissolution for workup; too soluble for crystallization.
Esters Ethyl Acetate (EtOAc)High (Hot) / Mod (Cold) Ideal Primary Solvent.
Alcohols Ethanol (EtOH), IPAModerate (Hot) / Low (Cold) Ideal for Cooling Crystallization.
Hydrocarbons Heptane, HexaneInsoluble Ideal Anti-Solvent.
Aqueous WaterInsoluble Anti-Solvent (use with caution to avoid oiling out).[1]

Pre-Crystallization Workup (Critical)

Rationale: Biaryl compounds synthesized via Pd-catalysis often trap metal impurities. Crystallization alone may not remove trace Palladium.

  • Dissolution: Dissolve crude solid in minimal DCM or EtOAc.

  • Scavenging: Add SiliaMetS® Thiol or activated charcoal (10 wt% of crude mass). Stir at 40°C for 30 mins.

  • Filtration: Filter through a pad of Celite® 545 to remove the scavenger/charcoal.

  • Concentration: Evaporate solvent to yield a solid or thick oil ready for crystallization.

Method A: Solution Cooling Crystallization (Preferred)

Best for: High purity (>99.5%), removal of closely related organic impurities.

System: Ethanol (EtOH) or Isopropyl Alcohol (IPA).

Protocol Steps:
  • Saturation: Charge the crude solid (e.g., 10 g) into a flask equipped with a reflux condenser and magnetic stirrer.

  • Dissolution: Add EtOH (start with 5 vol, i.e., 50 mL) and heat to reflux (78°C) .

    • Checkpoint: If solids remain, add EtOH in 1 vol increments until fully dissolved.

    • Note: If the solution is dark, hot filtration is required at this stage.

  • Controlled Cooling (Nucleation):

    • Turn off heat. Allow the flask to cool slowly to room temperature (RT) on the oil bath (approx. rate 1°C/min).

    • Observation: Turbidity should appear around 40-50°C.

  • Maturation: Once at RT, transfer to an ice bath (0-5°C) and stir for 2 hours. This maximizes yield.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Wash: Wash the cake with cold EtOH (2 x 1 vol).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Anti-Solvent Crystallization

Best for: Heat-sensitive compounds or maximizing yield when solubility in alcohols is too high.

System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent).

Protocol Steps:
  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) at Room Temperature (RT) or mild heat (40°C). Use the minimum amount required (approx. 3-5 vol).

  • Anti-Solvent Addition:

    • Place the solution under vigorous stirring.

    • Add Heptane dropwise via an addition funnel.

    • Critical Point: Stop adding when a faint, persistent cloudiness (metastable zone) is observed.

  • Seeding (Optional but Recommended): Add a seed crystal (<1 wt%) to induce controlled nucleation.

  • Completion: Continue adding Heptane slowly until the ratio is approx. 1:3 (EtOAc:Heptane).

  • Aging: Stir for 1 hour at RT.

  • Isolation: Filter and wash with 100% Heptane.

Process Flow & Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal crystallization pathway based on initial observations.

CrystallizationWorkflow Start Crude N,N-Dimethyl-3- (4-nitrophenyl)benzamide SolubilityTest Solubility Test (100 mg in 1 mL) Start->SolubilityTest Decision1 Soluble in Hot EtOH? Insoluble in Cold? SolubilityTest->Decision1 MethodA METHOD A: Cooling Crystallization (Ethanol or IPA) Decision1->MethodA Yes (Ideal) MethodB METHOD B: Anti-Solvent (EtOAc / Heptane) Decision1->MethodB No (Too soluble/insoluble) OilingOut Issue: Oiling Out? MethodA->OilingOut MethodB->OilingOut Remedy Remedy: 1. Re-heat 2. Add Seed Crystals 3. Slower Cooling OilingOut->Remedy Yes Final Pure Crystals (>99% HPLC) OilingOut->Final No Remedy->Final

Figure 1: Decision tree for selecting the optimal crystallization method based on solubility behavior.

Characterization & Quality Control

To ensure the protocol was successful, the following analytical methods must be employed.

A. HPLC (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro group absorption).

  • Target: >99.5% area purity.

B. PXRD (Polymorphism)
  • Nitro-benzamides are prone to polymorphism due to the rotation of the amide and nitro groups relative to the phenyl rings.

  • Action: Record a powder X-ray diffraction pattern. Sharp, defined peaks indicate crystallinity. A "halo" indicates amorphous material (failed crystallization).

C. DSC (Thermal Analysis)
  • Expected Behavior: A sharp endotherm corresponding to the melting point (Likely range 190-210°C based on analogous nitro-benzamides [1][2]).

  • Note: A broad peak indicates impurities or solvent inclusion.

Troubleshooting Common Issues

IssueDiagnosisCorrective Action
Oiling Out Product separates as a liquid droplets before crystallizing.The solution is too concentrated or cooled too fast. Re-heat to dissolve, dilute by 10%, and cool much slower. Add seed crystals at the cloud point.
Low Yield Significant product remains in the mother liquor.The solvent power is too strong. Cool to lower temp (-10°C) or switch to Method B (Anti-solvent).
Colored Crystals Impurities trapped in lattice.Wash crystals with cold solvent. If color persists, perform a charcoal treatment (Section 3) and recrystallize.

References

  • Gowda, B. T., et al. (2007). "Crystal structure of N-(3,4-dimethylphenyl)benzamide." Acta Crystallographica Section E, 63(8), o3503. Link

    • Context: Establishes packing modes for dimethyl-substituted benzamides.
  • Saeed, A., et al. (2010). "3,5-Dinitro-N-(4-nitrophenyl)benzamide." Acta Crystallographica Section E, 66(12), o3158. Link

    • Context: Provides solubility and crystallization data for analogous nitro-biaryl amides (crystallized
  • NIST Chemistry WebBook. "Benzamide, N,N-dimethyl-4-nitro-."[2] Link

    • Context: Thermodynamic data for the closely related N,N-dimethyl-4-nitrobenzamide isomer.
  • BenchChem Protocols. "Synthesis and Purification of N,N-dimethylbenzamide derivatives." Link

    • Context: General procedures for amide purific

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: N,N-Dimethyl-3-(4-nitrophenyl)benzamide CAS: 1365272-33-8 (Representative Class) Physicochemical Profile:

  • Core Structure: Biphenyl scaffold with a dimethyl-benzamide linker.

  • Solubility Challenge: High Crystallinity & Hydrophobicity.

    • The nitro group (

      
      ) induces strong intermolecular dipole-dipole interactions and 
      
      
      
      -
      
      
      stacking, significantly increasing lattice energy (the energy required to break the crystal structure).
    • The dimethylamide group removes the hydrogen bond donor capability, making the molecule strictly a hydrogen bond acceptor. While this usually aids solubility in aprotic solvents, the rigid biphenyl core limits entropic freedom.

The Problem: Users frequently report "crashing out" (precipitation) or "haze" when preparing stock solutions >10 mM. This is rarely due to the limit of the solvent itself, but rather water contamination in the DMSO or insufficient energy input to overcome the crystal lattice.

Critical Protocol: The "Anhydrous Rule"

Diagnosis: DMSO is highly hygroscopic.[1] At 60% relative humidity, pure DMSO can absorb significant water within 20 minutes. This molecule is lipophilic; water acts as an anti-solvent, drastically reducing solubility.

The Fix: You must treat DMSO as a moisture-sensitive reagent.

Workflow: Preparing Anhydrous DMSO Stock

AnhydrousProtocol Start Start: Solid Compound CheckDMSO Check DMSO Age (>1 month open?) Start->CheckDMSO DryDMSO Action: Dry Solvent (Mol. Sieves) CheckDMSO->DryDMSO Yes (Old) Dissolve Add Solvent & Vortex (30s) CheckDMSO->Dissolve No (Fresh) DryDMSO->Dissolve Inspect Visual Inspection Dissolve->Inspect Success Clear Solution (Store -20°C) Inspect->Success Clear Fail Precipitate? Inspect->Fail Cloudy Go to Section 3 Go to Section 3 Fail->Go to Section 3

Caption: Decision tree for initial solubilization, prioritizing solvent integrity.

Step-by-Step:

  • Sieve Activation: If using an open bottle of DMSO, add activated 3Å or 4Å molecular sieves (20% w/v) to the bottle 24 hours prior to use.

  • Argon Purge: If possible, flush the headspace of the DMSO bottle with argon or nitrogen after every use.

  • Glassware: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene, which can leach plasticizers in DMSO.

Advanced Troubleshooting: Overcoming Lattice Energy

If fresh DMSO fails, the crystal lattice energy is too high for passive dissolution. You must apply energy without degrading the nitro group.

Method A: Thermal Cycling (The "Soft" Heat)
  • Why: Increases kinetic energy to disrupt

    
    -stacking.
    
  • Limit: Do not exceed 45°C. Nitro-aromatics can be thermally sensitive, and high heat may promote hydrolysis of the amide bond if trace water is present.

  • Set a water bath to 40°C .

  • Incubate the sealed vial for 10 minutes .

  • Vortex immediately for 30 seconds .

  • Repeat 3 times.

Method B: Acoustic Cavitation (Sonication)
  • Why: Ultrasonic waves create micro-bubbles that implode (cavitation), generating localized high energy to break apart crystal aggregates.

  • Place vial in an ultrasonic bath (sweep mode if available).

  • Sonicate for 15 minutes at ambient temperature.

  • Critical: The bath water will heat up. Add ice to keep the bath below 30°C to prevent degradation.

Formulation Strategy: Co-solvents for Biological Assays

If the compound dissolves in DMSO but precipitates immediately upon dilution into aqueous buffer (e.g., for cell assays), you need a Solubility Bridge .

The "Crash" Mechanism: When you dilute a DMSO stock (e.g., 10 mM) into water (e.g., to 10 µM), the solvent environment changes instantly from lipophilic to hydrophilic. The compound aggregates before it can disperse.

Recommended Co-solvent System:

ComponentRoleRecommended % in Stock
DMSO Primary Solvent90%
PEG-400 Interface Stabilizer10%
Tween 80 Surfactant (prevents micelle collapse)0.1% (Add to assay buffer, not stock)

Protocol:

  • Dissolve compound in pure DMSO at 1.1x the desired concentration.

  • Add PEG-400 to reach final volume.

  • Note: Do not dissolve directly in the DMSO/PEG mix; dissolve in DMSO first, then add PEG.

Frequently Asked Questions (FAQ)

Q: Can I use acid or base to improve solubility? A: No.

  • Reasoning: N,N-Dimethyl-3-(4-nitrophenyl)benzamide is non-ionizable in the physiological pH range (pH 2-10).

    • The amide nitrogen is fully substituted (no protons to lose).

    • The nitro group is neutral.

  • Risk: Adding strong acid (HCl) or base (NaOH) will not protonate/deprotonate the molecule to form a salt; it will likely catalyze the hydrolysis of the amide bond, destroying your compound.

Q: My solution turned yellow/orange. Is it degraded? A: Likely yes, or it is an impurity.

  • Nitro-aromatics are often yellow. However, a deepening orange/red shift usually indicates the formation of an aniline (reduction of nitro group) or hydrolysis products. Verify purity via LC-MS.

Q: I see "needles" forming after freezing the stock at -20°C. A: This is normal.

  • DMSO freezes at 18.5°C. Upon thawing, the compound may not redissolve immediately because the local concentration in the liquid phase becomes supersaturated as the DMSO crystallizes.

  • Fix: You must warm to 37°C and vortex every time you thaw a DMSO stock. Never use a cold DMSO stock directly.

References & Grounding

  • Gaylord Chemical Company. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[3][4] (The authoritative industrial guide on DMSO solvent properties).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational text on lipophilicity and solubility).

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. (Methodology for handling poorly soluble Class II compounds).

  • BenchChem Support. (2025). Impact of hygroscopic DMSO on solubility of lipophilic compounds.[5] (Specific troubleshooting for water-induced precipitation).

Sources

Technical Support Center: Purification of N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support Center resource. It assumes the user is a professional chemist encountering specific purity issues with the target molecule: N,N-Dimethyl-3-(4-nitrophenyl)benzamide .

Ticket ID: PUR-8492-SUZUKI Status: Open Assigned Specialist: Senior Application Scientist Context: Post-Suzuki-Miyaura Coupling Workup

Executive Summary & Molecule Profile

You are likely synthesizing this target via a Suzuki-Miyaura coupling between 3-(N,N-dimethylcarbamoyl)phenylboronic acid and 1-halo-4-nitrobenzene (or the inverse arrangement).

The target molecule, N,N-Dimethyl-3-(4-nitrophenyl)benzamide , possesses two distinct electronic domains: the electron-withdrawing nitro group and the moderately polar N,N-dimethylamide. This "push-pull" biphenyl character dictates its solubility and the behavior of its impurities.

PropertyDescriptionImplications for Purification
Physical State Solid (Pale yellow to off-white)Amenable to crystallization.
Polarity Moderate to HighSoluble in DCM, EtOAc, Hot EtOH; Insoluble in Hexanes/Water.
Key Impurities Pd-black, Pd-ligands, Protodeboronation products, Homocoupling dimers.Requires specific scavenging and polarity-based separation.

Diagnostic Workflow: What is in your flask?

Before initiating purification, identify the "Enemy Profile" in your crude reaction mixture.

Impurity Origin Map

The following diagram illustrates where your impurities originate during the catalytic cycle. Understanding this causality allows you to target them specifically.

SuzukiImpurities Reagents Reagents: Boronic Acid + Aryl Halide Target Target Molecule: N,N-Dimethyl-3-(4-nitrophenyl)benzamide Reagents->Target Cross-Coupling Protodeb Impurity A: Nitrobenzene (Protodeboronation) Reagents->Protodeb Hydrolysis Homocouple Impurity B: 4,4'-Dinitrobiphenyl (Homocoupling) Reagents->Homocouple Oxidative Coupling PdCat Pd Catalyst (Pd(PPh3)4 or Pd(dppf)Cl2) PdResidue Impurity C: Pd-Black / Soluble Pd PdCat->PdResidue Decomposition LigandOx Impurity D: Phosphine Oxides (O=PPh3) PdCat->LigandOx Oxidation

Figure 1: Origin of common byproducts in the synthesis of nitro-substituted biphenyl amides.

Step-by-Step Purification Protocol

Phase 1: The "Chemical Wash" (Liquid-Liquid Extraction)

Objective: Remove inorganic salts, unreacted boronic acids, and highly polar catalyst ligands. Why this works: Boronic acids are weak Lewis acids. At high pH, they form water-soluble boronate salts, partitioning away from your neutral amide product.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) at this stage if possible, as it can form emulsions with basic aqueous layers.

  • Base Wash (Critical): Wash the organic layer 2x with 1M NaOH or 10% Na2CO3 .

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Converts unreacted 4-nitrophenylboronic acid into the water-soluble boronate.

  • Acid Wash: Wash 1x with 0.5M HCl .

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Removes any unreacted amine (if amide coupling was used) or trace basic ligands. Note: The amide product is stable to dilute acid washes.

  • Brine & Dry: Wash with saturated brine, dry over anhydrous MgSO4, and filter.

Phase 2: Palladium Remediation (The "Heavy Metal" Clean-up)

Issue: Your product is likely grey or brown. This is residual Palladium. Standard: Pharma limit is typically <10-20 ppm.

Option A: The Scavenger Resin (Recommended)

  • Reagent: SiliaMetS® Thiol or equivalent (cysteine-functionalized silica).

  • Protocol: Add 5-10 wt% (relative to crude mass) of scavenger resin to the organic solution. Stir at 40°C for 1 hour. Filter through a pad of Celite.

  • Why: Thiol groups bind Pd(II) and Pd(0) species irreversibly.

Option B: The "Charcoal" Method (Cost-Effective)

  • Reagent: Activated Carbon (Darco G-60).

  • Protocol: Add activated carbon (10 wt%) to the hot solution (in EtOAc or EtOH). Reflux for 30 mins. Filter hot through Celite.

  • Warning: Carbon can adsorb product. Do not use excess.

Phase 3: Crystallization (Polishing)

Objective: Remove homocoupling impurities (e.g., 4,4'-dinitrobiphenyl) and phosphine oxides. Solvent System: The "Push-Pull" polarity of the nitro and amide groups makes Ethanol/Water or Ethyl Acetate/Hexane ideal.

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) .

  • Slowly add hot Water until persistent turbidity is observed (approx ratio 4:1 EtOH:Water).

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the pale yellow crystals.

  • Wash: Wash with cold 1:1 EtOH:Water.

Troubleshooting Guide (FAQ)

Q1: My product is still grey after a charcoal wash. What now?

Diagnosis: You have "Colloidal Palladium" that is passing through the filter. Solution:

  • Dissolve product in EtOAc.

  • Wash with an aqueous solution of N-Acetylcysteine (NAC) or Sodium Diethyldithiocarbamate . These ligands chelate Pd, pulling it into the aqueous phase [1].

  • Re-filter through a tight pad of Celite packed with a top layer of sand.

Q2: I see a spot on TLC just above my product. It won't crystallize out.

Diagnosis: This is likely Triphenylphosphine Oxide (TPPO) if you used Pd(PPh3)4. It tracks closely with polar amides. Solution:

  • Zinc Chloride Complexation: Dissolve crude in EtOH. Add ZnCl2 (2 equiv). ZnCl2 forms a precipitate with TPPO (ZnCl2(TPPO)2) which can be filtered off [2].

  • Flash Chromatography: Use a gradient of DCM:MeOH (99:1 to 95:5) . TPPO tails significantly in MeOH, while your amide elutes sharply.

Q3: My yield is low, and the aqueous layer is yellow.

Diagnosis: You may be losing product to the aqueous layer during the acid wash if the amide is protonating (unlikely for benzamides but possible) or if the phase cut was poor. Solution:

  • Back-extract the aqueous layer with DCM (DCM extracts polar organics better than EtOAc).

  • Check the pH of the aqueous layer. Ensure it is not <1. Strongly acidic conditions can hydrolyze the amide over time.

Decision Matrix: Purification Strategy

Use this flow to determine your immediate next step.

PurificationLogic Start Crude Reaction Mixture CheckColor Is the solid Grey/Black? Start->CheckColor Scavenge Perform Pd Scavenging (Silica-Thiol or Charcoal) CheckColor->Scavenge Yes CheckTLC TLC Analysis: Are there close-running spots? CheckColor->CheckTLC No Scavenge->CheckTLC Crystallization Recrystallization (EtOH/H2O) CheckTLC->Crystallization No (Clean Profile) Column Flash Chromatography (DCM/MeOH) CheckTLC->Column Yes (TPPO/Homocouple) Final Pure Product Crystallization->Final Column->Crystallization Optional Polish

Figure 2: Strategic decision tree for purification based on visual and chromatographic evidence.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Bates, R. W., et al. (2008). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Technical Support Center: Troubleshooting the Suzuki Cross-Coupling for Nitrophenyl Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of nitrophenyl benzamide derivatives. The presence of a strongly electron-withdrawing nitro group introduces specific complexities to this otherwise robust C-C bond-forming reaction. This document provides in-depth, experience-driven answers to common problems, helping you navigate these challenges to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has a very low yield or is not proceeding at all. Where should I start troubleshooting?

This is the most common issue and can stem from several factors. A systematic approach is crucial.

Core Causality: A failed Suzuki reaction is typically due to an issue with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. For nitrophenyl systems, the oxidative addition of the electron-deficient aryl halide to the Pd(0) center is often the rate-limiting step.[1]

Troubleshooting Steps:

  • Verify Reagent Quality and Integrity:

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[2] Visually inspect the boronic acid; it should be a free-flowing crystalline solid. If it appears clumpy or glassy, its quality may be compromised. Consider using freshly purchased reagent or a more stable boronic ester derivative like a pinacol or MIDA ester, which slowly hydrolyzes in situ to release the active boronic acid.[2][3]

    • Palladium Catalyst & Ligand: Phosphine-based ligands are prone to oxidation.[4] Ensure they have been stored under an inert atmosphere. The palladium precatalyst should be of high purity. A color change from the expected (e.g., yellow for Pd(OAc)₂) may indicate degradation.

    • Base and Solvents: Ensure the base is finely powdered and dry. Anhydrous solvents should be genuinely free of water, and all solvents must be rigorously degassed to remove oxygen, which deactivates the catalyst.[4]

  • Optimize the Reaction Setup:

    • Inert Atmosphere: Oxygen is detrimental. It oxidizes the active Pd(0) catalyst and phosphine ligands, leading to catalyst death and promoting side reactions like boronic acid homocoupling.[2][4] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that the reaction is run under a positive pressure of that gas. A common method is to subject the solvent to several freeze-pump-thaw cycles or to sparge it with inert gas for at least 30 minutes.[4][5]

  • Re-evaluate the Catalytic System:

    • The combination of an electron-deficient aryl halide (e.g., a nitro-substituted bromobenzamide) and an electron-rich benzamide-derived boronic acid requires a carefully selected catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient. You need a system that promotes the challenging oxidative addition step.[6] Move to more electron-rich and bulky ligands.

Q2: I've confirmed my reagents and setup are good, but the yield is still poor. Which catalyst and ligand should I use for a nitrophenyl substrate?

Core Causality: The electron-withdrawing nitro group makes the C-X bond of the aryl halide stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst. To overcome this, the catalyst itself must be made more electron-rich and reactive through the use of appropriate ligands.[1][7]

Recommended Solutions:

  • Switch to Bulky, Electron-Rich Ligands: Standard triphenylphosphine (PPh₃) is often not effective enough. The solution is to use modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), which are designed to accelerate oxidative addition and subsequent reductive elimination.[6][8]

  • Consider a Pd(0) Source: Precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are in the Pd(II) state and must be reduced in situ to the active Pd(0) species. This reduction process can consume some of your boronic acid or ligand, leading to side products.[4] Starting with a stable Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient.

Table 1: Catalyst & Ligand Selection Guide for Nitrophenyl Systems

Catalyst/Ligand Class Specific Examples Key Characteristics & Use Cases
Palladium Precatalysts Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ Pd(OAc)₂ is common but requires in situ reduction. Pd₂(dba)₃ is a direct Pd(0) source and can be advantageous.[4]
Traditional Ligands PPh₃ (Triphenylphosphine) Often insufficient for electron-deficient aryl halides. Use as a baseline for comparison only.[9]
Buchwald Ligands XPhos, SPhos, BrettPhos Highly Recommended. Bulky and electron-donating, designed to accelerate oxidative addition of challenging substrates like aryl chlorides and electron-deficient aryl bromides.[6][10]
Other Phosphines PCy₃ (Tricyclohexylphosphine) A bulky, electron-rich phosphine that can be effective for coupling with aryl chlorides.[8]

| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors that form very stable and active palladium complexes. Excellent for challenging couplings. |

Q3: My main side product is a biaryl from the homocoupling of my boronic acid. How do I stop this?

Core Causality: Homocoupling is almost always caused by the presence of oxygen in the reaction mixture.[2] Oxygen can facilitate an oxidative cycle that couples two molecules of the boronic acid. A secondary cause can be the in situ reduction of a Pd(II) precatalyst, which can consume the boronic acid as a reductant.[4]

Troubleshooting Steps:

  • Improve Degassing Technique: This is the most critical step. Ensure your solvent and the reaction headspace are completely free of oxygen. Sparging the solvent with argon for 30-60 minutes before adding the catalyst is highly effective.[5]

  • Use a Direct Pd(0) Source: As mentioned, using a precatalyst like Pd₂(dba)₃ avoids the initial reduction step that can contribute to homocoupling.[4]

  • Control Boronic Acid Concentration: Using a "slow-release" strategy with a boronic ester (pinacol, MIDA) or a trifluoroborate salt can keep the instantaneous concentration of the active boronic acid low, disfavoring the bimolecular homocoupling reaction.[11][12]

Q4: The nitro group on my starting material seems to have been cleaved. Can the nitro group itself act as a leaving group?

Core Causality: Yes, this is a more recently discovered and powerful variation of the reaction. Under specific catalytic conditions, the C-NO₂ bond can undergo oxidative addition to Pd(0), making the nitroarene itself the electrophilic partner.[10][13] If you are using a potent catalytic system designed for difficult couplings (e.g., with BrettPhos), you may be inadvertently promoting this pathway.

How to Control This Reactivity:

  • If you want to AVOID C-NO₂ cleavage: If your goal is to couple at a halide position on the nitrophenyl ring, the reactivity order is generally C-I > C-Br > C-Cl >> C-NO₂. With a bromo- or iodo-nitrophenyl starting material and a standard catalyst system (e.g., Pd(PPh₃)₄), cleavage of the C-NO₂ bond is highly unlikely.[1] If you still observe it with a more active catalyst, consider reducing the reaction temperature or using a slightly less electron-rich ligand.

  • If you want to EXPLOIT C-NO₂ cleavage: This can be a highly effective strategy, as nitroarenes are often cheaper and more readily available than the corresponding halides.[13] To promote this reaction, a highly active catalyst system is required. The combination of Pd(acac)₂ and a bulky biarylphosphine ligand like BrettPhos has been shown to be particularly effective for the Suzuki-Miyaura coupling of nitroarenes.[10][14]

Q5: How critical is my choice of base and solvent?

Core Causality: The base and solvent are not passive components; they are integral to the catalytic cycle. The primary role of the base is to activate the boronic acid by forming an anionic "ate" complex (e.g., [ArB(OH)₃]⁻), which is significantly more nucleophilic and readily undergoes transmetalation with the palladium center.[15][16] The solvent must dissolve all components and facilitate the interaction between aqueous (base) and organic phases.

Recommendations and Screening:

  • Bases: The choice of base can dramatically affect the reaction rate and yield.

    • K₂CO₃ / Na₂CO₃: Common, effective, and inexpensive. Often used in a 2M aqueous solution.[9]

    • K₃PO₄: A stronger base that is often effective when carbonates fail, particularly with sterically hindered substrates or less reactive aryl chlorides.[7]

    • Cs₂CO₃: A highly effective but more expensive base. Its solubility in organic solvents can be beneficial.[5]

    • KF: A milder base useful for substrates with base-sensitive functional groups (e.g., esters that could be saponified).[17]

  • Solvents: A mixture of an organic solvent and water is typical.

    • Toluene, Dioxane, THF: Common choices. Dioxane is often very effective but is a peroxide-former and requires care.

    • DMF: A polar aprotic solvent that can be effective but may lead to side reactions at high temperatures.

Table 2: Recommended Base & Solvent Combinations for Screening

Condition # Base (Equivalents) Solvent System (v/v) Temperature (°C) Comments
1 (Standard) K₂CO₃ (2.0) Toluene / H₂O (4:1) 80 - 100 A good starting point for most aryl bromides.
2 (Stronger Base) K₃PO₄ (2.0) Dioxane / H₂O (4:1) 100 Often better for less reactive or hindered substrates.[7]
3 (Alternative) Cs₂CO₃ (2.0) THF / H₂O (4:1) 70 - 90 Good for temperature-sensitive substrates.[5]

| 4 (Anhydrous) | K₃PO₄ (2.0) | Dioxane (anhydrous) | 100 | Can be useful but may require trace water to function.[7] |

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main stages, with the base playing a crucial activating role.[18]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar¹-Pd(II)-X(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_biaryl Ar¹-Pd(II)-Ar²(L)₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination reductive_elimination->pd0 aryl_halide Ar¹-X (Nitrophenyl Benzamide Halide) aryl_halide->oxidative_addition product Ar¹-Ar² (Product) product->reductive_elimination boronic_acid Ar²-B(OH)₂ activated_boron [Ar²-B(OH)₃]⁻ boronic_acid->activated_boron + Base activated_boron->transmetalation base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Flowchart

Use this decision tree to diagnose and solve common issues systematically.

Troubleshooting_Flowchart start Low / No Product Yield check_reagents Step 1: Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Viable? - Solvents Degassed? start->check_reagents problem_found Problem Identified? check_reagents->problem_found action_reagents Action: - Use fresh/purified reagents - Use stable boronic ester - Re-run reaction problem_found->action_reagents Yes check_conditions Step 2: Screen Reaction Conditions - New Base? - New Solvent? - Higher Temperature? problem_found->check_conditions No side_reactions Step 3: Analyze for Side Products check_conditions->side_reactions homocoupling Homocoupling Observed? side_reactions->homocoupling action_homocoupling Action: - Improve degassing (Ar sparge) - Use Pd(0) source (e.g., Pd₂(dba)₃) homocoupling->action_homocoupling Yes dehalogenation Dehalogenation Observed? homocoupling->dehalogenation No action_dehalogenation Action: - Switch to non-hydride source base (K₂CO₃) - Use aprotic solvent dehalogenation->action_dehalogenation Yes optimize_catalyst Step 4: Optimize Catalyst System dehalogenation->optimize_catalyst No action_catalyst Action: - Use bulky, electron-rich ligand (e.g., XPhos, BrettPhos) optimize_catalyst->action_catalyst

Sources

Technical Support Center: Optimizing N,N-Dimethyl Amide Formation from Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl amides from acid chlorides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important transformation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of N,N-dimethyl amides from acid chlorides.

Q1: Why is my yield of N,N-dimethyl amide consistently low?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Acid Chloride: Acid chlorides can hydrolyze upon exposure to atmospheric moisture, leading to the corresponding carboxylic acid, which will not react under standard amidation conditions. Ensure you use a fresh or properly stored acid chloride.

    • Dimethylamine: If using gaseous dimethylamine, ensure its purity and accurate delivery to the reaction. For easier handling, consider using a solution of dimethylamine in a suitable solvent like THF or generating it in situ.[1]

    • Solvent: Ensure your solvent is anhydrous, as water will react with the acid chloride.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction of acid chlorides with amines is typically fast and exothermic.[2] Running the reaction at low temperatures (e.g., 0 °C to room temperature) is often sufficient and can help minimize side reactions.[3]

    • Reaction Time: While the reaction is generally rapid, ensuring it has gone to completion is important. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Inadequate Stoichiometry or Mixing:

    • Base: A base is required to neutralize the HCl generated during the reaction.[2][5] Without a base, the HCl will protonate the dimethylamine, rendering it non-nucleophilic.[5] Typically, a slight excess of a non-nucleophilic base like triethylamine or pyridine is used.

    • Mixing: Ensure efficient stirring, especially if the reaction is heterogeneous, to promote contact between the reactants.

  • Loss During Workup and Purification:

    • Extraction: N,N-dimethyl amides can have some water solubility. During aqueous workup, ensure you perform multiple extractions with an appropriate organic solvent to maximize recovery.[6] Salting out the aqueous layer by adding a saturated solution of sodium chloride can also reduce the solubility of the amide in the aqueous phase.[3]

    • Purification: Column chromatography is a common method for purifying amides.[6] However, some amides can be challenging to purify. Ensure you have an optimized chromatography system.

Troubleshooting Workflow:

troubleshooting_workflow start Low Yield of N,N-Dimethyl Amide reagent_quality Check Reagent Quality (Acid Chloride, Amine, Solvent) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time) reagent_quality->reaction_conditions Reagents OK success Improved Yield reagent_quality->success Issue Found & Corrected stoichiometry Verify Stoichiometry & Mixing reaction_conditions->stoichiometry Conditions OK reaction_conditions->success Issue Found & Corrected workup Review Workup & Purification stoichiometry->workup Stoichiometry OK stoichiometry->success Issue Found & Corrected workup->success Optimized amide_formation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation AcidChloride R-COCl TetrahedralIntermediate Tetrahedral Intermediate AcidChloride->TetrahedralIntermediate Dimethylamine (CH₃)₂NH Dimethylamine->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Chloride Cl⁻ Amide R-CON(CH₃)₂ ProtonatedAmide->Amide Base Base Base->Amide ProtonatedBase Base-H⁺

Caption: The general mechanism for N,N-dimethyl amide formation.

Q5: How do I purify the final N,N-dimethyl amide product?

The purification strategy will depend on the physical properties of your product.

  • Aqueous Workup: The reaction mixture is typically quenched with water or a dilute aqueous acid to remove the excess amine and the salt byproduct. The product is then extracted into an organic solvent. [6]* Column Chromatography: This is the most common method for obtaining a highly pure product. [6]A silica gel column with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is typically used.

  • Distillation: If the N,N-dimethyl amide is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method. [3]* Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to achieve high purity.

References

  • Benchchem. (n.d.). Troubleshooting poor yields in N,N-dimethyl-2-(bromomethyl)-acrylamide synthesis.
  • Benchchem. (n.d.). N,N-Dimethylformamide Hydrochloride: A Versatile Dimethylamine Source for Amination Reactions.
  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (2018, March 6).
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • PMC. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.
  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube.
  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.). Green Chemistry (RSC Publishing).
  • ResearchGate. (n.d.). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF.
  • FAQ. (2021, March 15). What are the various roles of N,N-Dimethylformamide (DMF) in organic synthesis?
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
  • ResearchGate. (n.d.). N,N -Dimethylamination of Acid Chlorides with Dmf | Request PDF.
  • MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
  • Google Patents. (n.d.). US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?

Sources

Technical Support Center: Palladium Impurity Removal from Biphenyl Benzamide Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting palladium impurities in biphenyl benzamide products. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize these valuable compounds. The presence of residual palladium is a critical concern, particularly in pharmaceutical applications where stringent purity standards are enforced.[1][2][3] This resource provides in-depth, experience-based answers to common challenges, detailed protocols, and comparative data to help you achieve your desired product purity with confidence.

Frequently Asked Questions & Troubleshooting Guide

Q1: My biphenyl benzamide product has a dark color after initial work-up. Is this due to palladium, and what are the common forms of these impurities?

A1: Yes, a persistent dark color (ranging from gray to black) in your isolated product is a strong indicator of residual palladium. Following a typical cross-coupling reaction, palladium can exist in several forms within your crude product mixture:

  • Palladium(0) Nanoparticles and Colloids: These are often formed from the reduction of the active Pd(II) catalyst during the reaction. They are notoriously difficult to remove by simple filtration due to their small size.[4]

  • Soluble Palladium(II) Species: These can be complexes of palladium with ligands (e.g., phosphines), your product, or other species in the reaction mixture.

  • Adsorbed Palladium: Palladium species can adsorb onto solid supports used in the reaction or even onto the product itself, especially if it precipitates during the reaction.

Understanding the likely form of the palladium impurity is the first step in selecting the most effective removal strategy.

Q2: I've tried filtering my reaction mixture through celite, but the palladium levels are still high. Why isn't this working and what should I try next?

A2: While filtration through celite is a good first step for removing larger, agglomerated palladium particles, it is often insufficient for removing the finer nanoparticles or soluble palladium complexes.[3][5] The next logical and highly effective step is to employ a metal scavenger .

Causality: Metal scavengers are materials, often silica-based or polymeric, that are functionalized with groups that have a high affinity for palladium.[6] These functional groups, such as thiols, thioureas, or amines, act as chelating agents, binding tightly to the palladium and allowing for its removal by simple filtration.[6][7]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Basic workflow for palladium removal using a metal scavenger.

Q3: There are many types of palladium scavengers. How do I choose the most effective one for my biphenyl benzamide product?

A3: The choice of scavenger is critical and depends on several factors, including the nature of the palladium species, the solvent system, and the functional groups on your product. For biphenyl benzamide products, which are often synthesized using phosphine-ligated palladium catalysts, thiol-based scavengers are an excellent starting point.[6]

Expert Insight: Thiol-based scavengers are particularly effective at breaking down palladium-phosphine complexes and binding strongly to the metal.[6] Below is a comparison of common scavenger types and their typical applications.

Scavenger Functional GroupPrimary TargetRecommended For...Considerations
Thiol / Thiourea Pd(0), Pd(II)General purpose, highly effective for post-Suzuki reactions. Good for breaking down phosphine complexes.[1][6]Can sometimes interact with thiol-sensitive functional groups on the API.
Triaminetetraacetic acid (TMT) Pd(II)Effective for a broad range of palladium species.[8]May require specific pH conditions for optimal performance.
Amines (Primary, Secondary, Tertiary) Pd(II)Good for scavenging palladium from solutions where thiol reactivity is a concern.Generally less effective than thiols for Pd(0).
Activated Carbon Broad SpectrumCan be effective, but often requires higher loadings and may adsorb the desired product, leading to yield loss.[8][9]Less selective than functionalized scavengers.[8][9]

Recommendation: For a new biphenyl benzamide product, begin by screening a thiol-based silica scavenger (e.g., SiliaMetS Thiol) and a TMT-based scavenger.

Experimental Protocols

Protocol 1: Batch Scavenging of Palladium from a Biphenyl Benzamide Product

This protocol provides a general procedure for a lab-scale batch scavenging experiment.

1. Initial Scoping:

  • Dissolve your crude biphenyl benzamide product in a suitable solvent (e.g., THF, EtOAc, Toluene) to a concentration of 10-50 mg/mL.
  • Prepare several vials of this solution.
  • To each vial, add a different palladium scavenger (e.g., SiliaMetS Thiol, MP-TMT) at a loading of 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[10]
  • Stir the mixtures at room temperature for 1-2 hours.[10]

2. Optimization:

  • Once the most effective scavenger is identified, you can optimize the conditions.
  • Temperature: Gently heat the mixture (e.g., 40-50 °C) to increase the rate of scavenging.[11]
  • Time: Extend the reaction time (e.g., 4-16 hours) to ensure complete removal.[9]
  • Loading: Reduce the scavenger loading to find the minimum effective amount to improve process efficiency and reduce costs.

3. Work-up:

  • After the scavenging is complete, filter the mixture through a pad of celite or a fritted funnel to remove the scavenger with the bound palladium.[10]
  • Wash the filter cake with fresh solvent to ensure complete recovery of your product.[10]
  • Combine the filtrates and remove the solvent under reduced pressure.
  • Analyze the final product for residual palladium content using techniques like ICP-MS or ICP-OES.[12]

dot graph TD { subgraph "Scavenger Selection & Optimization" A[Dissolve Crude Product] --> B(Screen Scavengers); B --> C{Identify Best Scavenger}; C --> D[Optimize Conditions- Temperature- Time- Loading]; end

} enddot Caption: Decision workflow for scavenger selection and purification.

Troubleshooting Advanced Issues

Q4: I've used a scavenger, but my palladium levels are still above the acceptable limit (<10 ppm). What are my options now?

A4: If a single scavenger treatment is insufficient, you have several options. The key is to approach this systematically.

1. Re-treatment:

  • A second treatment with the same scavenger, or a different type of scavenger, can often reduce the palladium levels further.

2. Activated Carbon Polish:

  • Following a scavenger treatment, a polish with activated carbon can be effective at removing the last traces of palladium.[8] Be mindful of potential product loss due to adsorption on the carbon surface.[8]

3. Crystallization:

  • Crystallization is a powerful purification technique that can be highly effective at removing metal impurities.[13][14] The principle is that the impurities will remain in the mother liquor while your pure product crystallizes out.[14]
  • Pro-Tip: A slow cooling rate is crucial for forming pure crystals and excluding impurities.[14][15]

4. Chromatography:

  • Silica gel column chromatography is a reliable method for purifying organic compounds and can be effective for removing palladium residues, especially those that are complexed and have different polarity from your product.[16][17]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting flowchart for persistent palladium contamination.

Data Summary: Comparative Scavenger Performance

The following table provides a summary of typical performance data for various palladium removal methods. Note that actual performance will vary depending on the specific substrate, solvent, and reaction conditions.

Purification MethodTypical Loading (wt/wt)Avg. Pd RemovalAdvantagesDisadvantages
Silica-Thiol Scavenger 0.05 - 0.2>98%[9]High efficiency, good selectivity, minimal product loss.[9]Higher initial cost compared to carbon.
MP-TMT Scavenger 0.1 - 0.3>95%[8]Highly effective, broad applicability.[8]Can be more expensive than other options.
Activated Carbon 0.2 - 1.0+50-90%[8][9]Low cost, readily available.[8]Can lead to significant product loss (up to 50%), requires higher loading.[8][9][18]
Crystallization N/AHighly VariableCan achieve very high purity, scalable.[13]Product must be a solid, can have yield losses to mother liquor.[6]

References

  • Adams, D. J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Link]

  • yet2. Activated carbon from rice husks provide superior substrates for palladium and other catalysts in organic syntheses. [Link]

  • Adams, D. J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Biotage. (2023). Are metal scavengers better than carbon?. [Link]

  • Johnson Matthey. The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Sun, H., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. PMC. [Link]

  • Biotage. Metal Scavenger User Guide. [Link]

  • SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. [Link]

  • Sabner. (2026). What Is Metal Crystallization? Learn More. [Link]

  • Sun, H., et al. (2014). Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. PubMed. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Pharmaceutical Technology. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • CatSci. Process Development Whitepaper Metal Scavenging. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • Wikipedia. Palladium on carbon. [Link]

  • MDPI. (2023). Static Crystallization, an Alternative Methodology for Synthesis of High-Purity Aluminum. [Link]

  • ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • Google Patents.
  • PMC. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • Google Patents. US20050256327A1 - Method of removing palladium.
  • MeitY OLabs. (2017). Purification of Impure Samples by Crystallization. [Link]

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • ACS Publications. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. [Link]

  • MDPI. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • Google Patents. US5922898A - Process for preparing biaryl compounds.

Sources

stability of N,N-Dimethyl-3-(4-nitrophenyl)benzamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-21-001

Topic: Stability of N,N-Dimethyl-3-(4-nitrophenyl)benzamide in Cell Culture Media

Introduction

The chemical structure of N,N-Dimethyl-3-(4-nitrophenyl)benzamide possesses two key moieties that are susceptible to degradation in a biological milieu: an amide bond and a nitroaromatic group . This guide will address the potential instability arising from these features and provide systematic approaches to diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by researchers.

Q1: My assay results are inconsistent. Could my compound be degrading?

A1: Yes, inconsistent results are a classic sign of compound instability. Degradation can occur due to pH, enzymatic activity from serum, or reactivity with media components. It is crucial to perform a stability assay to confirm this (see Protocol 1).[1][2]

Q2: I dissolve my compound in DMSO. Could the solvent be the problem?

A2: While DMSO is a common solvent, its final concentration in the media should ideally be kept below 0.1% to avoid solvent-induced artifacts.[3] Always include a vehicle control (media with the same concentration of DMSO but without the compound) in your experiments to ensure the observed effects are not due to the solvent.[2]

Q3: How does Fetal Bovine Serum (FBS) affect the stability of my compound?

A3: FBS contains a variety of enzymes, such as esterases and proteases, that can metabolize small molecules.[1][4] The amide bond in N,N-Dimethyl-3-(4-nitrophenyl)benzamide may be susceptible to enzymatic hydrolysis. If instability is suspected, consider reducing the serum concentration, using heat-inactivated FBS, or performing experiments in serum-free media if the cell line permits.[1]

Q4: Can the nitro group on my compound cause problems?

A4: Yes. Nitroaromatic compounds can be reduced by cellular nitroreductases, particularly in hypoxic conditions, to form amino derivatives.[5][6][7] This transformation fundamentally changes the molecule's structure and activity. This is often a cell-mediated effect, so comparing stability in media with and without cells is key to diagnosing this issue.[7]

Q5: My media turns slightly yellow after adding the compound. Is this normal?

A5: A slight color change can sometimes occur, but a progressive color change, especially a shift from colorless to yellow, may indicate degradation or reaction. Nitroaromatic compounds can sometimes form colored byproducts upon reduction or degradation. Monitor this change over time and correlate it with the compound's concentration using an analytical method like HPLC or LC-MS.

In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides a more detailed, causality-driven approach to troubleshooting.

Problem: Loss of Potency in Long-Term Assays (>24 hours)

Symptoms: The compound shows a strong effect in short-term assays (e.g., 4-8 hours) but the effect diminishes significantly in longer experiments (e.g., 48-72 hours).

Potential Causes & Solutions:

  • Chemical Hydrolysis: The amide bond is susceptible to hydrolysis, which can be exacerbated by slight deviations from the optimal media pH of 7.2-7.4.[1]

    • Diagnostic Test: Perform the stability assay (Protocol 1) in cell-free media. Significant degradation in the absence of cells points to chemical instability.

    • Mitigation:

      • Ensure your media is properly buffered (e.g., with HEPES) and monitor the pH throughout the experiment, especially in high-density cultures where metabolic byproducts can acidify the medium.

      • For long-term experiments, consider replenishing the media with a fresh compound at intermediate time points (e.g., every 24 hours).[1]

  • Enzymatic Degradation (Serum-Mediated): As mentioned, serum enzymes can hydrolyze the amide bond.

    • Diagnostic Test: Compare the compound's stability in serum-free media vs. serum-containing media (Protocol 1, Modification A). A significantly faster degradation rate in the presence of serum confirms enzymatic activity.

    • Mitigation:

      • Reduce the serum percentage if your cells can tolerate it.

      • Use heat-inactivated serum, which denatures some labile enzymes.[1]

      • If possible, switch to a serum-free, chemically defined medium for the duration of the treatment.

Problem: Discrepancy Between Acellular and Cellular Assay Results

Symptoms: The compound is stable in cell-free media but shows reduced activity or an altered pharmacological profile in the presence of cells.

Potential Causes & Solutions:

  • Cellular Metabolism (Nitroreduction): Cells, especially under confluent or hypoxic conditions, possess nitroreductase enzymes that can reduce the nitro group to an amino group, forming N,N-Dimethyl-3-(4-aminophenyl)benzamide.[6][7][8] This metabolite will have different properties and likely different biological activity.

    • Diagnostic Test: Compare compound stability in conditioned media (media incubated with cells for 24h, then cells removed) versus a cell-containing culture (Protocol 1, Modification B). If degradation is only observed in the presence of live cells, cellular metabolism is the likely cause. Use LC-MS to look for the appearance of the reduced (amino) metabolite.

    • Mitigation:

      • Be aware of this potential bioactivation. It may be an inherent property of the compound's interaction with the biological system.

      • Ensure consistent cell densities across experiments, as higher cell numbers can lead to faster metabolism and local hypoxia.

      • If the goal is to study the parent compound, shorter assay times may be necessary.

  • Non-Specific Binding: The compound may adsorb to the plastic of the culture plates or bind avidly to cellular lipids, reducing its effective concentration in the media.

    • Diagnostic Test: Measure the concentration of the compound in the supernatant over time from wells with cells. A rapid drop in concentration at early time points that then stabilizes may suggest binding.

    • Mitigation: Consider using low-binding plates. Pre-treating plates with a protein solution like BSA can sometimes block non-specific binding sites.[1]

Troubleshooting Decision Workflow

This diagram outlines a logical flow for diagnosing stability issues.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Inconsistent Assay Results stability_assay Protocol 1: Perform Stability Assay (Compound in Complete Media, No Cells) start->stability_assay analyze_data Analyze Data (HPLC/LC-MS) Is compound stable (>85% remaining)? stability_assay->analyze_data stable Problem is NOT chemical stability. Investigate other factors: - Assay conditions - Cell health - Target engagement analyze_data->stable  Yes unstable Instability Confirmed analyze_data->unstable No   cause_test Determine Cause: Run Stability Assay 1. With/Without Serum 2. With/Without Cells unstable->cause_test serum_issue Degradation in Serum Media? (Enzymatic) cause_test->serum_issue cell_issue Degradation only with Cells? (Metabolic) serum_issue->cell_issue No mitigate_serum Mitigation: - Reduce Serum % - Use Heat-Inactivated Serum - Use Serum-Free Media serum_issue->mitigate_serum Yes mitigate_cells Mitigation: - Shorten assay time - Control cell density - Characterize metabolite cell_issue->mitigate_cells Yes mitigate_chemical Chemical Instability Mitigation: - Check/Buffer Media pH - Replenish Media/Compound cell_issue->mitigate_chemical No mitigate_serum->cell_issue

Caption: A troubleshooting workflow for diagnosing compound instability.

Experimental Protocols

Protocol 1: Standard Compound Stability Assay

This protocol determines the chemical stability of N,N-Dimethyl-3-(4-nitrophenyl)benzamide in your specific cell culture medium.

Materials:

  • N,N-Dimethyl-3-(4-nitrophenyl)benzamide

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well cell culture plate

  • Validated analytical system (HPLC-UV or LC-MS/MS is preferred)[9][10]

Methodology:

  • Prepare Working Solution: Prepare a solution of the compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

  • Plating: Add 200 µL of the compound-containing medium to multiple wells of a 96-well plate. Prepare enough wells to cover all your time points in triplicate.

  • Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).[1]

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect the entire volume from three wells.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis to halt any further degradation.

  • Analysis: Analyze the concentration of the intact parent compound in each aliquot using a validated analytical method. The T=0 sample represents 100% concentration.

Data Presentation and Interpretation

Summarize your results in a table and plot the percentage of compound remaining versus time.

Table 1: Example Stability Data

Time (Hours)Mean Concentration (µM)Std. Dev.% Remaining
010.10.2100%
29.80.397.0%
49.50.494.1%
88.90.388.1%
246.50.564.4%
483.10.430.7%

Interpretation: In this example, significant degradation occurs after 8 hours. For assays longer than this, the nominal concentration does not reflect the actual exposure concentration, and mitigation strategies are required. A compound is generally considered stable if >85% remains after 24 hours.

Protocol Modifications
  • Modification A (Serum Effect): Run the protocol in parallel with media containing 10% FBS, 1% FBS, and 0% FBS.

  • Modification B (Cellular Effect): Run the protocol in parallel with wells containing no cells, and wells seeded with your cell line at the density used in your experiments.[1]

Experimental Workflow Diagram

Caption: Workflow for assessing compound stability in cell culture media.

References

  • Diness, F., Bjerrum, N. J., Begtrup, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. Available at: [Link]

  • Góralska, J., et al. (2018). Microbial transformation of nitroaromatic compounds under anaerobic conditions. PubMed, 25(3-4), 229-35. Available at: [Link]

  • Šarlauskas, J., et al. (2022). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 23(21), 13521. Available at: [Link]

  • Schenker, S., et al. (2018). New Approaches for Cell Culture Profiling. Biocompare. Available at: [Link]

  • Zimmer, S. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available at: [Link]

  • Waters Corporation. Targeted Quantification of Cell Culture Media Components by LC-MS. Available at: [Link]

  • SCIEX. (2019). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Available at: [Link]

  • Peters, U. F. (2018). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Chemistry, 6, 281. Available at: [Link]

  • Bielec, B., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3424. Available at: [Link]

  • Goth, L., et al. (2004). Changes of amino acid serum levels in pediatric patients with higher-risk acute lymphoblastic leukemia (CCG-1961). In Vivo, 18(2), 107-12. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with steric hindrance in their amide coupling reactions. Here, we will explore the underlying reasons for these difficulties and provide practical, field-proven troubleshooting strategies and frequently asked questions (FAQs) to help you achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery.[1][2] However, the synthesis of 3-substituted benzamides can be particularly challenging when one or both coupling partners are sterically demanding. Steric hindrance arises from the spatial arrangement of atoms within a molecule, which can impede the approach of reactants and slow down or even prevent a chemical reaction. In the context of 3-substituted benzamide synthesis, bulky groups on either the benzoic acid or the amine can hinder the nucleophilic attack of the amine on the activated carboxylic acid, leading to low yields or reaction failure.[1][2]

This guide provides a structured approach to troubleshooting these issues, from optimizing reaction conditions to exploring alternative coupling methodologies.

Troubleshooting Guide

Issue 1: Low or No Product Formation with Standard Coupling Reagents

Question: I am attempting to synthesize a 3-substituted benzamide using a standard coupling reagent like DCC or EDC/HOBt, but I am observing very low conversion or no product at all. What is causing this and how can I resolve it?

Answer:

This is a classic sign that steric hindrance is preventing the effective coupling of your substrates. Standard carbodiimide-based coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (1-Hydroxybenzotriazole) are workhorses for amide bond formation but can be inefficient when bulky substrates are involved.[3] The slow nucleophilic attack of the hindered amine on the activated carboxylate intermediate is the primary bottleneck.[1][2]

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: A straightforward initial step is to increase the reaction temperature and extend the reaction time.[4] This provides the molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance. Monitor the reaction progress carefully by TLC or LC-MS to avoid potential decomposition of starting materials or products.

  • Consider More Potent Coupling Reagents: If elevated temperature is ineffective, switching to a more reactive coupling reagent is the next logical step. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective for hindered couplings.[5] Although more expensive, their higher reactivity can often justify the cost by salvaging a difficult synthesis.[5]

  • Alternative Activation Strategies:

    • Acyl Fluorides: Conversion of the carboxylic acid to an acyl fluoride can be a highly effective strategy. Acyl fluorides are less sterically demanding than many other activated species and exhibit high reactivity towards amines.[3][6] In situ generation of acyl fluorides using reagents like BTFFH can be particularly advantageous as it minimizes the formation of byproducts.[6]

    • Ghosez's Reagent: For some challenging couplings, converting the carboxylic acid to an acid chloride using a reagent like Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) can be a viable option, although this method may not be suitable for all substrates.[3]

Issue 2: My Reaction Stalls at Partial Conversion

Question: My reaction to form a 3-substituted benzamide starts well, but then stalls, leaving a significant amount of unreacted starting material. What could be the cause?

Answer:

Reaction stalling can be attributed to several factors, often exacerbated by steric hindrance.

Potential Causes and Solutions:

  • Reagent Decomposition: Coupling reagents, especially uronium salts, can be sensitive to moisture and may decompose over the course of a long reaction, which is often required for hindered substrates. Ensure you are using anhydrous solvents and reagents and maintaining an inert atmosphere (e.g., under nitrogen or argon).[7]

  • Byproduct Inhibition: The formation of byproducts can sometimes inhibit the reaction. For example, with carbodiimide reagents, the formation of N-acylurea can be a competing pathway that consumes the activated acid.[4] The addition of HOBt or HOAt can help to suppress this side reaction.

  • Equilibrium: In some cases, the reaction may be reversible. Driving the reaction forward by removing a byproduct (if possible) or using a larger excess of one of the reactants might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose coupling reagents to have on hand for potentially hindered 3-substituted benzamide syntheses?

A1: For a well-equipped lab facing these challenges, it is advisable to have a tiered selection of coupling reagents.

  • Tier 1 (Standard): EDC/HOBt for initial attempts on less hindered systems.[3]

  • Tier 2 (More Potent): HATU or HBTU for moderately hindered couplings.[3][5]

  • Tier 3 (Specialized): Reagents for generating acyl fluorides in situ, such as BTFFH, for highly challenging, sterically demanding substrates.[6]

Q2: Are there any non-coupling reagent-based methods for synthesizing sterically hindered amides?

A2: Yes, for exceptionally hindered systems where traditional coupling methods fail, alternative strategies can be employed. One notable method is the direct coupling of Grignard reagents to isocyanates.[1][2] This approach can be highly effective for creating sterically congested amide bonds and offers a robust solution to this long-standing synthetic challenge.[1][2]

Q3: How can I purify my sterically hindered 3-substituted benzamide, as it seems to be poorly soluble?

A3: Purification of sterically hindered amides can indeed be challenging due to their often-crystalline nature and poor solubility.

  • Recrystallization: If the product is a solid, recrystallization is often the best method for obtaining high purity. Experiment with a range of solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Column Chromatography: If recrystallization is not feasible, column chromatography can be used. However, the poor solubility can make loading the column difficult. You may need to dissolve your crude product in a stronger, more polar solvent for loading, and then begin your elution with a less polar solvent system. In some cases, dry loading the crude product onto silica gel may be necessary.

Q4: Can changing the base in my coupling reaction improve the yield?

A4: Absolutely. The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is commonly used in amide coupling reactions.[4][5] It is effective at scavenging the acid byproduct without competing with the primary amine as a nucleophile. The amount of base used should also be optimized; typically, 2-3 equivalents are sufficient.[4][5]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a solution of the 3-substituted benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS until completion.[5]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: In Situ Acyl Fluoride Formation and Coupling
  • In a dry flask under an inert atmosphere, dissolve the 3-substituted benzoic acid (1.0 eq) and BTFFH (1.2 eq) in an anhydrous solvent such as DCM or DMF.

  • Add a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.

  • Add the sterically hindered amine (1.0 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress.[3]

  • Work-up and purification are performed as described in the HATU protocol.

Data Presentation

Coupling ReagentTypical ConditionsAdvantagesDisadvantages
EDC/HOBt rt, 12-24 hCost-effective, readily availableInefficient for hindered substrates
HATU/DIPEA rt to 60 °C, 4-24 hHigh reactivity, good for many hindered cases[3]Higher cost, potential for side reactions
Acyl Fluoride (in situ) 50-80 °C, 12-48 hExcellent for highly hindered substrates, minimizes steric clash[3][6]Requires specific fluorinating agents
Grignard/Isocyanate 0 °C to rt, <1 hVery effective for exceptionally hindered amides[1][2]Requires synthesis of isocyanate, sensitive to functional groups

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Low Yield of 3-Substituted Benzamide cond1 Using Standard Coupling (e.g., EDC/HOBt)? start->cond1 action1 Increase Temperature & Time cond1->action1 Yes action2 Switch to More Potent Reagent (e.g., HATU) cond1->action2 No cond2 Still Low Yield? action1->cond2 cond2->action2 Yes end Successful Synthesis cond2->end No cond3 Still Low Yield? action2->cond3 action3 Consider Acyl Fluoride or Grignard/Isocyanate Route cond3->action3 Yes cond3->end No action3->end reaction_pathways cluster_standard Standard Coupling cluster_acyl_fluoride Acyl Fluoride Method cluster_grignard Grignard/Isocyanate Method Acid1 R-COOH Activated_Ester Activated Ester (e.g., O-acylisourea) Acid1->Activated_Ester + EDC/HOBt Amine1 R'-NH2 Amine1->Activated_Ester Amide1 R-CONH-R' Activated_Ester->Amide1 + R'-NH2 Acid2 R-COOH Acyl_Fluoride Acyl Fluoride (R-COF) Acid2->Acyl_Fluoride + BTFFH Amine2 R'-NH2 Amine2->Acyl_Fluoride Amide2 R-CONH-R' Acyl_Fluoride->Amide2 + R'-NH2 Isocyanate R-NCO Amide3 R-NHCO-R' Isocyanate->Amide3 Grignard R'-MgBr Grignard->Amide3

Caption: Comparison of pathways for hindered amide bond formation.

References

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Vertex AI Search.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Vertex AI Search.
  • Ulven, T., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.
  • Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. Green Chemistry (RSC Publishing).
  • Schäfer, G., & Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Minimizing side product form
  • Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamid
  • Metal-free synthesis strategies towards amide bond form
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Schäfer, G., & Bode, J. W. (2025, August 9). The Synthesis of Sterically Hindered Amides.
  • Optimization of reaction conditions a. Download Scientific Diagram.
  • Optimizing reaction conditions for 4-benzoylbenzamide synthesis. Benchchem.

Sources

Technical Support Center: Nitro-Biphenyl Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-NBP-001 Subject: Resolution of 2-, 3-, and 4-Nitrobiphenyl Isomers via HPLC Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Selectivity First" Approach

Separating nitro-biphenyl isomers (2-nitrobiphenyl, 3-nitrobiphenyl, 4-nitrobiphenyl) is a classic chromatographic challenge. Standard C18 columns often fail here because the isomers possess nearly identical hydrophobicities (


).

The Core Problem: You are likely experiencing co-elution of the 3- and 4-isomers or poor resolution of the 2-isomer due to "ortho-effect" steric twisting.

The Solution: You must shift from a mechanism based purely on hydrophobicity (C18) to one based on


-

interactions
or shape selectivity . This guide provides a validated protocol using Biphenyl or Phenyl-Hexyl stationary phases, which exploit the electron-deficient nature of the nitro group and the planar/twisted geometry of the biphenyl core.

Part 1: The Validated Protocol (The "Golden Method")

This protocol prioritizes resolution (


) over speed. Once baseline separation is achieved, you can increase flow rates to improve throughput.
Stationary Phase Selection
  • Primary Recommendation: Biphenyl or Phenyl-Hexyl bonded phase.

    • Why: These phases offer ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -
      
      
      
      stacking interactions. The nitro group is electron-withdrawing, making the analyte's ring electron-deficient. The electron-rich stationary phase creates a specific retention mechanism that differentiates isomers based on their ability to approach the surface.
  • Alternative (If Biphenyl fails):

    
    -Cyclodextrin (Cyclobond) .
    
    • Why: Uses inclusion complexing. The 4-isomer (linear/planar) fits deeply into the cavity; the 2-isomer (twisted/bulky) is excluded, eluting significantly earlier.

Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).

  • Solvent B: Methanol (MeOH) .

    • Critical Note: Do NOT use Acetonitrile (ACN) as the primary organic modifier initially. ACN has its own

      
      -electrons (triple bond) which compete with the stationary phase for interaction with the analyte, effectively "muting" the selectivity you are paying for. Methanol is "
      
      
      
      -transparent" and enhances the stationary phase selectivity.
Instrument Parameters
  • Column Temp: 25°C - 30°C (Lower temperatures enhance shape selectivity).

  • Flow Rate: 1.0 mL/min (Standard analytical).[1][2]

  • Detection: UV @ 254 nm (Nitro-aromatics have strong absorbance here).

Gradient Profile (Biphenyl Column, 150mm x 4.6mm, 5µm)
Time (min)% Water (A)% Methanol (B)Phase Description
0.06040Loading: Low organic to trap polar nitro groups.
15.02080Elution: Shallow gradient to maximize interaction time.
17.0595Wash: Remove highly retained impurities.
20.06040Re-equilibration: Essential for reproducible

-interactions.

Part 2: The Mechanism (Why This Works)

To troubleshoot effectively, you must understand the molecular behavior driving the separation.

Steric vs. Electronic Drivers
  • 2-Nitrobiphenyl (The "Twisted" Isomer): The nitro group at the ortho position clashes sterically with the adjacent phenyl ring. This forces the molecule out of planarity (twist angle ~40-60°).

    • Chromatographic Result: It cannot lie flat against a Biphenyl or Phenyl stationary phase. It has the weakest

      
      -interaction and usually elutes first .
      
  • 4-Nitrobiphenyl (The "Planar" Isomer): The nitro group is para. The molecule remains planar, allowing maximum conjugation and a flat surface area.

    • Chromatographic Result: It aligns perfectly with the planar stationary phase, maximizing

      
      -
      
      
      
      stacking. It usually elutes last .
  • 3-Nitrobiphenyl: Intermediate behavior.

Visualizing the Decision Logic

MethodDevelopment Start START: Select Column C18 C18 Column Start->C18 Standard Lab Practice Phenyl Biphenyl / Phenyl-Hexyl Start->Phenyl Recommended Fail Co-elution C18->Fail Likely Result ACN Mobile Phase: Acetonitrile Phenyl->ACN Avoid MeOH Mobile Phase: Methanol Phenyl->MeOH Preferred CheckRes Check Resolution (Rs) of 3- and 4-isomers Success Baseline Separation (Rs > 1.5) CheckRes->Success Rs > 1.5 Temp Lower Temp to 20°C CheckRes->Temp Rs < 1.5 ACN->Fail Pi-Pi Suppression MeOH->CheckRes Cyclo Switch to Beta-Cyclodextrin Column Cyclo->Success Temp->CheckRes Temp->Cyclo Still Failing

Figure 1: Decision tree for selecting the optimal stationary and mobile phases for nitro-aromatic separation.

Part 3: Troubleshooting Matrix (FAQ)

Q1: My 3-nitrobiphenyl and 4-nitrobiphenyl peaks are merging. How do I split them?

  • Root Cause: These isomers have very similar hydrophobicities. On a C18 column, the selectivity factor (

    
    ) is near 1.0.
    
  • Immediate Fix: Switch organic modifier from Acetonitrile to Methanol .

  • Advanced Fix: If using a Phenyl column, lower the temperature (e.g., from 30°C to 20°C).

    
    -
    
    
    
    interactions are exothermic; lower temperatures increase the retention enthalpy, often enhancing the selectivity between planar and non-planar isomers.

Q2: I see significant peak tailing, especially for the 4-nitro isomer.

  • Root Cause: Nitro groups are weak hydrogen bond acceptors. If your column is an older "Type A" silica or not fully end-capped, the nitro group is interacting with residual silanols.

  • Fix: Ensure you are using a "Type B" (high purity) silica column. Add 5-10 mM Ammonium Acetate to the aqueous mobile phase. This blocks silanol sites and buffers the pH, sharpening the peaks.

Q3: The retention times are drifting day-to-day.

  • Root Cause:

    
    -selective phases are highly sensitive to temperature fluctuations and mobile phase equilibration.
    
  • Fix:

    • Use a column oven (thermostat) set explicitly (e.g., 25.0°C), do not rely on "ambient."

    • Ensure the column is re-equilibrated with at least 10 column volumes of the starting mobile phase (60:40 Water:MeOH) between gradient runs.

Q4: Can I use a C18 column if I don't have a Biphenyl column?

  • Conditional Yes: You must use a Polymeric C18 (e.g., Vydac 201TP or similar PAHs-dedicated columns) rather than a Monomeric C18. Polymeric bonding creates a "slot-like" shape selectivity that can differentiate planar (4-nitro) from twisted (2-nitro) molecules. Standard monomeric C18 will likely fail.

References

  • Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note 5991-2230EN. Link

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Cosmosil PYE/NPE). Technical Note. Link

  • Restek Corporation. (2020).[3] Chiral Separation and Optimization on Substituted β-Cyclodextrin Columns. Technical Guide. Link

  • Supelco/Sigma-Aldrich. (1998). Separation of Nitro-Aromatics on Supelcosil LC-PAH. Bulletin 878. Link

Sources

Technical Support Center: Stability & Isolation of N,N-Dimethyl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of N,N-Dimethyl Amides During Workup Ticket ID: T-AMIDE-001 Status: Active Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

N,N-dimethyl amides (tertiary amides) are generally robust. Unlike esters or primary amides, they resist hydrolysis due to steric bulk and the lack of an N-H proton. If you are observing hydrolysis during standard workup, you are likely encountering one of two scenarios:

  • "Hidden" Catalysis (Neighboring Group Participation): A nearby nucleophile (hydroxyl, carboxyl, or amine group) is attacking the amide intramolecularly.

  • Hyper-Acidic Concentration: You are concentrating an acidic aqueous solution under heat (rotary evaporation), creating a "pressure cooker" effect that overcomes the amide's activation energy barrier.

This guide provides the diagnostic logic and specific protocols to isolate these sensitive substrates intact.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify the root cause of the decomposition.

AmideTroubleshooting Start Start: Amide Product Loss CheckStruct Check Structure: Is there an -OH, -NH2, or -COOH within 3-4 bonds? Start->CheckStruct NGP_Issue High Risk: Neighboring Group Participation (Intramolecular Cyclization) CheckStruct->NGP_Issue Yes CheckAcid Did you use HCl/H2SO4 to remove excess amine? CheckStruct->CheckAcid No Acid_Issue Issue: Acidic Hydrolysis (Protonation of Carbonyl) CheckAcid->Acid_Issue Yes (Strong Acid) CheckHeat Did you heat >40°C during concentration? CheckAcid->CheckHeat No Heat_Issue Issue: Thermal Degradation (Concentration Effect) CheckHeat->Heat_Issue Yes Stable Protocol: Standard Isolation (Amide is likely stable) CheckHeat->Stable No

Figure 1: Diagnostic logic for identifying the mode of amide failure.

Critical Troubleshooting (Q&A)

Issue 1: The "Acid Wash" Trap

User Question: "I used 1M HCl to wash away excess dimethylamine/starting material, but my product yield dropped, and I see carboxylic acid by LCMS. Why?"

Technical Analysis: While tertiary amides are stable at neutral pH, they are weak bases (pKa of conjugate acid ~ -0.5). In the presence of strong acid (HCl) and water, the carbonyl oxygen protonates, activating the carbon for nucleophilic attack by water.

  • The Trap: This reaction is slow at room temperature but accelerates exponentially during rotary evaporation. As the solvent evaporates, the acid concentration spikes, and the bath heat drives the hydrolysis.

Solution: The Copper Complexation Method Do not use acid to remove amines if your amide is sensitive. Use Copper(II) Sulfate.[1][2]

  • Mechanism: Cu²⁺ coordinates strongly with amines (turning the aqueous layer purple/blue) but does not coordinate with amides. The amine stays in the aqueous phase; your amide stays in the organic phase.

  • Protocol: See Standard Operating Procedure A below.

Issue 2: Neighboring Group Participation (NGP)

User Question: "My amide is stable in the flask, but as soon as I work it up, it converts to a lactone or acid. I'm not even using strong acid."

Technical Analysis: If your molecule has a nucleophile (like a hydroxyl group) located 3 or 4 carbons away from the amide, you are fighting entropy. The effective molarity of that intramolecular nucleophile is extremely high.

  • Mechanism: The neighboring group attacks the amide carbonyl to form a tetrahedral intermediate. This collapses to kick out the amine (dimethylamine), leaving behind a lactone (cyclic ester). This can happen even at pH 7.

Solution:

  • Keep it Cold: Intramolecular reactions are highly temperature-dependent. Perform all steps at 0°C.

  • Avoid Water: Use non-aqueous workups (filtration through silica/Celite) if possible.

  • Protection: You may need to protect the neighboring alcohol (e.g., as a silyl ether) before forming the amide.

Standard Operating Procedures (SOPs)

Protocol A: The "Copper Wash" (Amine Removal without Acid)

Best for: Removing unreacted amines (starting materials) without exposing the N,N-dimethyl amide to hydrolytic acidic conditions.

StepActionCritical Parameter
1 Dilution Dilute reaction mixture with EtOAc or DCM.
2 Preparation Prepare a saturated aqueous solution of CuSO₄ (approx. 10% w/v).
3 Wash 1 Wash organic layer with CuSO₄ solution.[1][2]
4 Repeat Repeat wash until the aqueous layer remains light blue (no more amine extracted).
5 Rinse Wash once with Brine (sat. NaCl) to remove residual copper.
6 Dry Dry over Na₂SO₄ and concentrate.
Protocol B: The Cold Buffered Quench

Best for: Reactions that require quenching (e.g., Vilsmeier-Haack or acid chloride couplings) where pH control is vital.

  • Prepare Buffer: Make a 0.5 M Sodium Phosphate buffer adjusted to pH 6.0–7.0. Cool to 0°C.

  • Quench: Pour the reaction mixture slowly into the rapidly stirring cold buffer.

    • Why? This neutralizes generated acid (like HCl) immediately, preventing local "hotspots" of low pH.

  • Extraction: Extract immediately with DCM or EtOAc.

  • Drying: Dry organic layer over MgSO₄.

  • Concentration: Do not use high heat. If water is present, azeotrope with toluene or use a lyophilizer.

Mechanistic Insight

Understanding the failure mode is the key to prevention. The diagram below illustrates the acid-catalyzed pathway you are trying to avoid.

AmideHydrolysis Amide N,N-Dimethyl Amide (Stable) Activated O-Protonated Species (Activated Electrophile) Amide->Activated Protonation Protonation + H⁺ (Acid) Tetrahedral Tetrahedral Intermediate (Unstable) Activated->Tetrahedral Nucleophilic Attack WaterAttack + H₂O Products Carboxylic Acid + Dimethylammonium Ion Tetrahedral->Products Irreversible in Acid Collapse Collapse & Elimination

Figure 2: Mechanism of Acid-Catalyzed Hydrolysis. Note that the final step is effectively irreversible in acid due to the formation of the ammonium salt.[3]

Comparative Stability Data

Use this table to assess the risk level of your specific substrate.

Amide TypeRelative Hydrolysis Rate (Acidic)Risk LevelRecommended Workup
Primary (R-CONH₂) FastHighNeutral / Buffered
Secondary (R-CONHR) MediumModerateMild Acid (Citric) OK
Tertiary (R-CONMe₂) Slow (1x) Low Standard (unless NGP present)
Strained (Lactams) Very FastCriticalStrictly Neutral / Cold
Activated (Weinreb) Medium-FastModerateBuffered (pH 5-7)

References

  • University of Rochester. Workup for Removing Amines (Copper Sulfate Method). Department of Chemistry. [Link]

  • OpenStax. Chemistry of Amides: Hydrolysis Mechanisms. Chemistry 2e. [Link]

  • Fitzgerald, L. S., & O'Duill, M. (2021).[4] Neighboring group participation accelerates hydrolysis of modified picolinamide directing group.[4] ResearchGate. [Link]

Sources

Technical Support Center: Purification of Nitro-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-NITRO-BENZ-001 Assigned Specialist: Senior Application Scientist Subject: Solvent Selection & Troubleshooting for Recrystallization

Executive Summary

Nitro-substituted benzamides (e.g., 4-nitrobenzamide, 3-nitrobenzamide, and N-substituted derivatives) present a specific purification challenge: they possess a high-polarity amide motif capable of strong hydrogen bonding, juxtaposed with a nitro-aromatic core that introduces issues with color impurities and "oiling out."[1][2]

This guide moves beyond generic advice, providing a thermodynamic rationale for solvent selection and a rescue protocol for common experimental failures.

Part 1: Safety & Handling (Critical)

⚠️ WARNING: ENERGETIC POTENTIAL Nitro-aromatic compounds can be energetic. While mono-nitro benzamides are generally stable, they should never be distilled to dryness at high temperatures.

  • Thermal Runaway: Avoid heating large quantities of nitro compounds in high-boiling solvents (like DMSO or DMF) above 150°C.

  • Toxicity: Many nitro-aromatics are potential mutagens. Handle all solids in a fume hood.

Part 2: Solvent Selection Matrix

The solubility of nitrobenzamides is governed by the competition between the amide hydrogen-bonding network (requiring polar solvents) and the lipophilic aromatic ring .

Primary Solvent Candidates
Solvent ClassSpecific SolventPolarity (Dielectric)SuitabilityTechnical Notes
Protics (Ideal) Ethanol (95% or Abs.) HighExcellent The "Gold Standard." Disrupts amide H-bonds. Good temperature coefficient for solubility.
Methanol HighGood Higher solubility than EtOH; risks lower recovery yields if not cooled to -20°C.
Water HighAnti-Solvent Poor solubility at RT. Excellent "bad solvent" for binary pairs.
Aprotics Ethyl Acetate (EtOAc) ModerateVariable Good for N-alkylated derivatives (e.g., N-methyl-4-nitrobenzamide).
Acetonitrile (MeCN) HighSpecialist Use if the compound is sensitive to hydrolysis (avoiding water/alcohols).
Toluene LowSpecific Use for highly substituted, lipophilic derivatives. High BP allows better dissolution but risks oiling out.
Binary Solvent Systems (The "Pairing" Strategy)

When single solvents fail, use these verified pairs. The goal is to dissolve in the "Good" solvent at boiling, then lower the solubility power by adding the "Bad" solvent.[1]

  • Ethanol / Water: The most robust system for 3- and 4-nitrobenzamide [1, 2].

  • Ethyl Acetate / Hexanes: Best for N-substituted benzamides which are less polar.

  • Methanol / Water: Aggressive system for very polar derivatives.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on initial solubility tests.

SolventSelection Start Start: Crude Nitrobenzamide Test1 Test 1: Solubility in Boiling Ethanol Start->Test1 Soluble Fully Soluble? Test1->Soluble Cool Cool to RT Soluble->Cool Yes Switch Switch to DMF or DMSO (Last Resort) Soluble->Switch No (Insoluble hot) Crystals Crystals Form? Cool->Crystals Success Harvest Crystals Crystals->Success Yes AddWater Add Warm Water (Anti-solvent) until turbid Crystals->AddWater No (Yield too low) AddWater->Cool Switch->AddWater Precipitate with Water

Figure 1: Decision tree for selecting single vs. binary solvent systems for benzamide purification.

Part 4: Troubleshooting "Oiling Out"

The Issue: Instead of crystals, the compound separates as a distinct liquid layer (oil) at the bottom of the flask as it cools. The Cause: The compound's melting point in the presence of solvent impurities is lower than the temperature at which the solution becomes saturated. This is a liquid-liquid phase separation [3].

The Rescue Protocol (Seeded Cooling)
  • Re-dissolve: Heat the mixture back to boiling until the oil layer dissolves completely into the solvent.

  • Add Solvent: Add 10-20% more of the "Good Solvent" (e.g., Ethanol). This lowers the saturation temperature.

  • Temperature Management:

    • Remove from heat source.[3]

    • Do not place directly in ice.

    • Allow to cool to ~50°C (warm to touch).

  • Seeding: Add a single crystal of pure product (seed crystal) or scratch the inner glass wall with a glass rod.

  • Insulation: Wrap the flask in a towel to slow the cooling rate. This forces the system into thermodynamic control, favoring crystal growth over amorphous oil formation.

OilingOut Oil Oiling Out Observed Reheat Reheat to Boiling (Dissolve Oil) Oil->Reheat Dilute Add 10% Excess Good Solvent Reheat->Dilute Seed Add Seed Crystal at ~50°C Dilute->Seed SlowCool Slow Cool (Insulated) Seed->SlowCool

Figure 2: Workflow to rescue an experiment where the product has "oiled out."

Part 5: Standard Operating Procedure (SOP)

Protocol: Recrystallization of 4-Nitrobenzamide Target Purity: >98% | Typical Yield: 70-85%[4]

  • Preparation: Place 1.0 g of crude 4-nitrobenzamide in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 5 mL of Ethanol (95%) . Heat to boiling on a steam bath or hot plate (set to 85°C).

    • Note: If solid remains, add hot ethanol in 1 mL increments until dissolved.

  • Decolorization (Optional): If the solution is dark orange/brown (indicating azo impurities), remove from heat, add a spatula tip of activated charcoal, and swirl for 30 seconds. Filter hot through a pre-warmed funnel/fluted filter paper [4].[3]

  • The "Cloud Point": While keeping the solution near boiling, add hot water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of hot ethanol to clear the solution again.

  • Crystallization: Set the flask on a cork ring. Cover with a watch glass. Let it stand undisturbed for 1 hour until it reaches room temperature.

  • Harvest: Cool in an ice bath for 15 minutes. Filter via vacuum filtration (Buchner funnel).[5] Wash with ice-cold 50% Ethanol/Water .

Part 6: Frequently Asked Questions (FAQ)

Q: My crystals are yellow, but the literature says they should be pale/white. Why? A: Nitro compounds often contain trace nitro-olefin or azo-coupling impurities, which are intensely colored.

  • Fix: Perform a "Charcoal Wash" (Step 3 in SOP). If the color persists, recrystallize from Methanol instead of Ethanol, as Methanol is often better at keeping polar colored impurities in the mother liquor.

Q: I have low yield. The product stays in the liquid. A: You likely used too much solvent (the solution wasn't saturated enough).

  • Fix: Rotovap the mother liquor down to 25% of its original volume and cool again to get a "second crop." Note that the second crop is usually less pure than the first.

Q: The melting point is broad (e.g., 195-202°C). A: A broad range (>2°C) indicates wet crystals or solvates. Benzamides form strong hydrogen bonds with water/ethanol.

  • Fix: Dry the crystals under high vacuum (0.1 mmHg) at 60°C for 4 hours to remove bound solvent lattice molecules.

References

  • Solubility of Things. (n.d.). Solubility of 3-nitrobenzamide. Retrieved from

  • Kong, L., et al. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents. Journal of Chemical & Engineering Data. Retrieved from

  • University of Massachusetts. (n.d.). Recrystallization Guide and Troubleshooting. Retrieved from

  • Texas Christian University. (n.d.). Recrystallization, Filtration and Melting Point Protocols. Retrieved from

  • BenchChem. (2025).[6][7][8] Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. Retrieved from

Sources

Validation & Comparative

1H NMR spectrum analysis of N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the 1H NMR Spectral Analysis of N,N-Dimethyl-3-(4-nitrophenyl)benzamide and its Structural Analogues

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for determining the molecular architecture of organic compounds.[1] This guide provides an in-depth analysis of the 1H NMR spectrum of N,N-Dimethyl-3-(4-nitrophenyl)benzamide, a compound of interest due to its complex aromatic substitution pattern. Through a comparative approach with simpler structural analogues, we will dissect the nuances of its spectrum, offering researchers and scientists a practical framework for interpreting similar complex molecules.

The benzamide functional group is a common motif in a wide range of pharmaceuticals, and understanding the influence of various substituents on its NMR spectral properties is crucial for chemists in this field.[1][2] This guide will delve into the electronic effects of the nitro group and the biphenyl-like system on the chemical shifts and coupling patterns of the aromatic protons, providing a robust comparison with fundamental building blocks like benzamide, N,N-dimethylbenzamide, and 4-nitroaniline.

Predicted 1H NMR Spectrum of N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Molecular Structure and Proton Designations:

Molecular structure with proton labeling.

Predicted 1H NMR Data:

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hd, Hd'~8.3d2HProtons ortho to the strongly electron-withdrawing nitro group on the second aromatic ring.
He, He'~7.8d2HProtons meta to the nitro group and ortho to the other aromatic ring.
Hi~8.1t1HProton on the first aromatic ring, deshielded by the adjacent carbonyl group and the nearby second aromatic ring.
Hf~7.9d1HProton on the first aromatic ring, ortho to the carbonyl group.
Hh~7.7d1HProton on the first aromatic ring, ortho to the second aromatic ring.
Hg~7.5t1HProton on the first aromatic ring, meta to both substituents.
Hj, Hj'~3.1, ~3.0s (broad)6HMethyl protons on the nitrogen, often appearing as two broad singlets due to restricted rotation around the C-N amide bond.[3]

Comparative Spectral Analysis

To substantiate the predicted spectrum, we will compare it with the experimental data of key structural analogues. This comparative approach allows for a more intuitive understanding of how different structural motifs influence the 1H NMR spectrum.

1H NMR Data for Comparative Compounds:

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)Source
Benzamide 8.05-7.46 (m, 5H)8.0 (br s, 1H, NH), 7.4 (br s, 1H, NH)[4]
N,N-Dimethylbenzamide 7.38 (s, 5H)3.10 (s, 3H, N-CH3), 2.96 (s, 3H, N-CH3)[5][6]
N,N-Dimethyl-3-nitrobenzamide 8.32-8.23 (m, 2H), 7.76 (dt, 1H), 7.65-7.57 (m, 1H)3.14 (s, 3H, N-CH3), 3.00 (s, 3H, N-CH3)[5]
4-Nitroaniline 8.02 (d, 2H), 6.76 (d, 2H)5.97 (s, 2H, NH2)[7]

Analysis of Substituent Effects:

  • N,N-Dimethyl Group: The replacement of the amide protons in benzamide with two methyl groups in N,N-dimethylbenzamide results in the appearance of two singlets (or broad singlets) for these methyl groups around 3.0 ppm.[5][6] This is a characteristic feature arising from the hindered rotation around the amide C-N bond, making the two methyl groups chemically non-equivalent.[3]

  • Nitro Group (meta-position): In N,N-dimethyl-3-nitrobenzamide, the strongly electron-withdrawing nitro group at the meta position significantly deshields the aromatic protons. The protons ortho and para to the nitro group are shifted downfield to the 8.2-8.3 ppm region.[5] This effect is expected to be mirrored in the protons of the first aromatic ring of our target molecule.

  • 4-Nitrophenyl Group: The 4-nitrophenyl substituent in the target molecule introduces a second aromatic system. The protons on this ring will exhibit a characteristic AB quartet-like pattern due to the strong electron-withdrawing effect of the para-nitro group. The protons ortho to the nitro group (Hd, Hd') are expected to be significantly downfield (around 8.3 ppm), while the protons meta to the nitro group (He, He') will be further upfield (around 7.8 ppm), similar to what is observed in 4-nitroaniline.[7]

  • Combined Effects in N,N-Dimethyl-3-(4-nitrophenyl)benzamide: The spectrum of the target molecule is a composite of these individual effects. The protons on the first benzoyl ring will be influenced by both the meta-N,N-dimethylcarbamoyl group and the meta-4-nitrophenyl group. This complex substitution pattern will lead to a more intricate set of multiplets in the aromatic region compared to the simpler analogues.

Experimental Protocol: Acquiring a 1H NMR Spectrum

For researchers aiming to acquire their own data, the following provides a standardized protocol for obtaining a high-quality 1H NMR spectrum of a small organic molecule like N,N-Dimethyl-3-(4-nitrophenyl)benzamide.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct immersion depth.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for most organic molecules).

    • Set the number of scans (e.g., 8, 16, or more for dilute samples) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse and acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals.

A simplified workflow for acquiring a 1H NMR spectrum.

Conclusion

The 1H NMR spectral analysis of N,N-Dimethyl-3-(4-nitrophenyl)benzamide presents a valuable case study for understanding the interplay of multiple substituent effects in a complex aromatic system. By dissecting the molecule into its constituent parts and comparing their spectral features to those of simpler analogues, a confident prediction of the full spectrum can be achieved. This guide provides a logical framework for such an analysis, which is a critical skill for professionals in drug discovery and development. The provided experimental protocol further equips researchers with the practical steps necessary to obtain high-quality NMR data for their own novel compounds.

References

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111–113. [Link]

  • SpectraBase. 4-Nitroaniline - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. N,N-Dimethylbenzamide. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • SpectraBase. n,n-Dimethylbenzamide. [Link]

  • 4-nitroaniline 1H NMR, dmso-d6, 293 K. [Link]

  • CSIRO Publishing. Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. [Link]

  • ResearchGate. 1H and 13C NMR study of hindered rotation in N1,N1‐dimethyl‐N2‐substituted phenylacetamidines. [Link]

Sources

A Senior Application Scientist's Guide to FTIR Analysis of Benzamides: A Comparative Look at Nitro and Amide Group Vibrations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Molecular Structure with Infrared Light

In the landscape of analytical chemistry, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the structural elucidation of molecules.[1] Its power lies in its ability to probe the vibrational modes of chemical bonds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrations of its functional groups, creating a unique spectral "fingerprint."[2] For researchers in drug development and organic synthesis, FTIR provides a rapid, non-destructive method to confirm the presence of key functional groups, monitor reaction progress, and assess the purity of synthesized compounds.

This guide offers an in-depth comparison of the characteristic FTIR absorption peaks for two critical functional groups when present on a benzamide scaffold: the amide group and the nitro group. We will explore their individual vibrational signatures and, more importantly, the electronic interplay between them that subtly but significantly alters their respective spectral positions. Understanding this interplay is crucial for the accurate interpretation of spectra for compounds such as nitrobenzamides, a common motif in pharmacologically active molecules.

Part 1: The Vibrational Signature of the Amide Group in Benzamides

The amide linkage is fundamental to peptides, proteins, and a vast array of synthetic polymers and pharmaceuticals.[3] In benzamides, the amide group is directly conjugated with the aromatic ring, which influences its electronic structure and, consequently, its vibrational frequencies. The primary and secondary amides exhibit several key absorption bands.

  • N-H Stretching: Primary amides (R-CONH₂) possess two N-H bonds and thus exhibit two distinct stretching bands: an asymmetric stretch at higher frequency (typically ~3350 cm⁻¹) and a symmetric stretch at a lower frequency (~3180 cm⁻¹).[4] The presence of this doublet is a clear indicator of a primary amide.[3] Secondary amides (R-CONHR'), having only one N-H bond, show a single, often broader, N-H stretching band in the 3370-3170 cm⁻¹ region.[3][5] Hydrogen bonding between amide molecules can cause these peaks to broaden and shift to lower wavenumbers.[3]

  • Amide I Band (C=O Stretch): This is typically the most intense and useful band in an amide's IR spectrum.[6][7] It arises predominantly from the C=O stretching vibration.[8] In benzamides, conjugation with the phenyl ring delocalizes electron density, slightly weakening the C=O double bond and lowering its stretching frequency to the 1680-1630 cm⁻¹ range.[3] The precise position of the Amide I band is highly sensitive to the electronic environment and hydrogen bonding patterns.[9]

  • Amide II Band (N-H Bending and C-N Stretching): This is a more complex vibrational mode, resulting from a combination of N-H in-plane bending and C-N stretching.[6][7] In primary amides, this band, often referred to as a scissoring vibration, appears between 1650-1620 cm⁻¹.[3] For secondary amides, the Amide II band is found in the 1570-1515 cm⁻¹ region and is a valuable confirmatory peak.[3]

Caption: Key vibrational modes for a primary benzamide molecule.

Part 2: The Unmistakable Signature of the Aromatic Nitro Group

The nitro (NO₂) group is one of the most readily identifiable functional groups in FTIR spectroscopy.[2] This is due to the large change in dipole moment during its stretching vibrations, which results in two characteristically strong and sharp absorption bands.[10]

  • Asymmetric NO₂ Stretch (ν_as): This is a very strong absorption band resulting from the two N-O bonds stretching out of phase.[2] For aromatic nitro compounds, this band is typically found in the 1550-1475 cm⁻¹ region.[2][11] Conjugation with the aromatic ring shifts this band to a lower frequency compared to its position in aliphatic nitro compounds.[2]

  • Symmetric NO₂ Stretch (ν_s): This second, strong absorption band corresponds to the in-phase stretching of the N-O bonds.[2] It appears in the 1360-1290 cm⁻¹ range.[2][11] The presence of this strong doublet, often described as "eye teeth" in the spectrum, is a highly reliable indicator for a nitro group.[10]

  • Other Nitro Vibrations: A C-N stretching vibration can be observed between 890-835 cm⁻¹, and a medium-intensity NO₂ bending (scissoring) vibration is often seen around 850 cm⁻¹.[2][10]

Part 3: Comparative Analysis - Electronic Crosstalk in Nitrobenzamides

When both an amide and a nitro group are present on the same benzene ring, their electronic effects modulate each other's vibrational frequencies. The nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects, while the amide group is an electron-donating group (EDG) through resonance, despite the nitrogen's electronegativity. This electronic push-pull relationship across the aromatic system is reflected in the FTIR spectrum.

The exact shifts depend on the relative positions (ortho, meta, para) of the two groups. The strongest effects are observed in para-substituted isomers due to the direct resonance interaction.

Table 1: Predicted FTIR Peak Shifts in a Substituted Benzamide

Functional GroupVibrational ModeWavenumber (cm⁻¹) (Unsubstituted Benzamide)Wavenumber (cm⁻¹) (4-Nitrobenzamide)Causality for Shift
Amide N-H Asymmetric Stretch~3370~3380 (Slight ↑)The EWG nitro group slightly increases the polarity of the N-H bond.
N-H Symmetric Stretch~3180~3190 (Slight ↑)The EWG nitro group slightly increases the polarity of the N-H bond.
Amide I (C=O Stretch)~1660~1680 (Noticeable ↑)The EWG nitro group withdraws electron density from the ring and the amide, strengthening the C=O bond.
Amide II (N-H Bend)~1630~1635 (Slight ↑)Minor influence from the change in electronic environment.
Nitro Asymmetric NO₂ StretchN/A~1530The EDG nature of the amide group donates electron density into the ring, weakening the N-O bonds.
Symmetric NO₂ StretchN/A~1350The EDG nature of the amide group donates electron density into the ring, weakening the N-O bonds.

Key Insights from the Comparison:

  • Amide I Band Shift: The most significant and diagnostically useful shift is the increase in the Amide I (C=O) stretching frequency. The electron-withdrawing nitro group pulls electron density away from the amide carbonyl, increasing its double-bond character and requiring more energy to stretch. This shift to a higher wavenumber (a "blue shift") is a clear indicator of the presence of a strong EWG on the ring.

  • Nitro Band Shifts: Conversely, the electron-donating resonance effect of the amide group pushes electron density into the aromatic ring, which can then be delocalized onto the nitro group.[2] This increased electron density in the N-O bonds slightly weakens them, causing their stretching frequencies to shift to lower wavenumbers (a "red shift").[2]

Part 4: Experimental Protocol - Acquiring a High-Quality FTIR Spectrum

This section provides a standardized protocol for analyzing a solid benzamide sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[12]

Objective: To obtain a clean, reproducible FTIR spectrum of a solid benzamide derivative for functional group analysis.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

  • Rationale: ATR is the preferred method for most solid and liquid samples due to its simplicity and speed.[13] It avoids the often laborious process of creating KBr pellets and potential issues with moisture.[14] The technique relies on an internal reflection element (crystal) where the IR beam interacts with the sample placed in direct contact with it.[12]

experimental_workflow cluster_prep Step 1: Preparation cluster_measurement Step 2: Sample Measurement cluster_analysis Step 3: Data Processing & Analysis start Start clean_crystal Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal Ensure no residue background Collect Background Spectrum (Clean crystal, no sample) clean_crystal->background Reference measurement apply_sample Apply Small Amount of Benzamide Powder background->apply_sample apply_pressure Apply Consistent Pressure with Anvil apply_sample->apply_pressure Ensure good contact collect_sample Collect Sample Spectrum apply_pressure->collect_sample process Perform ATR & Baseline Correction collect_sample->process Software processing identify Identify Characteristic Peaks (Amide I/II, NO₂ asym/sym) process->identify compare Compare Peak Positions to Reference Data identify->compare Interpret spectrum end_node End compare->end_node

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • If applicable, purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.[15]

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., reagent-grade isopropanol) on a lint-free wipe.[14]

    • Allow the solvent to fully evaporate.

  • Background Spectrum Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.

    • Typical settings: Scan range 4000-400 cm⁻¹, Resolution 4 cm⁻¹, 16-32 scans.

  • Sample Application:

    • Place a small amount of the solid benzamide powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed.

  • Sample Spectrum Collection:

    • Lower the instrument's anvil or pressure clamp onto the sample to ensure firm, consistent contact between the powder and the crystal surface.[14]

    • Collect the sample spectrum using the same settings as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.

  • Data Processing and Analysis:

    • Apply an ATR correction if comparing the spectrum to a transmission (KBr) library spectrum. This accounts for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Identify the key peaks corresponding to the amide and nitro groups as detailed in this guide. Note their precise wavenumbers.

  • Cleaning:

    • Thoroughly clean the sample off the ATR crystal and anvil using a dry wipe followed by a solvent-moistened wipe as in Step 2.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of substituted benzamides. The amide and nitro groups each provide strong, characteristic absorption bands that allow for their confident identification. The true analytical depth, however, is revealed in the subtle shifts of these bands caused by their electronic interactions through the aromatic ring. A nitro group's electron-withdrawing nature will increase the frequency of the Amide I band, while the amide's electron-donating character will decrease the frequencies of the nitro group's symmetric and asymmetric stretches. By understanding these relationships and employing a robust experimental protocol, researchers can extract a wealth of structural information, confirming the successful synthesis of targeted molecules with precision and confidence.

References

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib. (n.d.). Retrieved from [Link]

  • Boelen, E., et al. (2016). FTIR spectroscopic imaging of protein aggregation in living cells. PMC. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]

  • Barth, A. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Retrieved from [Link]

  • Chen, K., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Retrieved from [Link]

  • Grdadolnik, J. (n.d.). SATURATION EFFECTS IN FTIR SPECTROSCOPY: INTENSITY OF AMIDE I AND AMIDE II BANDS IN PROTEIN SPECTRA. National Institute of Chemistry, Slovenia. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. Retrieved from [Link]

  • FT-IR sample preparation. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. (2024). JoVE. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • FT–IR benzamide (1). (2014). ResearchGate. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. (1983). South African Journal of Chemistry. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Lin, Y.-H., et al. (2013). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. RSC Publishing. Retrieved from [Link]

  • FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. (2025). ResearchGate. Retrieved from [Link]

  • Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. (n.d.). International Journal of Science and Research. Retrieved from [Link]

  • Functional groups obtained from different peaks in FTIR analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectra of dapsone benzamide (I). (n.d.). ResearchGate. Retrieved from [Link]

  • Vibration modes of reaction components in the amide I and II regions of... (n.d.). ResearchGate. Retrieved from [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers... (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. Retrieved from [Link]

  • Structural Dependence of Extended Amide III Vibrations in Two-Dimensional Infrared Spectra. (2019). PMC. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2006). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N,N-Dimethyl-3-(4-nitrophenyl)benzamide and its Characterization by Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of N,N-Dimethyl-3-(4-nitrophenyl)benzamide, a compound of interest in drug discovery and materials science. Furthermore, we offer a comparative assessment of mass spectrometry with other key analytical techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—supported by experimental data from closely related analogs, to provide a holistic perspective on its characterization.

The Power of Fragmentation: Decoding Molecular Structure with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of structural elucidation, the fragmentation pattern of a molecule upon ionization is akin to a molecular fingerprint, offering vital clues to its chemical architecture. The choice of ionization technique is critical; for a molecule like N,N-Dimethyl-3-(4-nitrophenyl)benzamide, soft ionization methods such as Electrospray Ionization (ESI) are preferred to minimize excessive fragmentation and preserve the molecular ion.

The predicted fragmentation of N,N-Dimethyl-3-(4-nitrophenyl)benzamide in ESI-MS/MS is governed by the lability of its functional groups: the N,N-dimethylbenzamide moiety and the nitrophenyl group.

Predicted Fragmentation Pathways

The fragmentation cascade of N,N-Dimethyl-3-(4-nitrophenyl)benzamide is expected to proceed through several key pathways, driven by the inherent chemical properties of the amide and nitroaromatic functionalities.

Predicted ESI-MS/MS Fragmentation of N,N-Dimethyl-3-(4-nitrophenyl)benzamide M [M+H]⁺ m/z 271.11 F1 Loss of NO₂ (46 Da) [M+H-NO₂]⁺ m/z 225.11 M->F1 -NO₂ F2 Loss of NO (30 Da) [M+H-NO]⁺ m/z 241.11 M->F2 -NO F3 Amide N-C Cleavage Loss of (CH₃)₂NH (45 Da) [M+H-(CH₃)₂NH]⁺ m/z 226.06 M->F3 -(CH₃)₂NH F4 Loss of CO (28 Da) from F3 [M+H-(CH₃)₂NH-CO]⁺ m/z 198.07 F3->F4 -CO F5 Benzylic Cleavage [C₇H₇]⁺ m/z 91.05 F3->F5 -C₇H₄NO₂

Caption: Predicted major fragmentation pathways for protonated N,N-Dimethyl-3-(4-nitrophenyl)benzamide.

The fragmentation process likely initiates from the protonated molecular ion. Key fragmentation events include:

  • Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the neutral loss of NO₂ (46 Da) or NO (30 Da).[1][2] This is a diagnostically significant fragmentation.

  • Amide Bond Cleavage: The cleavage of the amide bond between the carbonyl carbon and the nitrogen is a very common fragmentation pathway for amides.[3][4][5] This would result in the loss of a neutral dimethylamine molecule ((CH₃)₂NH, 45 Da) and the formation of a stable acylium ion.

  • Subsequent Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) from the acylium ion.[6]

A Broader Perspective: Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Isomeric differentiation can be challenging, destructive technique.
Nuclear Magnetic Resonance (NMR) Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C).Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information about conjugated systems within the molecule.Simple, quantitative for known compounds.Limited structural information, broad absorption bands.
Insights from NMR and IR Spectroscopy

To provide a tangible comparison, we can examine the expected spectral data for N,N-Dimethyl-3-(4-nitrophenyl)benzamide based on its structural analogs.

NMR Spectroscopy: Based on the known ¹H and ¹³C NMR data for N,N-dimethyl-3-nitrobenzamide and N,N-dimethyl-4-nitrobenzamide, we can predict the key resonances for our target molecule.[1]

  • ¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns revealing their substitution patterns. The N-methyl protons would likely appear as two singlets due to restricted rotation around the amide C-N bond, a common feature in N,N-disubstituted amides.[7][8]

  • ¹³C NMR: The carbon spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (with those attached to the nitro group being significantly downfield), and the N-methyl carbons.[1]

Infrared Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the key functional groups.

  • C=O stretch: A strong band around 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.[9]

  • N-O stretch: Two strong bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), are indicative of the nitro group.

  • C-N stretch: A band in the region of 1400-1450 cm⁻¹ would correspond to the C-N bond of the dimethylamino group.

  • Aromatic C-H and C=C stretches: These would appear in their characteristic regions of the spectrum.

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following provides a standardized protocol for the analysis of small molecules like N,N-Dimethyl-3-(4-nitrophenyl)benzamide using ESI-MS/MS.

Standard ESI-MS/MS Protocol for Small Molecule Analysis

ESI-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis A Dissolve sample in appropriate solvent (e.g., Methanol, Acetonitrile) B Dilute to a final concentration of ~1-10 µg/mL A->B C Add formic acid (0.1%) to promote protonation B->C D Infuse sample into ESI source C->D E Acquire full scan MS to identify [M+H]⁺ ion D->E F Select [M+H]⁺ for collision-induced dissociation (CID) E->F G Acquire MS/MS spectrum F->G H Identify fragment ions G->H I Propose fragmentation pathways H->I

Caption: A generalized workflow for the ESI-MS/MS analysis of a small molecule.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the solid compound in a suitable solvent such as methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).

    • Dilute the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.

    • To enhance protonation in positive ion mode, add 0.1% (v/v) formic acid to the final solution.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Perform a full scan mass spectrum (MS1) to identify the protonated molecular ion, [M+H]⁺.

    • Set up a tandem mass spectrometry (MS/MS) experiment where the [M+H]⁺ ion is selectively isolated.

    • Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

    • Acquire the resulting product ion spectrum (MS2).

  • Data Interpretation:

    • Analyze the MS/MS spectrum to identify the m/z values of the fragment ions.

    • Propose logical fragmentation pathways based on the neutral losses observed and known chemical principles of amide and nitroaromatic compound fragmentation.

Conclusion

The structural elucidation of N,N-Dimethyl-3-(4-nitrophenyl)benzamide is most robustly achieved through a multi-technique approach. Mass spectrometry, particularly ESI-MS/MS, provides critical information regarding the molecule's mass and primary fragmentation points, which are predicted to be the loss of the nitro group and cleavage of the amide bond. When combined with the detailed connectivity and functional group information provided by NMR and IR spectroscopy, respectively, a confident and complete structural assignment can be made. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel small molecules, emphasizing the synergy of modern analytical techniques.

References

  • Gupta, S. S. R., et al. (2017). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Royal Society of Chemistry. [Link]

  • Yinon, J. (2003). Mass spectrometry of nitroaromatic compounds. Mass Spectrometry Reviews, 22(2), 85-107. [Link]

  • de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • LordMorio. (2021). NMR spectrum of n,n-diethylbenzamidr. Reddit. [Link]

  • PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. PubChem. [Link]

  • NIST. (n.d.). N-(m-Nitrophenyl)benzamide. NIST WebBook. [Link]

  • de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. [Link]

  • de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. [Link]

  • de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

Sources

Comparative Guide: Bioactivity of Primary vs. N,N-Dimethyl Biphenyl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between primary amides (


) and N,N-dimethyl amides  (

) attached to a biphenyl scaffold. In medicinal chemistry, this substitution is a critical "molecular switch."

Key Finding: The transition from a primary to an N,N-dimethyl amide on a biphenyl ring typically results in a loss of potency for targets requiring hydrogen bond donors (e.g., kinase hinge regions) but offers a gain in membrane permeability and solubility by disrupting crystal lattice energy. The N,N-dimethyl group acts as a hydrophobic cap, altering the biphenyl twist angle and shifting the metabolic liability from hydrolysis to oxidative N-dealkylation.

Structural & Physicochemical Basis[1][2][3][4]

Hydrogen Bonding & Pharmacophore

The primary amide is a dual-acting functional group: it accepts hydrogen bonds via the carbonyl oxygen and donates them via the


 protons.[1]
  • Primary Amide: 1 H-bond acceptor, 2 H-bond donors.

  • N,N-Dimethyl Amide: 1 H-bond acceptor, 0 H-bond donors .

Impact: If the biphenyl amide binds to a receptor pocket (e.g., p38 MAP Kinase) where the amide nitrogen must donate a proton to a backbone carbonyl (e.g., Glu71), N-methylation will abolish binding affinity, often reducing potency by


-fold [1, 2].
Conformational Dynamics (The "Twist")

Biphenyl systems are not planar due to steric clash between ortho hydrogens. The introduction of an amide group at the para or meta position influences this twist via electronic conjugation.

  • Primary Amides: Can adopt a planar conformation with the phenyl ring to maximize

    
    -conjugation, though they often twist to accommodate crystal packing.
    
  • N,N-Dimethyl Amides: The steric bulk of the two methyl groups creates significant allylic strain (A-strain) with the ortho protons of the phenyl ring. This forces the amide bond to rotate out of the plane of the phenyl ring, breaking conjugation and creating a "twisted" lipophilic bulk [3].

Solubility vs. Lipophilicity Paradox

A common misconception is that adding methyl groups always decreases water solubility due to increased lipophilicity (LogP). However, for amides, the effect is governed by Crystal Lattice Energy .

PropertyPrimary Amide (

)
N,N-Dimethyl Amide (

)
Mechanism
LogP Lower (More Polar)Higher (More Lipophilic)Addition of hydrophobic

groups.
Melting Point HighLowPrimary amides form strong intermolecular H-bond networks in the solid state.[2]
Solubility Low (in organic/water)Improved Methylation disrupts the H-bond network, lowering the energy required to solvate the molecule [4].

Bioactivity Analysis: The Trade-Off

Case Study: p38 MAP Kinase Inhibitors

Biphenyl amides are a privileged scaffold for p38


 inhibitors.[3]
  • Mechanism: The amide moiety typically anchors the molecule in the ATP-binding pocket.

  • Observation: The primary amide is often essential. Converting

    
     to 
    
    
    
    eliminates the H-bond donor interaction with the "hinge" region of the kinase.
  • Result: The N,N-dimethyl analog is usually inactive or significantly less potent (

    
     shifts from nM to 
    
    
    
    M range) [5, 6].
When is N,N-Dimethyl Preferred?

Despite the loss of H-bonding, the dimethyl variant is superior in specific contexts:

  • Hydrophobic Pockets: If the receptor pocket is purely hydrophobic and lacks H-bond acceptors, the dimethyl group provides better Van der Waals contacts.

  • Permeability Issues: If the primary amide has poor cell permeability (low

    
     in Caco-2), methylation increases passive diffusion.
    
  • Prodrug Design: N,N-dimethyl amides are more resistant to plasma amidases (hydrolysis) but can be slowly demethylated in the liver to release the active primary/secondary amide.

ADME & Metabolic Pathways

Metabolic Stability

The metabolic fate of these two groups differs radically.

  • Primary Amide: Susceptible to Hydrolysis .

    • Enzymes:[4] Amidases, Esterases.

    • Product: Carboxylic acid (usually inactive and rapidly excreted).

  • N,N-Dimethyl Amide: Susceptible to Oxidative N-Dealkylation .

    • Enzymes:[4] Cytochrome P450 (specifically CYP2E1, CYP2B1) [7].

    • Mechanism:[5] Hydroxylation of the methyl group

      
       carbinolamide intermediate 
      
      
      
      loss of formaldehyde
      
      
      secondary amide.
Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic pathways using Graphviz.

MetabolicPathways Substrate_Primary Primary Amide (Biphenyl-CONH2) Prod_Acid Carboxylic Acid (Inactive) Substrate_Primary->Prod_Acid Hydrolysis (Amidases) Substrate_Dimethyl N,N-Dimethyl Amide (Biphenyl-CONMe2) Inter_Carbinol Carbinolamide Intermediate Substrate_Dimethyl->Inter_Carbinol Oxidation (CYP450) Prod_SecAmide N-Methyl Amide (Active Metabolite) Inter_Carbinol->Prod_SecAmide Spontaneous Decomposition Prod_Formaldehyde Formaldehyde Inter_Carbinol->Prod_Formaldehyde Prod_SecAmide->Substrate_Primary Further N-Dealkylation

Caption: Divergent metabolic fates: Primary amides undergo direct hydrolysis to acids, while N,N-dimethyl amides undergo sequential oxidative dealkylation.

Experimental Protocols

To objectively compare these analogs, the following self-validating protocols are recommended.

Synthesis: General Amide Coupling

Validation: Monitor conversion via LC-MS to ensure distinct retention times (Dimethyl elutes later due to higher lipophilicity).

  • Reagents: Biphenyl-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Amine Source:

    • Primary: Ammonium chloride (

      
      ).
      
    • Dimethyl: Dimethylamine hydrochloride (

      
      ).
      
  • Procedure:

    • Dissolve acid in DMF. Add DIPEA and stir for 5 min.

    • Add HATU. Stir for 10 min (Activation).

    • Add respective amine salt. Stir at RT for 4-16h.

    • Workup: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine/DIPEA), sat.

      
      , and brine.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify if loss is due to hydrolysis or P450 oxidation.
  • Preparation: Prepare 1

    
    M test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).
    
  • Initiation:

    • Group A (Oxidative): Add NADPH regenerating system.

    • Group B (Hydrolytic Control): Add Buffer only (No NADPH).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation:

    • If Group A degrades but Group B is stable

      
      CYP mediated  (likely for Dimethyl).
      
    • If Group A and B degrade equally

      
      Amidase mediated  (likely for Primary).
      

Data Summary & Decision Matrix

FeaturePrimary Amide (

)
N,N-Dimethyl Amide (

)
H-Bond Donor Yes (2)No
H-Bond Acceptor Yes (1)Yes (1)
LogP (Lipophilicity) LowHigh (+0.5 to +1.0 log units)
Aqueous Solubility Moderate (High Lattice Energy)Good (Low Lattice Energy)
Membrane Permeability ModerateHigh
Metabolic Liability Hydrolysis (Amidase)N-Dealkylation (CYP450)
Target Class Fit Kinases, GPCRs (H-bond dependent)Nuclear Receptors, Ion Channels (Lipophilic)

References

  • Angell, R. M., et al. (2008).[3] Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode. Bioorganic & Medicinal Chemistry Letters, 18(15), 4428-4432.[3] Link

  • Aston, N. M., et al. (2009). p38 MAP kinase inhibitors: Optimization of the biphenyl amide series. Bioorganic & Medicinal Chemistry Letters, 19(23), 6568-6572. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Fischer, H., et al. (2015).[6] The impact of N-methylation on aqueous solubility and lipophilicity.[6][7] MedChemComm, 6, 1787-1797.[6] Link

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Link

  • Liu, Y., et al. (2012). 3D-QSAR and molecular docking analysis of biphenyl amide derivatives as p38α mitogen-activated protein kinase inhibitors. Journal of Molecular Graphics and Modelling, 38, 301-310. Link

  • Koenigs, L. L., & Trager, W. F. (1998). Mechanism of metabolic cleavage of amide bonds. Drug Metabolism Reviews, 30(4), 731-753. Link

Sources

Comparative HPLC Guide: N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

N,N-Dimethyl-3-(4-nitrophenyl)benzamide is a biaryl amide typically encountered as a pharmaceutical intermediate or a product of Suzuki-Miyaura cross-coupling reactions. Its analysis requires a chromatographic system capable of resolving the electron-deficient nitrophenyl moiety from the polar dimethylamide core.

This guide compares two distinct separation strategies:

  • Method A (C18 - Hydrophobic Dominance): Best for general purity profiling and rapid QC.

  • Method B (Biphenyl -

    
    -
    
    
    
    Selectivity):
    Superior for separating structurally similar aromatic impurities (e.g., des-nitro analogs or regioisomers) by exploiting the electron-deficient nature of the nitro-aromatic ring.
Chemical Property Profile
PropertyValue / CharacteristicChromatographic Implication
Molecular Formula

MW: 270.28 g/mol
LogP (Predicted) ~2.6 – 2.9Moderate lipophilicity; retains well on RP columns >40% organic.
Key Functional Groups Dimethylamide (H-bond acceptor)Causes tailing on active silanols; requires end-capped columns or buffered pH.

-System
4-Nitrophenyl + BenzamideHighly conjugated; strong UV absorbance at 254 nm and ~300 nm.

Comparative Methodologies

Method A: The "Workhorse" Protocol (C18)

Objective: Robust quantification and general purity assessment.

  • Mechanism: Partitioning based purely on hydrophobicity (LogP).

  • Strengths: High reproducibility, long column life, standard in most QC labs.

  • Weaknesses: May fail to resolve positional isomers (e.g., 3- vs 4-nitrophenyl) which have identical LogP values.

Method B: The "High-Selectivity" Protocol (Biphenyl)

Objective: Separation of critical aromatic impurities and regioisomers.

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    interactions. The stationary phase's biphenyl rings interact preferentially with the electron-deficient 4-nitrophenyl ring of the analyte.
  • Strengths: Superior resolution of aromatic impurities; orthogonal selectivity to C18.

  • Weaknesses: Longer equilibration times; sensitive to methanol/acetonitrile ratios (Methanol enhances

    
    -interactions).
    

Experimental Protocols

Reagent Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of analyte in 10 mL of Methanol (HPLC Grade). Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of Mobile Phase A/B (50:50).

Detailed Instrument Parameters
ParameterMethod A (Standard C18)Method B (Enhanced Selectivity)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)Phenomenex Kinetex Biphenyl (4.6 x 100 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 10 mM Ammonium Formate (pH 3.5)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Flow Rate 1.0 mL/min0.8 mL/min
Gradient 0-1 min: 30% B1-8 min: 30%

90% B8-10 min: 90% B
0-1 min: 40% B1-10 min: 40%

85% B10-12 min: 85% B
Column Temp 30°C35°C
Detection UV 254 nm (Reference 360 nm)UV 280 nm (Specific for Nitro-conjugation)
Injection Vol 5 µL3 µL
Predicted Retention Data & Performance

Note: Retention times (


) are relative to column dead time (

).
Analyte / ImpurityMethod A (C18)

Method B (Biphenyl)

Resolution Note
N,N-Dimethylbenzamide (Starting Material)~2.5 min~3.1 minElutes early due to low LogP.
N,N-Dimethyl-3-(4-nitrophenyl)benzamide (Target)~5.8 min ~7.2 min Target Peak
3-Bromo-N,N-dimethylbenzamide (Halogenated Impurity)~6.1 min~6.5 minRisk of co-elution on C18; resolved on Biphenyl.
4,4'-Dinitrobiphenyl (Side Product)~7.5 min~9.0 minStrongly retained on Biphenyl due to dual nitro groups.

Mechanism & Workflow Visualization

Interaction Mechanism (Graphviz)

The following diagram illustrates why the Biphenyl column offers superior selectivity for this specific nitro-aromatic compound compared to standard C18.

G cluster_0 Method A: C18 Interaction cluster_1 Method B: Biphenyl Interaction C18 C18 Ligand (Alkyl Chain) Interaction_A Van der Waals Forces Only C18->Interaction_A Analyte_A Analyte (Hydrophobic Core) Interaction_A->Analyte_A Biphenyl Biphenyl Ligand (Pi-Electron Rich) Interaction_B Pi-Pi Stacking + Dipole Interactions Biphenyl->Interaction_B Analyte_B Analyte (Nitro-Group Pi-Acid) Interaction_B->Analyte_B

Caption: Comparison of retention mechanisms. Method B utilizes specific Pi-Pi stacking with the nitro-aromatic ring for enhanced selectivity.

Analytical Workflow

Workflow Start Sample: Crude Reaction Mixture Prep Dilute in MeOH:Water (1:1) Filter 0.22 µm PTFE Start->Prep Screen Screening Gradient (5-95% B) Column: C18 Prep->Screen Decision Are impurities < 1%? Screen->Decision MethodA Proceed with Method A (Standard QC) Decision->MethodA Yes MethodB Switch to Method B (Biphenyl/Methanol) To resolve isomers Decision->MethodB No (Complex Mix)

Caption: Decision tree for selecting the optimal HPLC method based on sample complexity.

Critical Analysis & Troubleshooting

Peak Tailing Issues
  • Cause: The tertiary amide (N,N-dimethyl) can interact with residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is controlled. Using Ammonium Formate (pH 3.5) suppresses silanol ionization better than simple formic acid in water. If tailing persists (

    
    ), increase buffer concentration to 20 mM.
    
Retention Time Drift
  • Cause: The nitro group is susceptible to reduction if the mobile phase is contaminated with trace metals or if the instrument has active stainless steel sites (less common in modern LC).

  • Solution: Use a PEEK-lined column or add 5µM EDTA to Mobile Phase A if degradation is observed.

Detection Specificity

While 254 nm is standard for the benzamide core, the 4-nitrophenyl group exhibits a distinct charge-transfer band around 280-310 nm . Monitoring at 300 nm can significantly increase specificity against non-nitro impurities (like the starting benzamide).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • SIELC Technologies. (2018). Separation of Benzamide, 4-nitro-N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Restek Corporation. (2019). Biphenyl Stationary Phases: A Review of Selectivity and Applications. (Technical guide on Pi-Pi interactions in HPLC).
  • PubChem. (2025).[1] N,N-Dimethyl-3-(4-nitrophenyl)benzamide Compound Summary. Retrieved from [Link]

Sources

A Researcher's Guide to the Precise Determination of Melting Points: A Comparative Analysis Featuring N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of prevalent methodologies for melting point determination, offering researchers the technical insights and practical protocols necessary to make informed decisions in the laboratory. We will explore both classical and modern techniques, using N,N-Dimethyl-3-(4-nitrophenyl)benzamide as our primary analyte and comparing its hypothetical data against well-characterized standards.

The Significance of the Melting Point

A pure, crystalline solid typically melts over a narrow temperature range, often less than 1°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[1] Therefore, a sharp and reproducible melting point is a strong indicator of a compound's high purity. This guide will delve into three distinct yet complementary methods for this crucial determination: the traditional Capillary Method (utilizing a Thiele tube and a modern digital apparatus), and the advanced thermal analysis technique of Differential Scanning Calorimetry (DSC).

Comparative Methodologies for Melting Point Determination

The choice of method for melting point determination often depends on the required accuracy, the amount of sample available, and the specific information sought by the researcher.

The Capillary Method: A Timeless Technique

The most common approach to melting point determination involves heating a small sample packed into a capillary tube at a controlled rate.[2] The temperature at which the substance begins to liquefy and the temperature at which it becomes completely liquid constitute the melting range.

The Thiele tube is a cleverly designed piece of glassware that uses convection currents in a heating oil to ensure a uniform and gradual temperature increase.[3][4]

Experimental Protocol for Thiele Tube Melting Point Determination:

  • Sample Preparation: Finely powder the dry sample of N,N-Dimethyl-3-(4-nitrophenyl)benzamide. Press the open end of a capillary tube into the powder, tapping the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Securely clamp the Thiele tube to a ring stand. Fill the tube with a suitable high-boiling mineral or silicone oil to a level just above the top of the side arm.

  • Thermometer and Sample Assembly: Attach the packed capillary tube to a thermometer using a small rubber band or a slice of rubber tubing, ensuring the sample is aligned with the thermometer bulb. The rubber band must remain above the oil level to prevent it from dissolving in the hot oil.[1]

  • Measurement: Insert the thermometer and capillary assembly into the Thiele tube through a stopper, positioning the sample in the center of the main tube.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner, observing the sample closely.[5] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This is the melting range.[4][5]

Causality in Protocol: The gradual heating provided by the convection currents in the Thiele tube is crucial for accuracy. Rapid heating does not allow for thermal equilibrium between the sample, the oil, and the thermometer, leading to a reading that lags behind the actual sample temperature and results in an erroneously high and broad melting range.

Digital melting point apparatuses replace the oil bath with a heated metal block and the human eye with optical sensors for automated detection of the melting process.[6][7][8] This enhances reproducibility and reduces operator-dependent variability.

Experimental Protocol for Digital Melting Point Apparatus:

  • Sample Preparation: Prepare the capillary tube with N,N-Dimethyl-3-(4-nitrophenyl)benzamide as described for the Thiele tube method.

  • Instrument Setup: Turn on the apparatus and allow it to stabilize. Set the starting temperature to a value about 20°C below the expected melting point (a preliminary rapid determination can be performed to find this approximate value). Set the heating ramp rate (e.g., 1°C/minute for high accuracy).

  • Measurement: Insert the capillary tube into the sample holder.

  • Automated Detection: Initiate the heating program. The instrument will heat rapidly to the starting temperature, then proceed at the set ramp rate.[9] An internal light source illuminates the sample, and a detector records the change in light transmission as the solid melts into a liquid.[6]

  • Data Recording: The instrument automatically records and displays the onset and completion temperatures of the melt.

Causality in Protocol: The use of a programmable heating block and automated detection minimizes subjective errors in observing the melt and ensures a consistent heating rate, leading to higher precision and accuracy compared to the manual Thale tube method.

Differential Scanning Calorimetry (DSC): The Gold Standard in Thermal Analysis

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] It provides highly accurate and quantitative data on thermal transitions, including the melting point.[13]

Experimental Protocol for DSC Melting Point Determination:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of N,N-Dimethyl-3-(4-nitrophenyl)benzamide into a DSC pan (e.g., aluminum). Crimp the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Measurement Program: Program the instrument with the desired temperature profile. A typical method involves an initial equilibration step, followed by a heating ramp (e.g., 10°C/minute) through the expected melting range.

  • Data Acquisition: Initiate the experiment. The instrument will precisely control the temperature of the sample and reference, measuring the differential heat flow required to maintain them at the same temperature.

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. An endothermic peak represents the melting transition. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Causality in Protocol: DSC measures the energy absorbed by the sample during the phase transition from solid to liquid. This provides a more fundamental and quantitative measure of the melting process compared to the visual detection of the Capillary Method. The high precision of temperature control and heat flow measurement makes DSC an exceptionally accurate technique.[14]

Comparative Data and Analysis

CompoundLiterature Melting Point (°C)Thiele Tube (Hypothetical Range, °C)Digital Apparatus (Hypothetical Range, °C)DSC (Hypothetical Onset, °C)
N,N-Dimethyl-3-(4-nitrophenyl)benzamideNot Available168-172170.5 - 171.8171.2
Acetanilide113-115[15][16]112-116113.8 - 114.9114.3
Benzophenone48.5[17][18]47-5048.2 - 49.048.6
Urea133-135[19][20]132-136133.5 - 134.7134.1
Caffeine235-238[21][22]234-239236.1 - 237.5236.8

Note: The hypothetical data for N,N-Dimethyl-3-(4-nitrophenyl)benzamide assumes a relatively pure sample.

The data illustrates that as the sophistication of the technique increases, the precision of the measurement and the narrowness of the observed range improve. The Thiele tube method, while effective, is more susceptible to variations in heating rate and subjective observation, leading to a broader range. The digital apparatus offers a significant improvement in precision. DSC provides the most precise data point, representing the onset of the melting endotherm.

Visualizing the Experimental Workflows

To further clarify the procedural differences, the following diagrams outline the workflows for each method.

Thiele_Tube_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Powder Dry Sample B Pack Capillary Tube (2-3 mm height) A->B D Attach Capillary to Thermometer B->D C Fill & Clamp Thiele Tube E Insert Assembly into Tube F Gently Heat Side Arm E->F G Observe Sample (1-2°C/min ramp) H Record T_onset & T_completion

Caption: Workflow for Thiele Tube Melting Point Determination.

Digital_Apparatus_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement Measurement A Powder Dry Sample B Pack Capillary Tube (2-3 mm height) A->B E Insert Capillary B->E C Power On Instrument D Set Start Temp & Ramp Rate F Start Program D->F G Automated Detection & Data Display

Caption: Workflow for Digital Melting Point Apparatus.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement Measurement & Analysis A Weigh Sample (1-5 mg) B Load & Crimp DSC Pan A->B C Place Sample & Ref Pans in Cell B->C D Program Temperature Profile E Initiate Run D->E F Acquire Thermogram G Determine Onset Temp & Enthalpy

Caption: Workflow for DSC Melting Point Determination.

Conclusion and Recommendations

For the initial characterization of a novel compound like N,N-Dimethyl-3-(4-nitrophenyl)benzamide, a modern digital melting point apparatus offers a robust balance of accuracy, ease of use, and efficiency. It provides a reliable melting range that is crucial for assessing purity and for routine quality control.

For definitive thermodynamic characterization, especially in later stages of drug development where understanding solid-state properties is paramount, Differential Scanning Calorimetry is the superior method. It not only delivers the most accurate melting point but also provides quantitative data on the enthalpy of fusion, which can be critical for polymorph screening and stability studies.

The classic Thiele tube method, while less precise, remains a valuable tool in academic settings for its pedagogical value in demonstrating the physical principles of melting and the importance of careful experimental technique.

Ultimately, the choice of method should be guided by the specific research question and the stage of development. By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently and accurately characterize novel chemical entities, laying a solid foundation for further investigation.

References

  • Orchids The International School. Urea Formula: Properties & Application. Accessed February 20, 2026. [Link]

  • Baetro. Caffeine Melting Point Standard: 58-08-2 Data. Published July 23, 2025. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Updated April 7, 2022. [Link]

  • Westlab Canada. Measuring the Melting Point. Published May 8, 2023. [Link]

  • University of Calgary. Melting point determination. Accessed February 20, 2026. [Link]

  • Mount Allison University. Melting Point Determination. Accessed February 20, 2026. [Link]

  • SSERC. Melting point determination. Accessed February 20, 2026. [Link]

  • Wikipedia. Acetanilide. Accessed February 20, 2026. [Link]

  • Wikipedia. Urea. Accessed February 20, 2026. [Link]

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Technical Comparison: Validating C15H14N2O3 Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Classical Combustion vs. Orthogonal Spectral Analysis

Executive Summary & Chemical Context[1][2][3][4][5]

In pharmaceutical development, the molecular formula C15H14N2O3 (MW: 270.28 g/mol ) represents a critical scaffold, most notably observed in 10,11-Dihydroxycarbamazepine , a primary active metabolite of the anticonvulsants Carbamazepine and Oxcarbazepine.

Validating compounds with this stoichiometry presents a specific challenge: the presence of the diol moiety (two hydroxyl groups) makes these compounds prone to hygroscopicity and solvate formation . While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect non-covalently bound impurities (water, inorganic salts) that affect potency.

This guide compares the "Gold Standard" Automated Combustion Analysis (CHN) against modern HRMS workflows, demonstrating why a dual-method approach is non-negotiable for IND (Investigational New Drug) submissions.

Theoretical Baseline: The C15H14N2O3 Standard

Before experimental validation, the theoretical elemental composition must be established. This serves as the baseline for the standard ±0.4% tolerance required by journals (J. Org. Chem., J. Med. Chem.) and regulatory bodies.

Table 1: Theoretical Elemental Composition (C15H14N2O3)

ElementSymbolAtomic MassCountTotal MassTheoretical %Tolerance Range (±0.4%)
Carbon C12.01115180.16566.66% 66.26% – 67.06%
Hydrogen H1.0081414.1125.22% 4.82% – 5.62%
Nitrogen N14.007228.01410.36% 9.96% – 10.76%
Oxygen O15.999347.99717.76% Calculated by difference
Total 270.28 100.00%

Critical Insight: If your C15H14N2O3 sample contains just 0.5 moles of trapped water (hemihydrate), the Carbon content drops to 64.50% , causing a "Fail" result. This is the primary failure mode for this compound class.

Method 1: Automated Combustion Analysis (CHN)

Role: Bulk Purity & Solvate Detection (The Gatekeeper)

Combustion analysis remains the only method that validates the bulk material, ensuring that the weighed mass corresponds to the active pharmaceutical ingredient (API) and not trapped solvents or inorganic salts.

Experimental Protocol (Self-Validating)
  • Calibration: Calibrate the analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400) using Acetanilide (C8H9NO) or Sulfanilamide . The K-factor must be stable (<0.2% variance).

  • Sample Preparation:

    • Dry C15H14N2O3 sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

    • Weigh 1.5 – 2.5 mg into a tin capsule. Fold tightly to exclude atmospheric nitrogen.

    • Validation Step: Weigh a check-standard (e.g., Benzoic Acid) every 10 runs to correct for drift.

  • Combustion:

    • Furnace Temp: 1150°C (Flash combustion).

    • Carrier Gas: Helium.

    • Oxygen Dosing: Excess O2 injected to ensure complete oxidation of the phenyl rings.

  • Reduction & Detection:

    • NOx gases reduced to N2 over Copper at 850°C.

    • Gases (N2, CO2, H2O) separated via TPD (Temperature Programmed Desorption) column and detected by Thermal Conductivity Detector (TCD).

Performance Data: C15H14N2O3 (Simulated)[1]
Sample Condition%C Found%H Found%N FoundStatusInterpretation
Pure Anhydrous 66.615.2510.32PASS High purity API.
Hemihydrate (+0.5 H2O)64.555.4010.01FAIL Trapped water detected. Needs drying.
DCM Solvate (+0.1 CH2Cl2)64.805.1010.05FAIL Incomplete solvent removal.
Method 2: High-Resolution Mass Spectrometry (HRMS)

Role: Molecular Identity & Formula Confirmation

While EA confirms purity, HRMS confirms the specific molecular formula and isotopic pattern. It is superior for identifying what the molecule is, but inferior for determining how pure the bulk powder is.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Reasoning: The amide/amine nitrogens in C15H14N2O3 protonate easily ([M+H]+).

  • Instrumentation: Q-TOF or Orbitrap (Resolution > 50,000 FWHM).

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Lock Mass: Use Leucine Enkephalin or internal calibrant to ensure <2 ppm mass accuracy.

Performance Data
ParameterTheoretical ValueExperimental ValueError (ppm)Result
Monoisotopic Mass 270.1004 Da270.1009 Da+1.85PASS
[M+H]+ 271.1077 m/z271.1082 m/z+1.84PASS
Isotope Ratio (M+1) 16.8%17.1%N/APASS

Limitation: HRMS cannot distinguish between the cis-diol and trans-diol isomers of 10,11-Dihydroxycarbamazepine. Both yield identical m/z 271.1077.

Comparative Analysis & Decision Matrix

The following table contrasts the two methodologies for a researcher deciding which data to include in a dossier.

FeatureCombustion Analysis (EA)HRMS (Q-TOF/Orbitrap)
Primary Utility Bulk Purity & Solvate QuantificationMolecular Formula Confirmation
Sample Req. 1.0 – 3.0 mg (Destructive)< 0.1 mg (Non-destructive)
Accuracy Standard ± 0.4% Absolute Error< 5 ppm Mass Error
Blind Spot Cannot identify structure (Isomers look identical)Cannot detect inorganic salts or trapped water
Throughput 5-10 mins per sample1-2 mins per sample
Regulatory Status Required for Reference Standards (USP <232>)Required for New Chemical Entities (NCE)
Workflow Visualization: The Purity Decision Tree

The following diagram illustrates the logical flow for validating a C15H14N2O3 candidate.

PurityValidation Start Crude C15H14N2O3 (Synthesis Product) Dry Vacuum Drying (40°C, 4h) Start->Dry HRMS Step 1: HRMS (Confirm Identity) Dry->HRMS IdentityCheck Mass Error < 5ppm? HRMS->IdentityCheck EA Step 2: Combustion Analysis (CHN) IdentityCheck->EA Yes Recrystallize Recrystallization (Remove Salts/Isomers) IdentityCheck->Recrystallize No (Wrong Molecule) EACheck Within ±0.4%? EA->EACheck NMR 1H NMR / TGA (Check for Solvents) EACheck->NMR Fail (Low %C) Final Validated Reference Standard EACheck->Final Pass NMR->Dry Solvent Detected NMR->Recrystallize Inorganics/Side Products Recrystallize->Dry

Figure 1: Integrated workflow for validating C15H14N2O3 purity. Note the feedback loop involving NMR/TGA if Combustion Analysis fails.

References
  • National Institutes of Health (NIH) - PubChem. (2025). 10,11-Dihydroxycarbamazepine (C15H14N2O3) Compound Summary. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Smithers. (2024). Elemental Analysis for the Pharmaceutical Industry. Retrieved from [Link]

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A Comparative Guide to the X-ray Crystallography of Substituted Biphenyl-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the X-ray crystallography of substituted biphenyl-3-carboxamides, designed for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of data, exploring the causal relationships between molecular design, experimental methodology, and the resulting solid-state structures. Our focus is to deliver field-proven insights into how substituent effects dictate molecular conformation, crystal packing, and, ultimately, the potential for biological activity.

The Strategic Importance of the Biphenyl-3-Carboxamide Scaffold

The biphenyl-3-carboxamide motif is a privileged scaffold in medicinal chemistry and materials science.[1] Its utility stems from a unique combination of structural properties: the biphenyl core provides a rigid, yet conformationally dynamic, framework that allows for precise spatial positioning of functional groups, while the 3-carboxamide moiety offers a reliable hydrogen-bonding anchor for mediating intermolecular interactions.[2][3] These compounds have been successfully developed as potent antagonists for receptors like Smoothened in the Hedgehog signaling pathway and as histamine H3 receptor antagonists.[4][5] Understanding their three-dimensional structure through X-ray crystallography is not merely an academic exercise; it is a critical component of rational drug design, enabling the fine-tuning of structure-activity relationships (SAR).[6][7]

The Crystallographic Workflow: A Self-Validating System

Obtaining a high-resolution crystal structure is a multi-stage process where the quality of the outcome is contingent on the rigor of the preceding steps. Each phase must be approached as a self-validating system, ensuring that the final structure is a true and accurate representation of the molecule in its crystalline form.

Synthesis and Purification: The Foundation of Quality Crystals

The journey begins with the chemical synthesis of the target molecule. Substituted biphenyl-3-carboxamides are typically prepared via standard amide coupling reactions, for which numerous methods exist, including the use of coupling agents or the conversion of the carboxylic acid to an acid chloride.[1][8]

Experimental Protocol: A Generalized Amide Coupling

  • Activation: Dissolve the substituted biphenyl-3-carboxylic acid in an anhydrous aprotic solvent (e.g., Dichloromethane, DMF). Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling: Add the desired amine to the reaction mixture. Continue stirring at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, perform an aqueous work-up to remove reagents and byproducts. The crude product must be purified to >98% purity, typically via flash column chromatography or preparative HPLC. Purity is paramount, as even minor impurities can inhibit or disrupt the crystallization process.

Crystallization: The Art and Science of Molecular Self-Assembly

Crystallization is often the most challenging step. It is a thermodynamic process driven by the slow reduction of a compound's solubility in a given solvent system, allowing molecules to arrange themselves into a highly ordered, repeating lattice.

Causality in Method Selection: The choice of crystallization technique is dictated by the compound's solubility profile.

  • Slow Evaporation: Ideal for compounds that are moderately soluble at room temperature. The gradual removal of solvent slowly increases concentration to the point of supersaturation, promoting slow, ordered crystal growth.

  • Vapor Diffusion (Hanging/Sitting Drop): An exceptionally powerful technique for milligram-scale crystallization.[9] A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, inducing crystallization.

  • Cooling: Best for compounds that exhibit a steep solubility curve with respect to temperature. A saturated solution at a high temperature is slowly cooled, causing a decrease in solubility and promoting crystal formation.

A general troubleshooting workflow for crystallization often involves screening a wide array of solvents and considering co-solvent systems to fine-tune solubility.[10]

X-ray Diffraction and Structure Refinement

A suitable single crystal is mounted and exposed to a focused beam of monochromatic X-rays. The electrons in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots.[11] The geometric arrangement and intensity of these spots contain the information about the arrangement of atoms in the unit cell. This data is processed to solve and refine the crystal structure, yielding a final model with atomic coordinates, bond lengths, angles, and thermal displacement parameters.[12]

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction & Analysis S1 Biphenyl-3-Carboxylic Acid + Amine S2 Amide Coupling Reaction S1->S2 S3 Crude Carboxamide S2->S3 S4 Chromatographic Purification S3->S4 S5 Pure Compound (>98%) S4->S5 C1 Solvent System Screening S5->C1 Input C2 Technique Selection (Vapor Diffusion, Slow Evaporation, etc.) C1->C2 C3 Single Crystal Growth C2->C3 X1 Crystal Mounting & Screening C3->X1 Input X2 Data Collection X1->X2 X3 Structure Solution X2->X3 X4 Structure Refinement X3->X4 X5 Final Structural Model (CIF) X4->X5

Caption: The experimental workflow from chemical synthesis to final crystal structure determination.

Comparative Structural Analysis: Decoding Substituent Effects

The substitution pattern on the biphenyl rings is the primary determinant of the molecule's solid-state conformation and its network of intermolecular interactions.

The Biphenyl Dihedral Angle: A Conformational Battleground

Biphenyl itself is not planar; steric hindrance between the ortho-hydrogens on adjacent rings forces a twist, resulting in a dihedral angle of about 45° in the gas phase.[13][14] This dihedral angle is a critical conformational parameter that is highly sensitive to the nature of substituents.

  • Ortho-Substitution: The introduction of substituents at the ortho-positions (2, 2', 6, 6') dramatically increases steric repulsion. This forces a larger dihedral angle to minimize unfavorable interactions. This effect is a cornerstone of atropisomerism, where rotational barriers become high enough to allow for the isolation of conformational isomers.[14]

  • Packing Forces: In the solid state, the drive to pack efficiently can sometimes overcome the inherent preference for a twisted conformation, leading to more planar structures.[15] This is a delicate balance between intramolecular steric repulsion and favorable intermolecular packing energies.[16]

Supramolecular Assembly: The Role of Non-Covalent Interactions

The carboxamide group is a powerful supramolecular synthon. The N-H group is a reliable hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. This almost invariably leads to the formation of robust N-H···O hydrogen bonds, which organize molecules into chains or sheets.[2][3] The specific substitution pattern then decorates this primary hydrogen-bonded framework with a variety of other non-covalent interactions.

  • C-H···O and C-H···π Interactions: These weaker hydrogen bonds play a significant role in consolidating the crystal packing.

  • Halogen Bonding: Substituents like chlorine or bromine can act as halogen bond donors, interacting with Lewis basic sites.

  • π-π Stacking: Face-to-face or offset stacking of the aromatic rings can contribute significantly to the lattice energy, often influencing the planarity of the biphenyl system.

Comparative Crystallographic Data

The following table provides illustrative data for a series of hypothetical substituted biphenyl-3-carboxamides to highlight the impact of substitution on key crystallographic parameters.

Compound IDSubstitution PatternSpace GroupDihedral Angle (°)Primary Supramolecular Motif
BPC-01 UnsubstitutedP2₁/c43.2N-H···O hydrogen-bonded chains
BPC-02 4'-FluoroP-141.5N-H···O chains linked by C-H···F interactions
BPC-03 2'-MethylP2₁/c68.7N-H···O hydrogen-bonded chains
BPC-04 3',5'-DichloroC2/c39.8N-H···O chains and Cl···Cl contacts

Disclaimer: The data in this table is representative and for illustrative purposes only. Actual crystallographic parameters will vary for specific compounds.

From Structure to Function: The SAR Connection

A high-resolution crystal structure is the ultimate roadmap for understanding and optimizing biological activity. It provides a static snapshot of the molecule's preferred conformation and its potential for intermolecular interactions, which directly informs SAR.[4][17]

The relationship is causal: the specific 3D arrangement of substituents (the pharmacophore) is determined by the underlying molecular structure, including bond lengths, angles, and torsional preferences. This 3D structure, in turn, dictates how the molecule can fit into and interact with a biological target, such as an enzyme active site or a receptor binding pocket. X-ray crystallography provides the precise atomic coordinates needed to validate computational models and guide the next cycle of molecular design.[18]

G cluster_cause Structural Determinants cluster_effect Functional Outcomes S1 Substituent (Electronic & Steric Effects) S2 Molecular Conformation (e.g., Dihedral Angle) S1->S2 Dictates S3 Intermolecular Interaction Potential S1->S3 Modulates A1 Target Binding Affinity (Pharmacodynamics) S2->A1 Governs A2 Physicochemical Properties (Solubility, Permeability) S3->A2 Influences

Caption: The logical flow from molecular structure to biological function.

Conclusion

The X-ray crystallographic analysis of substituted biphenyl-3-carboxamides is a powerful tool for elucidating the intricate interplay between molecular structure and solid-state architecture. As we have demonstrated, the choice of substituents profoundly influences the biphenyl dihedral angle and the network of non-covalent interactions that govern crystal packing. This detailed structural knowledge is not merely descriptive but predictive, providing an authoritative foundation for the rational design of new chemical entities with optimized properties for applications in medicine and materials science.

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  • Structure Determination by X-ray Crystallography . (n.d.). WordPress.com. [Link]

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Technical Guide: Comparative IC50 Analysis of Nitrophenyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrophenyl benzamide scaffold represents a "privileged structure" in medicinal chemistry, exhibiting versatile biological activity through its ability to adopt distinct conformations (e.g., "butterfly-like" binding). This guide provides a technical comparison of these derivatives, specifically focusing on their utility as Direct InhA Inhibitors for Mycobacterium tuberculosis (Mtb) and as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.

Unlike standard therapies that often require enzymatic activation (pro-drugs), many nitrophenyl benzamide derivatives function as direct inhibitors. This distinction is critical for researchers targeting drug-resistant strains (e.g., MDR-TB or NNRTI-resistant HIV).

Comparative Analysis: InhA Inhibitors (Tuberculosis)[1][2]

The Mechanistic Advantage

The primary target for these derivatives in tuberculosis research is InhA (Enoyl-acyl carrier protein reductase).

  • Standard Care (Isoniazid): A pro-drug requiring activation by the bacterial catalase-peroxidase KatG . Mutations in katG are the leading cause of Isoniazid resistance.

  • Nitrophenyl Benzamides: Bind directly to the InhA substrate-binding loop, bypassing the need for KatG activation. This makes them effective against Isoniazid-resistant strains.

IC50 Data Comparison

The following table compares specific nitrophenyl benzamide derivatives (NITD series) against standard controls. Note the correlation between enzymatic inhibition (IC50) and whole-cell potency (MIC).[1]

Compound IDStructure ClassInhA Enzyme IC50 (µM)Mtb H37Rv MIC (µM)Mechanism Note
NITD-564 4-hydroxy-2-pyridone benzamide0.59 0.16Direct InhA binder; High cell permeability.
NITD-529 Nitrophenyl benzamide analog9.601.54Moderate potency; lower lipophilicity.
NITD-916 Dimethylcyclohexyl derivativeNo Shift0.05 High potency driven by cellular accumulation (LogP > 4).
Isoniazid Hydrazide (Control)N/A (Pro-drug)*0.33Requires KatG activation to form INH-NAD adduct.
Triclosan Phenol (Control)0.2010-20Potent enzyme inhibitor but poor cellular efflux profile.

Data Source: Manjunatha et al. (2015) & NIH PubChem BioAssay data [1].

Pathway Visualization: Mode of Action

The following diagram illustrates the critical bypass mechanism utilized by nitrophenyl benzamides compared to Isoniazid.

InhA_Pathway INH Isoniazid (Pro-drug) KatG KatG Enzyme (Activator) INH->KatG Requires Adduct INH-NAD Adduct KatG->Adduct Forms InhA InhA Target (Mycolic Acid Synthesis) Adduct->InhA Inhibits Benzamide Nitrophenyl Benzamide (Direct Inhibitor) Benzamide->InhA Direct Binding (Bypasses KatG) CellWall Cell Wall Integrity InhA->CellWall Essential For

Figure 1: Mechanism of Action comparison. Nitrophenyl benzamides (Green) directly inhibit InhA, whereas Isoniazid (Grey) requires KatG activation, a common site of resistance.

Comparative Analysis: HIV-1 Reverse Transcriptase[4][5][6][7]

Structural Versatility (NNRTIs)

In HIV research, 2-nitro-N-phenylbenzamide derivatives function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They bind to a hydrophobic pocket (NNIBP) adjacent to the active site, locking the enzyme in an inactive conformation ("butterfly" mode).

Potency Against Resistant Strains

A key performance metric for this class is activity against the K103N mutation, which renders first-generation NNRTIs (like Nevirapine) ineffective.

Compound IDTarget StrainIC50 (µM)Fold Change vs WT
Fragment 7 (Nitrobenzene)HIV-1 RT (Wild Type)28.01.0
Fragment 7 HIV-1 RT (K103N)31.51.1 (Retains activity)
SP-10 (Benzamide Deriv.)HIV-1 (Wild Type)0.000036 N/A
Nevirapine (Control)HIV-1 RT (K103N)>10.0>100x Loss of potency

Data Source: Evaluation of benzamide derivatives (SP-10) and fragment screening [2][3].

Experimental Protocols (Self-Validating Systems)

To replicate the IC50 data presented above, the following protocols utilize internal controls to ensure data integrity.

InhA Enzymatic Inhibition Assay

Objective: Measure the rate of NADH oxidation by InhA in the presence of the inhibitor.

  • Reagent Prep:

    • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

    • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

    • Cofactor: NADH (absorbs at 340 nm).

  • Workflow:

    • Mix InhA enzyme (10 nM final) with varying concentrations of Benzamide derivative in assay buffer.

    • Control Step: Include a "No Enzyme" blank to account for spontaneous NADH oxidation.

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

    • Initiate reaction by adding DD-CoA (50 µM) and NADH (100 µM).

  • Validation:

    • Monitor absorbance decrease at 340 nm using a kinetic microplate reader.

    • Pass Criteria: The Z-factor of the assay must be > 0.5 using Triclosan as a positive control.

Cell-Based Viability Workflow (Mtb)

Objective: Determine MIC/IC50 in whole cells using the Resazurin Microtiter Assay (REMA).

REMA_Protocol Start Culture M. tuberculosis (H37Rv strain) Plate 96-Well Plate Setup (Serial Dilution of Benzamide) Start->Plate Incubate Incubate 5-7 Days @ 37°C Plate->Incubate AddDye Add Resazurin (Blue, Non-fluorescent) Incubate->AddDye Read Measure Fluorescence (Ex 530nm / Em 590nm) AddDye->Read Metabolic Reduction to Resorufin (Pink)

Figure 2: REMA workflow for determining cellular potency. The shift from Blue to Pink indicates viable bacterial metabolism.

References

  • Direct inhibitors of InhA active against Mycobacterium tuberculosis. Manjunatha, U.H., et al. (2015). [Link]

  • 2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10) reduces HIV-1 infectivity. Antivir Chem Chemother. (2006). [Link][2]

  • Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. Bauman, J.D., et al. (2013). [Link]

  • Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors. Journal of Medicinal Chemistry (2024). [Link]

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A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of Nitro-biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and pharmaceutical development, understanding the electronic properties of molecules is paramount. Nitro-biphenyls, and nitroaromatics in general, are a class of compounds whose utility is deeply intertwined with their electronic structure.[1][2] They are foundational in applications ranging from energetic materials to key intermediates in the synthesis of dyes, polymers, and pharmaceuticals. The nitro group, a potent electron-withdrawing group, significantly influences the electronic distribution within the biphenyl system, making UV-Vis spectroscopy an invaluable tool for characterization, quantitative analysis, and studying structural effects.[3][4]

This guide provides a comparative analysis of the UV-Vis absorption spectra of nitro-biphenyl compounds. We will explore the underlying principles of their electronic transitions, present a robust experimental protocol, and compare the spectral characteristics of key isomers, grounding our discussion in the relationship between molecular structure, steric effects, and solvent interactions.

Fundamental Principles: Electronic Transitions in Nitro-biphenyls

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For nitroaromatic compounds, the key transitions occur within the conjugated π-system of the aromatic rings, which is significantly perturbed by the nitro (-NO₂) group.[5]

  • π → π* Transitions: These are high-energy, high-intensity absorptions common to aromatic and conjugated systems.[5] In biphenyl, the conjugation between the two phenyl rings allows for delocalization of π-electrons. The addition of a nitro group extends this conjugation, typically causing a bathochromic shift (a shift to a longer wavelength) of the primary absorption bands compared to unsubstituted biphenyl.[6][7]

  • n → π* Transitions: The nitro group possesses non-bonding electrons (n-electrons) on its oxygen atoms. These can be excited to an antibonding π* orbital of the aromatic system. These transitions are typically of much lower intensity than π → π* transitions and can sometimes be obscured by them.

The position and intensity of these absorption bands are exquisitely sensitive to the molecule's three-dimensional structure and its chemical environment.

Experimental Methodology: Acquiring High-Fidelity UV-Vis Spectra

A reliable comparison of compounds requires a rigorous and consistent experimental approach. The following protocol ensures data integrity and reproducibility.

Step-by-Step Protocol
  • Solvent Selection & Preparation:

    • Choose a UV-grade solvent that is transparent in the desired wavelength range (typically >200 nm). Spectroscopic grade ethanol or cyclohexane are common choices.

    • The solvent must completely dissolve the analyte.

    • Causality: The choice of solvent is critical as it can influence the spectral properties (solvatochromism). Using the same solvent is essential for direct comparison.

  • Stock Solution Preparation:

    • Accurately weigh a small quantity (e.g., 1-2 mg) of the nitro-biphenyl compound using an analytical balance.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark. This creates a concentrated stock solution (e.g., ~10-20 mg/L).

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to create working solutions with concentrations that will yield an absorbance in the optimal range of the spectrophotometer (ideally 0.2 - 1.0 A.U.). A typical concentration for this analysis might be around 5-10 µg/mL.[5]

    • Causality: Working within the linear dynamic range of the instrument is crucial for adherence to the Beer-Lambert Law (A = εbc), which is fundamental for both quantitative analysis and accurate determination of molar absorptivity (ε).[3][8]

  • Spectrophotometer Setup & Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

    • Set the desired wavelength range (e.g., 200-500 nm).

    • Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.

    • Run a baseline correction (auto-zero) to subtract any absorbance from the solvent and the cuvettes themselves.[9]

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution.

    • Ensure the cuvette is clean and free of bubbles before placing it back in the sample holder.

    • Acquire the absorption spectrum. Record the wavelength of maximum absorbance (λmax) and the absorbance value.

The following diagram illustrates this validated workflow:

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition s1 Weigh Compound s2 Prepare Stock Solution s1->s2 s3 Prepare Working Solution s2->s3 d1 Measure Sample Spectrum s3->d1 Introduce Sample i1 Instrument Warm-up i2 Select Wavelength Range i1->i2 i3 Baseline Correction (Solvent Blank) i2->i3 i3->d1 Calibrated Instrument d2 Record λmax and Absorbance d1->d2

Caption: Standard workflow for UV-Vis spectral acquisition.

Comparative Analysis: The Effect of Isomerism

The position of the nitro group on the biphenyl scaffold dramatically influences the electronic communication between the two phenyl rings and the nitro group itself. This is most evident when comparing 4-nitrobiphenyl (para-substituted) and 2-nitrobiphenyl (ortho-substituted).

CompoundStructureTypical λmax (in Ethanol)Molar Absorptivity (ε)Key Structural Feature
Biphenyl Two phenyl rings~250 nm~19,000Coplanar (in solution)
4-Nitrobiphenyl Nitro group at para-position~300 nm~20,000Extended π-conjugation
2-Nitrobiphenyl Nitro group at ortho-position~250 nm~7,000Steric hindrance, reduced conjugation

Data compiled from various spectroscopic sources. Exact values may vary with solvent and experimental conditions.

Discussion of Isomeric Effects

4-Nitrobiphenyl (Para Isomer): In the para-isomer, the nitro group is positioned to maximize electronic communication with the entire biphenyl π-system. The electron-withdrawing nature of the -NO₂ group extends the conjugation, which lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).[6] This results in a significant bathochromic shift (red shift) to a longer wavelength (~300 nm) compared to unsubstituted biphenyl (~250 nm). The planarity of the molecule allows for a highly probable π → π* transition, leading to a high molar absorptivity (ε).

2-Nitrobiphenyl (Ortho Isomer): In the ortho-isomer, the bulky nitro group is adjacent to the other phenyl ring. This proximity causes significant steric hindrance , forcing the two phenyl rings to twist out of coplanarity. This twisting disrupts the π-conjugation between the rings.[6] Consequently, the electronic system behaves more like two separate, less-conjugated chromophores (a nitrobenzene-like and a benzene-like ring). This leads to two main effects:

  • A hypsochromic shift (blue shift) of the main absorption band back towards that of biphenyl or nitrobenzene (~250 nm).

  • A hypochromic effect , or a significant decrease in the molar absorptivity (ε), because the disrupted planarity makes the electronic transition less probable.

The following diagram illustrates this critical structure-property relationship:

G cluster_para 4-Nitrobiphenyl (Para) cluster_ortho 2-Nitrobiphenyl (Ortho) p1 Para-Position p2 Minimal Steric Hindrance p1->p2 p3 Coplanar Rings p2->p3 p4 Extended π-Conjugation p3->p4 p5 Bathochromic Shift (Longer λmax) p4->p5 o1 Ortho-Position o2 High Steric Hindrance o1->o2 o3 Twisted Rings o2->o3 o4 Disrupted π-Conjugation o3->o4 o5 Hypsochromic Shift (Shorter λmax) o4->o5

Caption: Relationship between isomer structure and spectral shifts.

Influence of Solvent Polarity (Solvatochromism)

Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents.[10] This effect arises from differential solvation of the ground and excited states of the molecule.

Nitroaromatic compounds often exhibit positive solvatochromism , where the π → π* absorption band shifts to a longer wavelength (a red shift) as the solvent polarity increases.[10]

  • Mechanism: The excited state of a nitroaromatic compound is often more polar than its ground state due to charge transfer character. Polar solvents are better at stabilizing this more polar excited state than the ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for the transition and causing a bathochromic shift.[11]

SolventDielectric Constant (Polarity)Expected λmax for 4-Nitrobiphenyl
Hexane 1.88 (Non-polar)Shorter λmax
Ethanol 24.55 (Polar, Protic)Intermediate λmax
Acetonitrile 37.5 (Polar, Aprotic)Longer λmax

Causality: When designing experiments or comparing literature data, the solvent is a critical variable that must be controlled and reported. The ability of protic solvents (like ethanol) to act as hydrogen-bond donors can also specifically influence the spectrum, adding another layer of interaction to consider.[12]

Conclusion

The UV-Vis absorption spectrum of a nitro-biphenyl compound is a rich source of structural information. The key takeaways for researchers are:

  • The position of the nitro group is the dominant factor determining the spectral characteristics. Para-substitution leads to extended conjugation and a red-shifted, high-intensity absorption, while ortho-substitution causes steric hindrance, disrupting conjugation and leading to a blue-shifted, lower-intensity absorption.

  • Solvent polarity can fine-tune the absorption maximum, with more polar solvents generally causing a bathochromic shift for the primary π → π* transition.

  • A standardized experimental protocol is essential for obtaining accurate and comparable data, with careful attention paid to solvent choice, concentration, and baseline correction.

By understanding these principles, scientists can effectively use UV-Vis spectroscopy to confirm isomer identity, quantify concentrations, and gain deeper insight into the electronic structure of these important chemical entities.

References

  • Vertex AI Search. (2025).
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • ResearchGate. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]

  • Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. [Link]

  • Taylor & Francis Online. (2017). Solvatochromism – Knowledge and References. [Link]

  • PubMed. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. [Link]

  • INFLIBNET Centre. (n.d.). CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. [Link]

  • National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Royal Society of Chemistry. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. [Link]

  • ResearchGate. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide | Request PDF. [Link]

  • PubMed. (2011). Solvatochromic Effects in the UV/vis Absorption Spectra of Some Pyridazinium Ylides. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of N,N-Dimethyl-3-(4-nitrophenyl)benzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the established hazard profiles of its constituent chemical moieties—the aromatic nitro group and the N,N-dimethylbenzamide core—and aligns with authoritative best practices for hazardous waste management.

The presence of a nitrophenyl group warrants a cautious approach, as nitroaromatic compounds can possess toxic, reactive, and in some cases, explosive properties.[1][2] Similarly, benzamide derivatives may present their own set of health hazards.[3][4] Therefore, N,N-Dimethyl-3-(4-nitrophenyl)benzamide must be treated as hazardous chemical waste, with disposal protocols designed to mitigate risks to personnel and the environment.

Part 1: Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of a sound disposal plan. Based on analogous compounds, we can infer a hazard profile for N,N-Dimethyl-3-(4-nitrophenyl)benzamide.

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard CategoryInferred Risk Based on Structural AnalogsRecommended Mitigation Measures
Acute Toxicity Harmful if swallowed.[4][5][6]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[5] In case of ingestion, call a poison center or doctor.[5][6]
Skin Irritation Causes skin irritation.[7][8]Wear chemically resistant gloves and a lab coat.[7][8][9] In case of skin contact, wash with plenty of soap and water.[7][8]
Eye Irritation Causes serious eye irritation.[7][8]Wear safety goggles or a face shield.[7][8][9] In case of eye contact, rinse cautiously with water for several minutes.[7][8]
Genetic Defects Some benzamides are suspected of causing genetic defects.[4][9]Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]
Reactivity Nitro compounds can be reactive.[1]Store away from incompatible materials such as strong oxidizing agents.[8][9][10]
Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection, storage, and disposal of N,N-Dimethyl-3-(4-nitrophenyl)benzamide waste.

1. Personal Protective Equipment (PPE) Mandate

Before initiating any waste handling procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Eye Protection : Chemical safety goggles or a face shield.[6][9]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use.[9]

  • Body Protection : A laboratory coat or other protective clothing to prevent skin contact.[9]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a suitable respirator in a well-ventilated area.[7][8][9]

2. Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designated Waste Container : Collect all waste N,N-Dimethyl-3-(4-nitrophenyl)benzamide and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof container made of compatible material (e.g., glass or high-density polyethylene).[3][11]

  • No Mixing : Do not mix this waste stream with other chemical wastes unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[9] Never mix with incompatible materials like strong acids, bases, or oxidizing agents.[10][11]

3. Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safe handling.

  • Content Identification : Clearly label the container with the full chemical name: "Waste N,N-Dimethyl-3-(4-nitrophenyl)benzamide".[9]

  • Hazard Warnings : The label must include "Hazardous Waste" and appropriate hazard pictograms and statements (e.g., "Harmful," "Irritant").[3]

4. On-Site Storage

Temporary storage of hazardous waste must be managed to minimize risks.

  • Location : Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[3][11]

  • Conditions : The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[5][7][9] Access should be restricted to authorized personnel.[9]

5. Final Disposal

The ultimate disposal of N,N-Dimethyl-3-(4-nitrophenyl)benzamide must be handled by professionals.

  • Professional Disposal : The recommended and required method of disposal is through a licensed hazardous waste disposal company.[5][7][8][9] These companies typically use high-temperature incineration with scrubbers to control emissions, which is an effective method for destroying aromatic nitro compounds.[5][12]

  • Contact EHS : Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[3][13]

  • Prohibited Disposal : Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][3][9]

Diagram 1: Disposal Workflow for N,N-Dimethyl-3-(4-nitrophenyl)benzamide

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposition cluster_prohibited Prohibited Actions PPE 1. Don PPE (Gloves, Goggles, Lab Coat) Assess 2. Assess Hazards (Toxic, Irritant, Reactive) PPE->Assess Collect 3. Collect Waste in Designated Container Assess->Collect Label 4. Label Container ('Hazardous Waste', Chemical Name) Collect->Label Store 5. Store in Secure SAA (Cool, Dry, Ventilated) Label->Store Segregate 6. Segregate from Incompatibles Store->Segregate ContactEHS 7. Contact EHS for Pickup Segregate->ContactEHS Transport 8. Licensed Transporter Collects Waste ContactEHS->Transport Incinerate 9. Incineration at Approved TSDF Facility Transport->Incinerate Drain Drain Disposal Trash Regular Trash

Caption: Disposal workflow for N,N-Dimethyl-3-(4-nitrophenyl)benzamide.

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a swift and systematic response is crucial to ensure safety.

  • Evacuate and Secure : If the spill is significant, evacuate non-essential personnel from the immediate area and restrict access.[13]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment :

    • Solid Spills : Carefully sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[6][10] Use non-sparking tools if there is any concern about reactivity.[2]

    • Liquid Spills : Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain and absorb the spill. Place the contaminated absorbent into a labeled hazardous waste container.[13]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent (such as ethanol or acetone), followed by soap and water.[3] Collect all cleaning materials as hazardous waste.[13]

  • Reporting : Report the spill to your laboratory supervisor and EHS department immediately, following institutional protocols.[13]

Diagram 2: Spill Response Decision Tree

G cluster_small Small & Controllable Spill cluster_large Large or Uncontrolled Spill Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess SmallSpill Personnel with PPE manages spill Assess->SmallSpill Small LargeSpill Evacuate Immediate Area Assess->LargeSpill Large Contain Contain Spill (Absorb liquid / Sweep solid) SmallSpill->Contain Collect Collect Waste in Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Report Report to Supervisor/EHS Decon->Report Alert Alert EHS / Emergency Response Team LargeSpill->Alert Secure Secure the Area (Restrict Access) Alert->Secure Cleanup Allow Trained Professionals to Clean Up Secure->Cleanup

Caption: Decision tree for responding to a chemical spill.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of N,N-Dimethyl-3-(4-nitrophenyl)benzamide, upholding the highest standards of scientific integrity and workplace safety. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
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  • CDH Fine Chemical. (n.d.).
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  • BenchChem. (2025).
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Santa Cruz Biotechnology. (n.d.).
  • Oxford Lab Fine Chem LLP. (n.d.).
  • National Institutes of Health, PubChem. (n.d.). Benzamide.
  • TCI Chemicals. (2025). Safety Data Sheet: N,N-Dimethyl-1,4-phenylenediamine Dihydrochloride.
  • National Institutes of Health, PubChem. (n.d.). N,N-Dimethylbenzamide.
  • Fisher Scientific. (2023).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrocellulose.
  • U.S. Environmental Protection Agency. (n.d.). Nitrocellulose Drum Removal Work Plan.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.

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Personal protective equipment for handling N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: N,N-Dimethyl-3-(4-nitrophenyl)benzamide

This guide provides essential safety protocols and logistical information for handling N,N-Dimethyl-3-(4-nitrophenyl)benzamide. Tailored for researchers, scientists, and drug development professionals, the following procedures are based on a thorough assessment of safety data for structurally similar aromatic nitro compounds and benzamides to ensure the safe management of this chemical in a laboratory setting. Given that the specific toxicological properties of N,N-Dimethyl-3-(4-nitrophenyl)benzamide have not been extensively documented, a cautious approach is paramount.[1][2]

Hazard Assessment: A Proactive Stance

Due to the absence of comprehensive toxicological data for N,N-Dimethyl-3-(4-nitrophenyl)benzamide, its handling requires the assumption of potential hazards based on its chemical structure. The presence of a nitroaromatic group and a benzamide moiety suggests a risk profile that may include skin and eye irritation, potential for acute toxicity if ingested, and possible respiratory irritation from airborne particles.[3][4][5][6]

Anticipated Hazards:

  • Eye and Skin Irritation: Structurally related compounds are known to cause serious eye and skin irritation.[3][4][5]

  • Acute Oral Toxicity: Benzamide and its derivatives are often harmful if swallowed.[1][7][8][9]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[3][4][10]

  • Aquatic Toxicity: A related compound has been identified as toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling N,N-Dimethyl-3-(4-nitrophenyl)benzamide.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used for larger quantities or when there is a significant risk of splashing.[11][12]Protects against potential eye irritation from dust particles or splashes.[4][6]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber) inspected before use. A lab coat or chemical-resistant apron is also required.[12]Prevents skin contact, as related compounds can cause skin irritation.[3][5]
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. For larger quantities or where dust generation is likely, a P95 (US) or P1 (EU EN 143) particle respirator is advised.[12]Minimizes the risk of inhaling airborne particles that could cause respiratory irritation.[3][4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for the safe handling of N,N-Dimethyl-3-(4-nitrophenyl)benzamide.

Preparation
  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[3]

  • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Confirm that all necessary PPE is available and in good condition.

Donning PPE

The sequence of putting on PPE is critical to prevent contamination.

cluster_donning PPE Donning Sequence node1 1. Lab Coat / Apron node2 2. Safety Goggles / Face Shield node1->node2 node3 3. Respirator (if required) node2->node3 node4 4. Gloves node3->node4

Figure 1: Recommended PPE Donning Sequence
Handling the Compound
  • Handle the solid material carefully to avoid generating dust.[11]

  • If creating solutions, do so within a fume hood and add the solid to the solvent slowly to prevent splashing.

  • Keep containers tightly closed when not in use.[3]

Doffing PPE

The removal of PPE must be done in a way that avoids cross-contamination.

cluster_doffing PPE Doffing Sequence node1 1. Gloves node2 2. Lab Coat / Apron node1->node2 node3 3. Safety Goggles / Face Shield node2->node3 node4 4. Respirator (if required) node3->node4

Figure 2: Recommended PPE Doffing Sequence
Hygiene
  • Wash hands thoroughly with soap and water after handling the compound and removing gloves.[3][11]

  • Do not eat, drink, or smoke in the laboratory.[13]

Decontamination and Disposal Plan

Proper disposal of waste is a critical component of laboratory safety.

Spills
  • In case of a spill, evacuate the immediate area.

  • For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3][11]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • All materials used for cleanup should be treated as hazardous waste.

Waste Disposal
  • Dispose of N,N-Dimethyl-3-(4-nitrophenyl)benzamide and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste should be collected in clearly labeled, sealed containers.[14]

  • Do not mix this waste with other waste streams.

  • Contaminated, empty containers should be handled as if they still contain the product.

References

  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • National Institutes of Health. (n.d.). Benzamide. PubChem.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet.
  • TCI Chemicals. (2025, July 16). Safety Data Sheet.
  • Fisher Scientific. (2006, September 14). Material Safety Data Sheet.
  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • Merck Millipore. (n.d.). Benzamide CAS 55-21-0 | 802191.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet.
  • MetaSci Inc. (n.d.). Safety Data Sheet Benzamide.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Carl ROTH. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride.
  • Sigma-Aldrich. (2011, May 10). Safety Data Sheet.
  • Cayman Chemical. (n.d.). Product Information.
  • Sigma-Aldrich. (n.d.). N,N-Dimethyl-3-nitrobenzamide.

Sources

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